molecular formula C5H11NO2S B12060174 L-Methionine-15N

L-Methionine-15N

Cat. No.: B12060174
M. Wt: 150.21 g/mol
InChI Key: FFEARJCKVFRZRR-JGTYJTGKSA-N
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Description

L-Methionine-15N is a useful research compound. Its molecular formula is C5H11NO2S and its molecular weight is 150.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C5H11NO2S

Molecular Weight

150.21 g/mol

IUPAC Name

(2S)-2-(15N)azanyl-4-methylsulfanylbutanoic acid

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i6+1

InChI Key

FFEARJCKVFRZRR-JGTYJTGKSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)O)[15NH2]

Canonical SMILES

CSCCC(C(=O)O)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of L-Methionine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of L-Methionine-¹⁵N, an essential amino acid isotopically labeled with Nitrogen-15. This document is intended to serve as a valuable resource for professionals in research and drug development who utilize stable isotope-labeled compounds in their work. The guide details key physical and chemical characteristics, outlines experimental methodologies for their determination, and provides visual representations of relevant biological pathways and experimental workflows.

Core Physicochemical Data

The fundamental physicochemical properties of L-Methionine-¹⁵N are summarized in the tables below. This data has been compiled from various reputable suppliers and chemical databases.

Table 1: General and Physical Properties of L-Methionine-¹⁵N

PropertyValueSource(s)
Chemical Formula C₅H₁₁¹⁵NO₂S[1]
Molecular Weight 150.20 g/mol [1]
Appearance Solid[1]
Melting Point 284 °C (decomposes)[1]
Optical Activity [α]25/D +23.1°, c = 1 in 1 M HCl[1]

Table 2: Isotopic and Chemical Purity of L-Methionine-¹⁵N

PropertyValueSource(s)
Isotopic Purity (¹⁵N) 98 atom %
Chemical Purity 98% (CP)
Mass Shift M+1

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. It is important to note that while specific protocols for L-Methionine-¹⁵N are not extensively published, the following are adapted from established, general methods for amino acids and isotopically labeled compounds.

Determination of Melting Point

The melting point of L-Methionine-¹⁵N can be determined using a standard capillary melting point apparatus.

Methodology:

  • Sample Preparation: A small amount of finely powdered L-Methionine-¹⁵N is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

  • Heating: The sample is heated at a steady rate of 1-2 °C per minute.

  • Observation: The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range. For substances that decompose, the temperature at which decomposition begins is noted.

Determination of Solubility

The solubility of L-Methionine-¹⁵N can be assessed in various solvents to understand its behavior in different experimental conditions.

Methodology:

  • Solvent Selection: A range of solvents of varying polarity (e.g., water, ethanol, DMSO) are selected.

  • Sample Preparation: A known excess amount of L-Methionine-¹⁵N is added to a fixed volume of each solvent in a sealed vial.

  • Equilibration: The vials are agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

  • Quantification: The saturated solution is filtered to remove undissolved solid. The concentration of L-Methionine-¹⁵N in the filtrate is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Determination of Molecular Weight and Isotopic Purity

Mass spectrometry is the primary technique for confirming the molecular weight and determining the isotopic purity of L-Methionine-¹⁵N.

Methodology:

  • Sample Preparation: A dilute solution of L-Methionine-¹⁵N is prepared in a suitable volatile solvent compatible with the mass spectrometer's ionization source.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap, TOF) is used for analysis.

  • Ionization: The sample is introduced into the mass spectrometer and ionized using an appropriate technique, such as electrospray ionization (ESI).

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ions is measured. The molecular weight is confirmed from the mass of the most abundant isotopic peak.

  • Isotopic Purity Analysis: The relative abundances of the ¹⁴N- and ¹⁵N-containing molecular ions are measured. The isotopic purity is calculated as the percentage of the ¹⁵N-labeled species relative to the total amount of the compound.

Visualizing Workflows and Pathways

To aid in the understanding of experimental processes and biological context, the following diagrams have been generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Acquisition & Analysis cluster_results Results A L-Methionine-15N Sample B Weighing A->B C Dissolution in Solvent B->C D Melting Point Apparatus C->D E HPLC/UV-Vis for Solubility C->E F Mass Spectrometer C->F G NMR Spectrometer C->G H Record Melting Range D->H I Determine Concentration E->I J Measure m/z & Isotopic Ratio F->J K Acquire NMR Spectra G->K L Melting Point H->L M Solubility Data I->M N Molecular Weight & Purity J->N O Structural Information K->O

Caption: Generalized workflow for determining physicochemical properties.

G Met L-Methionine SAM S-Adenosylmethionine (SAM) Met->SAM Methionine Adenosyltransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase Methylated_Product Methylated Product SAM->Methylated_Product Hcy Homocysteine SAH->Hcy SAH Hydrolase Hcy->Met Methionine Synthase Cystathionine Cystathionine Hcy->Cystathionine Cystathionine β-synthase Cysteine Cysteine Cystathionine->Cysteine Cystathionine γ-lyase Methyl_Acceptor Methyl Acceptor Methyl_Acceptor->Methylated_Product Serine Serine Serine->Cystathionine

Caption: Overview of the L-methionine metabolic pathway.

References

A Technical Guide to the Synthesis and Isotopic Enrichment of L-Methionine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core methodologies for synthesizing L-Methionine-¹⁵N, a critical tool in metabolic research, proteomics, and drug development. The incorporation of the stable, non-radioactive ¹⁵N isotope allows for precise tracing and quantification of methionine metabolism, protein turnover, and drug-target interactions. This document details common synthesis routes, isotopic enrichment strategies, and the analytical techniques used to verify incorporation.

Core Synthesis Methodologies

The production of L-Methionine-¹⁵N can be broadly categorized into three primary methods: enzymatic synthesis, microbial fermentation, and chemical synthesis. Each approach offers distinct advantages regarding yield, purity, cost, and scalability.

Enzymatic Synthesis

Enzymatic synthesis provides a highly specific and efficient route to produce stereochemically pure L-amino acids. This method utilizes enzymes to catalyze the conversion of precursor molecules into the desired labeled product.

The most common enzymatic approach for L-Methionine-¹⁵N involves the reductive amination of its corresponding α-keto acid, α-keto-γ-(methyl-thio)butyrate.[1] The key components of this system are:

  • ¹⁵N Source: ¹⁵N-labeled ammonium chloride (¹⁵NH₄Cl) serves as the nitrogen donor, directly incorporating the heavy isotope into the amino acid.[1][2][3]

  • Enzyme Catalyst: NAD-dependent amino acid dehydrogenases, such as leucine dehydrogenase (LeuDH) or glutamate dehydrogenase (GDH), catalyze the amination reaction.[2]

  • Cofactor Regeneration: The reaction requires NADH as a cofactor. To make the process cost-effective, an NADH regeneration system, typically involving glucose and glucose dehydrogenase (GlcDH), is employed to continuously regenerate NADH from NAD+.

This method is valued for its high yields and stereospecificity, producing exclusively the L-isomer.

Microbial Fermentation

Microbial fermentation is a powerful and widely used technique for producing uniformly labeled amino acids and proteins. This method leverages the natural biosynthetic pathways of microorganisms, most commonly Escherichia coli or Corynebacterium glutamicum.

The core principle involves growing the microbes in a defined minimal medium where the sole source of nitrogen is a ¹⁵N-labeled compound, typically ¹⁵NH₄Cl. The cells assimilate the ¹⁵N-ammonia, incorporating it into all nitrogen-containing biomolecules, including amino acids. By providing ¹³C-glucose as the carbon source, dual-labeled (¹³C, ¹⁵N) L-Methionine can also be produced.

This approach is highly cost-effective for producing uniformly labeled proteins for structural biology studies (e.g., NMR). However, it's important to note that high concentrations of ¹⁵N can sometimes slightly retard cell growth rates compared to ¹⁴N media.

Chemical Synthesis

While enzymatic and microbial methods are more common for producing the biologically active L-isomer, chemical synthesis routes also exist. The classical industrial synthesis of DL-methionine (a racemic mixture) starts from precursors like acrolein, methyl mercaptan, and hydrogen cyanide. To produce L-Methionine-¹⁵N, a ¹⁵N-labeled cyanide source or a labeled ammonia equivalent would be introduced during a process like the Strecker amino acid synthesis, followed by a resolution step to isolate the L-enantiomer. This method offers flexibility but can be complex, may use toxic reagents, and requires the crucial, often costly, step of separating the D and L isomers.

Isotopic Enrichment and Quantification

Achieving and verifying the desired level of isotopic enrichment is critical for the success of downstream applications.

Isotopic Enrichment Strategies
  • Uniform Labeling: As described in the microbial fermentation method, growing cells in a medium where all nitrogen is ¹⁵N results in uniform enrichment of all amino acids. This is the standard for many proteomics and NMR studies.

  • Specific Labeling: In some cases, only specific residues are targeted for labeling. This can be achieved by adding the desired ¹⁵N-labeled amino acid (e.g., L-Methionine-¹⁵N) to the growth medium just before inducing protein expression in the host organism. This method is cost-effective when only certain residues need to be probed.

Analytical Methods for Determining Isotopic Enrichment

Several analytical techniques are used to confirm and quantify the incorporation of ¹⁵N into L-Methionine.

  • Mass Spectrometry (MS): This is the most common method. The mass shift caused by the ¹⁵N isotope (M+1 for single incorporation) is readily detected.

    • Gas Chromatography-Mass Spectrometry (GC-MS): Requires derivatization of the amino acid to make it volatile. It offers excellent separation and sensitivity.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): A versatile technique that separates amino acids in their native or derivatized form, providing robust quantification of isotopic enrichment. High-resolution instruments like Orbitrap MS are particularly powerful for this purpose.

  • Isotope Ratio Mass Spectrometry (IRMS): A highly precise method for determining isotope ratios, often used in conjunction with GC (GC-C-IRMS) for compound-specific analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the position of the ¹⁵N label within the molecule, although it is less commonly used for routine quantification of enrichment levels compared to MS.

Data Presentation: Comparative Summary

The following tables summarize key quantitative data for the synthesis and analysis of L-Methionine-¹⁵N.

Table 1: Comparison of L-Methionine-¹⁵N Synthesis Methods

ParameterEnzymatic SynthesisMicrobial Fermentation (for Protein)Chemical Synthesis
Primary Precursors α-keto-γ-(methyl-thio)butyrate, ¹⁵NH₄Cl¹⁵NH₄Cl, Glucose (or other carbon source)Acrolein, Methyl Mercaptan, ¹⁵N-Cyanide/Ammonia
Typical Isotopic Purity >98 atom % ¹⁵N>95-98 atom % ¹⁵NVariable, dependent on precursor purity
Chemical Purity >98%N/A (produces labeled biomass/protein)Variable, requires extensive purification
Stereospecificity High (produces L-isomer)High (produces L-isomer)Low (produces DL-racemic mixture)
Typical Scale 1-10 gLiters of culture for mg-g of proteinIndustrial scale
Key Advantage High purity and stereospecificityCost-effective for uniform protein labelingHigh volume production
Key Disadvantage Higher cost of enzymes and precursorsPotential for metabolic scramblingProduces racemic mixture, harsh conditions

Table 2: Comparison of Analytical Methods for Isotopic Enrichment

MethodPrincipleSample PreparationPrecision
GC-MS Separation by volatility, detection by m/zDerivatization required to increase volatilityHigh
LC-MS Separation by polarity, detection by m/zMinimal, can analyze directly or with derivatizationVery High
GC-C-IRMS Combustion to N₂, high-precision measurement of isotope ratioDerivatization requiredExtremely High (‰ level)
NMR Detection of nuclear spin propertiesHigh concentration in NMR-compatible bufferGood for positional information, less for quantification

Detailed Experimental Protocols

Protocol: Enzymatic Synthesis of L-Methionine-¹⁵N

This protocol is adapted from the method described by Chiriac et al.

  • Reaction Mixture Preparation: In a temperature-controlled reaction vessel, prepare a buffered solution (e.g., Tris-HCl, pH 8.0).

  • Add Substrates: Add the following components to the buffer:

    • α-keto-γ-(methyl-thio)butyrate (substrate)

    • ¹⁵NH₄Cl (isotopic label source, >99 atom % ¹⁵N)

    • Glucose (for cofactor regeneration)

    • NAD+ (cofactor)

  • Add Enzymes: Introduce the enzymes to the mixture:

    • Leucine Dehydrogenase (LeuDH) or other suitable amino acid dehydrogenase.

    • Glucose Dehydrogenase (GlcDH).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle stirring for several hours until the reaction reaches completion, which can be monitored by HPLC.

  • Enzyme Removal: Stop the reaction by heat denaturation or ultrafiltration to remove the enzymes.

  • Purification: Purify the resulting L-Methionine-¹⁵N from the reaction mixture using ion-exchange chromatography.

  • Verification: Confirm the structure and determine the isotopic enrichment using Mass Spectrometry (GC-MS or LC-MS).

Protocol: Microbial Production of ¹⁵N-Labeled Protein

This protocol outlines the general procedure for expressing a uniformly ¹⁵N-labeled protein in E. coli.

  • Prepare M9 Minimal Medium: Prepare 1 liter of M9 minimal medium. Crucially, omit the standard NH₄Cl. In its place, add 1 gram of ¹⁵NH₄Cl (>98 atom % ¹⁵N) as the sole nitrogen source.

  • Supplement Medium: Supplement the medium with:

    • 20% Glucose solution (as the carbon source).

    • 1M MgSO₄.

    • Trace elements solution.

    • Relevant antibiotics for plasmid maintenance.

  • Pre-culture: Inoculate a small volume (5-10 mL) of rich medium (e.g., LB) with a single colony of E. coli transformed with the expression plasmid for the protein of interest. Grow to a high cell density.

  • Inoculation: Use the pre-culture to inoculate the 1 liter of M9-¹⁵N medium. A 1:100 dilution is typical.

  • Cell Growth: Grow the culture at 37°C with vigorous shaking. Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

  • Induction: When the culture reaches mid-log phase (OD₆₀₀ ≈ 0.6-0.8), induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the recommended final concentration (e.g., 0.1-1 mM).

  • Expression: Continue to incubate the culture for several hours (typically 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet, containing the ¹⁵N-labeled protein, can now be stored or used for protein purification.

Visualizations of Key Workflows

The following diagrams illustrate the core processes described in this guide.

Enzymatic_Synthesis cluster_reactants Reactants & Cofactors cluster_regeneration NADH Regeneration System cluster_synthesis Core Synthesis Keto_Acid α-keto-γ-(methyl-thio)butyrate Reaction Reductive Amination Keto_Acid->Reaction NH4Cl ¹⁵NH₄Cl NH4Cl->Reaction NADH NADH NADH->Reaction Glucose Glucose GlcDH Glucose Dehydrogenase (GlcDH) Glucose->GlcDH GlcDH->NADH Regenerates NAD NAD+ NAD->GlcDH Reaction->NAD Product L-Methionine-¹⁵N Reaction->Product LeuDH Amino Acid Dehydrogenase (e.g., LeuDH) LeuDH->Reaction Catalyzes Purification Purification (Ion Exchange) Product->Purification

Caption: Workflow for the enzymatic synthesis of L-Methionine-¹⁵N.

Microbial_Fermentation Media Prepare M9 Minimal Medium + ¹⁵NH₄Cl (Sole N Source) + Glucose (C Source) Inoculation Inoculate with Transformed E. coli Media->Inoculation Growth Incubate at 37°C (Cell Growth) Inoculation->Growth Induction Induce Protein Expression (Add IPTG at OD ≈ 0.8) Growth->Induction Expression Incubate at Lower Temp (e.g., 18-25°C) Induction->Expression Harvest Harvest Cells by Centrifugation Expression->Harvest Product Cell Pellet with Uniformly ¹⁵N-Labeled Protein Harvest->Product

Caption: General workflow for producing ¹⁵N-labeled proteins via microbial fermentation.

Isotope_Analysis cluster_methods Analytical Techniques Sample ¹⁵N-Labeled Sample (e.g., L-Methionine) Prep Sample Preparation (Hydrolysis / Derivatization) Sample->Prep NMR NMR Sample->NMR GCMS GC-MS Prep->GCMS LCMS LC-MS Prep->LCMS IRMS GC-C-IRMS Prep->IRMS Result Determination of Isotopic Enrichment (atom % ¹⁵N) GCMS->Result LCMS->Result IRMS->Result NMR->Result Positional Info

Caption: Logical workflow for the analysis of isotopic enrichment.

References

The Isotopic Signature of Life: A Technical Guide to the Natural Abundance of ¹⁵N in Methionine and Its Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural abundance of the stable isotope Nitrogen-15 (¹⁵N) in the essential amino acid methionine. We will delve into the significance of its isotopic signature, methods for its precise measurement, and its applications in metabolic research and drug development.

Introduction: The Subtle Imbalance with Profound Implications

Nitrogen, a fundamental component of life, exists predominantly as the lighter isotope ¹⁴N (99.635% natural abundance), with a small fraction being the heavier stable isotope ¹⁵N (0.365% natural abundance)[1]. While seemingly insignificant, this slight variation in atomic mass leads to isotopic fractionation during metabolic processes. Enzymes often discriminate against the heavier ¹⁵N isotope, resulting in distinct ¹⁵N signatures in different molecules and tissues.

Methionine, an essential sulfur-containing amino acid, plays a pivotal role in numerous cellular functions, including protein synthesis, methylation reactions via its derivative S-adenosylmethionine (SAM), and the biosynthesis of other amino acids and metabolites. The natural abundance of ¹⁵N in methionine is a sensitive indicator of an organism's diet, trophic level, and metabolic state. Unlike many other amino acids, methionine, along with phenylalanine and lysine, undergoes minimal ¹⁵N enrichment during trophic transfers because its primary metabolic pathways do not involve transamination, a key step where isotopic fractionation of nitrogen occurs[2][3]. This unique characteristic makes the δ¹⁵N value of methionine a reliable baseline indicator in ecological and metabolic studies.

Quantitative Data: The δ¹⁵N Signature of Methionine Across Taxa

The natural abundance of ¹⁵N is typically expressed in delta (δ) notation in parts per thousand (‰) relative to a standard (atmospheric N₂). A more positive δ¹⁵N value indicates a higher abundance of ¹⁵N. The following tables summarize available data on the δ¹⁵N of methionine in various organisms and tissues.

Organism/GroupTissue/SampleMean δ¹⁵N of Methionine (‰)Reference
Marine Organisms
Bowhead WhaleSkin~5.5[4]
Bowhead WhaleBaleen~6.2[4]
Beluga WhaleDentine~8.0
Short-beaked Common DolphinSkin~13.0
Sperm WhaleDentine~7.8
Fish-eating Killer WhaleSkin~10.5
Marine Mammal-eating Killer WhaleSkin~14.3
Terrestrial Organisms
C₃ PlantsGeneralVaries, but generally lower than consumers
C₄ PlantsGeneralVaries, but generally lower than consumers
Beef Cattle (Bos taurus)Plasma ProteinNot significantly different between high and low feed efficiency groups

Significance in Research and Drug Development

The analysis of the natural abundance of ¹⁵N in methionine offers valuable insights across various scientific disciplines:

  • Metabolic Research and Trophic Ecology: As a "source" amino acid, the δ¹⁵N of methionine provides a stable baseline for determining the trophic position of organisms in a food web. Its resistance to trophic enrichment allows researchers to disentangle the isotopic signature of the base of the food web from the effects of consumption at higher trophic levels. This is crucial for understanding nutrient cycling and energy flow in ecosystems.

  • Biomarker for Nitrogen Use Efficiency: Studies in beef cattle have shown that while the δ¹⁵N of most amino acids correlates with feed efficiency, methionine's δ¹⁵N remains stable. This suggests its potential as a reference point for studying nitrogen metabolism and identifying biomarkers for nutrient utilization in livestock and potentially in humans.

  • Drug Development and Metabolism Studies: Stable isotope labeling, including the use of ¹⁵N-enriched methionine, is a powerful tool in drug development. By tracing the metabolic fate of ¹⁵N-labeled compounds, researchers can elucidate drug metabolism pathways, determine pharmacokinetic profiles, and assess the impact of new chemical entities on cellular metabolism. Understanding the natural ¹⁵N abundance provides a crucial baseline for these enriched studies.

  • Paleodietary Reconstruction: The analysis of δ¹⁵N in amino acids from ancient remains, such as bone collagen, can provide detailed information about the diets of past populations. The stability of methionine's δ¹⁵N can help to establish the isotopic baseline of the ancient ecosystem, leading to more accurate dietary reconstructions.

Experimental Protocols

The precise measurement of the natural abundance of ¹⁵N in methionine requires meticulous sample preparation and sophisticated analytical techniques. The most common method is Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS).

Protein Hydrolysis

Objective: To liberate individual amino acids from the protein matrix.

Materials:

  • Sample (e.g., dried tissue, protein extract)

  • 6 M Hydrochloric acid (HCl)

  • Hydrolysis tubes with Teflon-lined screw caps

  • Heating block or oven

  • Nitrogen gas source

  • Heptane:chloroform solution (6:5, v/v) (for lipid removal)

  • Drying apparatus (e.g., heating block with nitrogen stream)

Procedure:

  • Weigh approximately 2 mg of nitrogen-equivalent dried and homogenized sample into a hydrolysis tube.

  • Add 5 mL of 6 M HCl containing 0.1% phenol.

  • Flush the tube with nitrogen gas for 10 seconds to create an anoxic environment.

  • Securely cap the tube and place it in a heating block or oven at 110°C for 24 hours.

  • After hydrolysis, allow the tubes to cool to room temperature.

  • Optional (for lipid-rich samples): Add 200 μL of heptane:chloroform (6:5, v:v), vortex briefly, and discard the organic (upper) layer to remove lipids.

  • Dry the hydrolysate completely under a gentle stream of nitrogen gas at 60°C.

Amino Acid Derivatization (N-acetyl-i-propyl esters)

Objective: To convert the non-volatile amino acids into volatile derivatives suitable for gas chromatography.

Materials:

  • Dried amino acid hydrolysate

  • Isopropanol

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Acetic anhydride

  • Triethylamine

  • Acetone

  • Ethyl acetate

  • Saturated sodium chloride (NaCl) solution

  • Heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • To the dried hydrolysate, add 1 mL of a freshly prepared solution of isopropanol:acetyl chloride (4:1, v/v).

  • Heat the mixture at 100°C for 1 hour to esterify the carboxyl groups.

  • Evaporate the remaining acidified isopropanol under a stream of nitrogen at room temperature.

  • Add 250 μL of DCM and evaporate again to remove any residual reagents.

  • For acetylation of the amino groups, add 1 mL of a mixture of acetic anhydride:triethylamine:acetone (1:2:5, v/v/v).

  • Heat at 60°C for 10 minutes.

  • Evaporate the reagents under a nitrogen stream at room temperature.

  • Add 2 mL of ethyl acetate and 1 mL of saturated NaCl solution, and vortex thoroughly.

  • After phase separation, discard the aqueous (lower) phase.

  • Transfer the ethyl acetate phase to a clean tube and dry it under a nitrogen stream.

  • Re-dissolve the derivatized amino acids in a known volume of ethyl acetate (e.g., 100 μL) for GC-C-IRMS analysis.

GC-C-IRMS Analysis

Objective: To separate the derivatized amino acids and measure their ¹⁵N/¹⁴N ratio.

Instrumentation:

  • Gas Chromatograph (GC)

  • Combustion Interface

  • Isotope Ratio Mass Spectrometer (IRMS)

Typical GC-C-IRMS Parameters:

  • Injection: Splitless injection at 260°C.

  • Column: Agilent DB-35 (60 m x 0.32 mm ID, 1.5 µm film thickness) or similar.

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Oven Temperature Program:

    • Hold at 70°C for 2 minutes.

    • Ramp to 140°C at 15°C/min, hold for 4 minutes.

    • Ramp to 240°C at 12°C/min, hold for 5 minutes.

    • Ramp to 255°C at 8°C/min, hold for 35 minutes.

  • Combustion Reactor: Nickel oxide tube with copper oxide and nickel oxide wires at 1000°C.

  • Post-Combustion: Water is removed using a Nafion dryer, and CO₂ is trapped using liquid nitrogen to prevent isobaric interference with N₂.

  • IRMS: The resulting N₂ gas is introduced into the IRMS for the determination of the m/z 28, 29, and 30 ion beams to calculate the ¹⁵N/¹⁴N ratio.

Data Analysis: The δ¹⁵N values are calculated relative to a calibrated N₂ reference gas and corrected using international and in-house standards of known isotopic composition.

Visualizing the Core Concepts

To better illustrate the key pathways and workflows discussed, the following diagrams have been generated using the DOT language.

Methionine Metabolism and the S-Adenosylmethionine (SAM) Cycle

The metabolic fate of methionine is intricately linked to cellular methylation and the synthesis of other essential compounds. The SAM cycle is central to these processes.

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Met->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylated_Substrate Methylated Substrate SAM->Methylated_Substrate Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL Substrate Substrate Substrate->Methylated_Substrate THF Tetrahydrofolate MTHF 5-Methyltetrahydrofolate THF->MTHF MTHFR MTHF->THF Serine Serine Serine->Cys

Caption: The Methionine Cycle and Transsulfuration Pathway.

Experimental Workflow for δ¹⁵N Analysis of Methionine

The following diagram outlines the key steps involved in the analysis of the natural abundance of ¹⁵N in methionine from a biological sample.

Experimental_Workflow Sample_Collection Sample Collection (e.g., Tissue, Cells) Homogenization Drying and Homogenization Sample_Collection->Homogenization Hydrolysis Protein Hydrolysis (6M HCl, 110°C, 24h) Homogenization->Hydrolysis Derivatization Amino Acid Derivatization (e.g., N-acetyl-i-propyl esters) Hydrolysis->Derivatization GC_C_IRMS GC-C-IRMS Analysis Derivatization->GC_C_IRMS Data_Analysis Data Analysis and δ¹⁵N Calculation GC_C_IRMS->Data_Analysis

Caption: Workflow for ¹⁵N analysis in methionine.

Conclusion

The natural abundance of ¹⁵N in methionine is a powerful and nuanced tool in modern scientific research. Its unique isotopic stability during trophic transfers makes it an invaluable baseline for ecological studies. Furthermore, understanding its natural variation is fundamental for the accurate application of ¹⁵N-labeling in metabolic research and drug development. The methodologies outlined in this guide provide a robust framework for the precise measurement of δ¹⁵N in methionine, enabling researchers to unlock the wealth of information encoded in this subtle isotopic signature. As analytical techniques continue to improve in sensitivity and precision, the applications of compound-specific isotope analysis of amino acids like methionine are poised to expand, offering ever deeper insights into the complex interplay of metabolism, diet, and disease.

References

An In-depth Technical Guide to the Biosynthetic Pathways of L-Methionine in Various Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the L-Methionine biosynthetic pathways across different domains of life: bacteria, archaea, fungi, and plants. The document details the enzymatic steps, key intermediates, and regulatory mechanisms. Quantitative data on enzyme kinetics and metabolic flux are summarized in structured tables for comparative analysis. Furthermore, detailed experimental protocols for key enzymes in these pathways are provided, along with visual representations of the pathways and experimental workflows using Graphviz (DOT language).

L-Methionine Biosynthesis in Bacteria

Bacteria have evolved two primary pathways for the de novo synthesis of L-methionine: the transsulfuration pathway and the direct sulfhydrylation pathway.[1][2][3] The choice between these pathways varies among different bacterial species.[4]

Transsulfuration Pathway

The transsulfuration pathway is a multi-step process that utilizes cysteine as the sulfur donor. A common example of this pathway is found in Escherichia coli.[5] The key steps are:

  • Activation of Homoserine: The pathway initiates with the activation of L-homoserine, which is derived from aspartate. In E. coli, this is achieved by the succinylation of homoserine to form O-succinyl-L-homoserine, a reaction catalyzed by homoserine O-succinyltransferase (MetA).

  • Formation of Cystathionine: Cystathionine γ-synthase (MetB) then catalyzes the condensation of O-succinyl-L-homoserine with L-cysteine to form L-cystathionine.

  • Cleavage of Cystathionine: Cystathionine β-lyase (MetC) cleaves L-cystathionine to produce L-homocysteine, pyruvate, and ammonia.

  • Methylation of Homocysteine: The final step is the methylation of L-homocysteine to form L-methionine. This reaction is catalyzed by a methionine synthase . Bacteria can possess either a cobalamin-dependent (MetH) or a cobalamin-independent (MetE) methionine synthase.

bacterial_transsulfuration_pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Succinyl_Homoserine O-Succinyl-L-homoserine Homoserine->O_Succinyl_Homoserine Homoserine O-succinyltransferase (MetA) Cystathionine Cystathionine O_Succinyl_Homoserine->Cystathionine Cystathionine γ-synthase (MetB) Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (MetC) Cysteine Cysteine Cysteine->Cystathionine L_Methionine L-Methionine Homocysteine->L_Methionine Methionine synthase (MetE/MetH) THF THF Homocysteine->THF N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Homocysteine

Bacterial Transsulfuration Pathway for L-Methionine Biosynthesis.
Direct Sulfhydrylation Pathway

In the direct sulfhydrylation pathway, the sulfur atom is directly incorporated from sulfide (H₂S). This pathway is generally shorter than transsulfuration.

  • Activation of Homoserine: Similar to the transsulfuration pathway, L-homoserine is first activated. This is typically achieved through acetylation to form O-acetyl-L-homoserine by homoserine O-acetyltransferase (MetX).

  • Direct Sulfhydration: O-acetylhomoserine sulfhydrylase (MetY) then catalyzes the direct reaction of O-acetyl-L-homoserine with sulfide to produce L-homocysteine.

  • Methylation of Homocysteine: As in the transsulfuration pathway, the final step is the methylation of L-homocysteine to L-methionine by methionine synthase (MetE or MetH).

bacterial_direct_sulfhydrylation_pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetyl_Homoserine O-Acetyl-L-homoserine Homoserine->O_Acetyl_Homoserine Homoserine O-acetyltransferase (MetX) Homocysteine Homocysteine O_Acetyl_Homoserine->Homocysteine O-acetylhomoserine sulfhydrylase (MetY) Sulfide H₂S Sulfide->O_Acetyl_Homoserine L_Methionine L-Methionine Homocysteine->L_Methionine Methionine synthase (MetE/MetH) THF THF Homocysteine->THF N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Homocysteine

Bacterial Direct Sulfhydrylation Pathway for L-Methionine Biosynthesis.

L-Methionine Biosynthesis in Archaea

The biosynthesis of L-methionine in archaea is less universally conserved compared to bacteria. Most methanogenic archaea utilize a distinct pathway that also starts from aspartate.

  • Formation of L-aspartate-semialdehyde: L-aspartate is converted to L-aspartate-semialdehyde.

  • Conversion to Homocysteine: In most methanogenic archaea, L-aspartate-semialdehyde is used as a precursor for the production of L-homocysteine, with hydrogen sulfide serving as the sulfur source.

  • Methylation to Methionine: The final step, similar to other organisms, is the methylation of L-homocysteine to L-methionine.

More recently, a novel pathway has been identified in some archaea and Streptomyces bacteria, involving the enzymes MetM and MetO . In this pathway, O-phospho-L-homoserine, an intermediate in threonine biosynthesis, is directly converted to L-homocysteine. MetO acts as a sulfur carrier protein.

archaeal_methionine_pathway cluster_canonical Canonical Pathway cluster_novel Novel MetM/MetO Pathway Aspartate Aspartate Aspartate_Semialdehyde L-Aspartate- semialdehyde Aspartate->Aspartate_Semialdehyde Multiple Steps Homocysteine_canonical L-Homocysteine Aspartate_Semialdehyde->Homocysteine_canonical Multiple Steps Sulfide_canonical H₂S Sulfide_canonical->Aspartate_Semialdehyde L_Methionine_canonical L-Methionine Homocysteine_canonical->L_Methionine_canonical Methionine synthase O_Phosphohomoserine O-Phospho-L-homoserine Homocysteine_novel L-Homocysteine O_Phosphohomoserine->Homocysteine_novel MetM MetO_SCP MetO (Sulfur Carrier) MetO_SCP->O_Phosphohomoserine L_Methionine_novel L-Methionine Homocysteine_novel->L_Methionine_novel Methionine synthase

Overview of L-Methionine Biosynthesis Pathways in Archaea.

L-Methionine Biosynthesis in Fungi

The fungal pathway for L-methionine biosynthesis also originates from aspartate and shares similarities with the bacterial direct sulfhydrylation pathway.

  • Formation of O-acetyl-L-homoserine: L-homoserine is acetylated to form O-acetyl-L-homoserine by L-homoserine O-acetyltransferase (Met2p in yeast).

  • Synthesis of Homocysteine: The subsequent step can proceed via two routes:

    • Direct Sulfhydrylation: O-acetyl-L-homoserine sulfhydrylase (Met17p in yeast) catalyzes the direct reaction with sulfide to yield L-homocysteine.

    • Transsulfuration: Alternatively, cystathionine γ-synthase (Str2p in yeast) can condense O-acetyl-L-homoserine with cysteine to form cystathionine, which is then converted to homocysteine by cystathionine β-lyase (Str3p in yeast).

  • Methylation to Methionine: The final step is the methylation of L-homocysteine by a cobalamin-independent methionine synthase (Met6p in yeast).

fungal_methionine_pathway cluster_direct Direct Sulfhydrylation cluster_transsulfuration Transsulfuration Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Acetyl_Homoserine O-Acetyl-L-homoserine Homoserine->O_Acetyl_Homoserine Homoserine O-acetyltransferase (Met2p) Sulfide H₂S Sulfide->O_Acetyl_Homoserine_direct Homocysteine_direct L-Homocysteine O_Acetyl_Homoserine_direct->Homocysteine_direct O-acetylhomoserine sulfhydrylase (Met17p) L_Methionine L-Methionine Homocysteine_direct->L_Methionine Methionine synthase (Met6p) THF THF Homocysteine_direct->THF Cysteine Cysteine Cysteine->O_Acetyl_Homoserine_trans Cystathionine Cystathionine O_Acetyl_Homoserine_trans->Cystathionine Cystathionine γ-synthase (Str2p) Homocysteine_trans L-Homocysteine Cystathionine->Homocysteine_trans Cystathionine β-lyase (Str3p) Homocysteine_trans->L_Methionine Homocysteine_trans->THF N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Homocysteine_direct N5_Methyl_THF->Homocysteine_trans

L-Methionine Biosynthesis Pathways in Fungi.

L-Methionine Biosynthesis in Plants

The plant pathway for L-methionine biosynthesis is distinct from the canonical bacterial and fungal pathways, primarily in the activated intermediate of homoserine.

  • Formation of O-phospho-L-homoserine: L-homoserine, derived from aspartate, is phosphorylated by homoserine kinase to yield O-phospho-L-homoserine (OPH).

  • Synthesis of Cystathionine: Cystathionine γ-synthase (CgS) catalyzes the condensation of OPH with L-cysteine to form L-cystathionine. This is a key regulatory point in the pathway.

  • Formation of Homocysteine: Cystathionine β-lyase (CBL) cleaves L-cystathionine to produce L-homocysteine.

  • Methylation to Methionine: The final step is catalyzed by a cobalamin-independent methionine synthase (MS), which transfers a methyl group from N⁵-methyl-tetrahydrofolate to L-homocysteine.

The regulation of this pathway is tightly controlled, with S-adenosylmethionine (SAM), a product of methionine metabolism, acting as an allosteric activator of threonine synthase, which competes with CgS for the common substrate OPH.

plant_methionine_pathway Aspartate Aspartate Homoserine Homoserine Aspartate->Homoserine Multiple Steps O_Phosphohomoserine O-Phospho-L-homoserine Homoserine->O_Phosphohomoserine Homoserine kinase Cystathionine Cystathionine O_Phosphohomoserine->Cystathionine Cystathionine γ-synthase (CgS) Threonine Threonine O_Phosphohomoserine->Threonine Threonine synthase Homocysteine Homocysteine Cystathionine->Homocysteine Cystathionine β-lyase (CBL) Cysteine Cysteine Cysteine->Cystathionine L_Methionine L-Methionine Homocysteine->L_Methionine Methionine synthase (MS) THF THF Homocysteine->THF N5_Methyl_THF N5-Methyl-THF N5_Methyl_THF->Homocysteine SAM S-Adenosyl- methionine (SAM) SAM->Threonine Allosteric activator

L-Methionine Biosynthesis Pathway in Plants.

Quantitative Data on L-Methionine Biosynthesis

This section presents a summary of available quantitative data, including enzyme kinetics and metabolic flux analysis, for key enzymes and pathways in L-methionine biosynthesis.

Table 1: Enzyme Kinetic Parameters
OrganismEnzymeSubstrateK_m_k_cat_Reference(s)
Corynebacterium glutamicumCystathionine γ-synthase (MetB)O-acetylhomoserine3.9 mM21 s⁻¹
Corynebacterium glutamicumO-acetylhomoserine sulfhydrylase (MetY)O-acetylhomoserine6.4 mM28 s⁻¹
Corynebacterium glutamicumO-acetylhomoserine sulfhydrylase (MetY)Sulfide8.6 mM-
Aspergillus sojaeMethionine synthase (MetE)(6S)-5-methyl-tetrahydropteroyl-L-glutamate₃6.8 µM3.3 min⁻¹
Rhizopus delemarMethionine synthase (MetE)(6S)-5-methyl-tetrahydropteroyl-L-glutamate₃0.8 µM1.2 min⁻¹
Rhizopus microsporusMethionine synthase (MetE)(6S)-5-methyl-tetrahydropteroyl-L-glutamate₃6.2 µM3.0 min⁻¹
Escherichia coliMethionine synthase (MetE)(6S)-5-methyl-tetrahydropteroyl-L-glutamate₃6.4 µM12 min⁻¹
Table 2: Metabolic Flux Analysis Data
OrganismConditionTheoretical Max. Methionine Yield (C-mol/C-mol)Key Flux CharacteristicsReference(s)
Corynebacterium glutamicumWildtype, Glucose, Sulfate0.49High flux through Pentose Phosphate Pathway (PPP), low TCA cycle flux.
Escherichia coliWildtype, Glucose, Sulfate0.52Minimized PPP flux, high TCA cycle flux.
Corynebacterium glutamicumWith Thiosulfate/Sulfide0.68Increased yield due to more reduced sulfur source.
Corynebacterium glutamicumWith Methanethiol0.91Highest theoretical yield with combined C1 and sulfur source.
Lemna paucicostataStandard growth-Synthesis of S-adenosylmethionine is the major route of methionine metabolism.

Experimental Protocols

This section provides detailed methodologies for key experiments used in the study of L-methionine biosynthesis.

Assay for Cobalamin-Dependent Methionine Synthase (MetH)

This spectrophotometric assay is based on the conversion of the product, tetrahydrofolate (THF), to 5,10-methenyl-THF, which can be quantified by its absorbance at 350 nm.

Materials:

  • 1.0 M Potassium phosphate buffer (pH 7.2)

  • 500 mM Dithiothreitol (DTT)

  • 3.8 mM S-adenosylmethionine (AdoMet)

  • 100 mM L-homocysteine

  • 500 µM Hydroxocobalamin

  • 4.2 mM 5-Methyltetrahydrofolate (CH₃-THF)

  • 5N HCl / 60% Formic acid solution

  • Enzyme sample (e.g., purified MetH or cell lysate)

  • 12x75mm glass tubes

  • Water bath or heat block (37°C and 80°C)

  • Spectrophotometer

Procedure:

  • Prepare reaction tubes by adding the following reagents in order:

    • 494 µL H₂O

    • 80 µL 1.0 M KPO₄ (pH 7.2)

    • 40 µL 500 mM DTT

    • 4 µL 3.8 mM AdoMet

    • 4 µL 100 mM L-homocysteine

    • 50 µL enzyme sample

    • 80 µL 500 µM hydroxocobalamin

  • Mix the contents well and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding 48 µL of 4.2 mM CH₃-THF.

  • Mix well and incubate at 37°C for 10 minutes.

  • Stop the reaction by adding 200 µL of 5N HCl/60% formic acid solution.

  • Mix well and incubate at 80°C for 10 minutes in a heat block to convert THF to 5,10-methenyl-THF.

  • Cool the tubes to room temperature.

  • Centrifuge the tubes to pellet any precipitated protein.

  • Measure the absorbance of the supernatant at 350 nm.

  • A "no enzyme" control should be run in parallel to determine the background absorbance.

  • Calculate the enzyme activity based on the extinction coefficient of 5,10-methenyl-THF (26,500 M⁻¹cm⁻¹ at 350 nm).

methionine_synthase_assay_workflow start Start prepare_mix Prepare Reaction Mix (Buffer, DTT, AdoMet, Homocysteine, Enzyme, Hydroxocobalamin) start->prepare_mix pre_incubate Pre-incubate at 37°C for 5 min prepare_mix->pre_incubate add_substrate Add CH₃-THF to start reaction pre_incubate->add_substrate incubate Incubate at 37°C for 10 min add_substrate->incubate stop_reaction Stop reaction with Acid/Formic Acid incubate->stop_reaction heat Heat at 80°C for 10 min stop_reaction->heat cool Cool to Room Temperature heat->cool centrifuge Centrifuge to pellet protein cool->centrifuge measure_abs Measure Absorbance at 350 nm centrifuge->measure_abs end End measure_abs->end

Workflow for the Methionine Synthase Assay.
Assay for Cystathionine β-lyase (CBL)

This assay measures the production of α-ketobutyrate from the cleavage of cystathionine, which is then coupled to the oxidation of NADH by lactate dehydrogenase.

Materials:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 10 mM L-cystathionine

  • 0.2 mM NADH

  • 50 µM Pyridoxal 5'-phosphate (PLP)

  • Lactate dehydrogenase (LDH) (sufficient units)

  • Enzyme sample (e.g., purified CBL or cell lysate)

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • 0.2 mM NADH

    • 50 µM PLP

    • Lactate dehydrogenase

    • Enzyme sample

  • Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.

  • Initiate the reaction by adding 10 mM L-cystathionine.

  • Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of the reaction is proportional to the rate of decrease in absorbance.

  • A control reaction without L-cystathionine should be performed to account for any background NADH oxidation.

  • Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹ at 340 nm).

Assay for Cystathionine γ-synthase (CgS)

This is a coupled assay where the product, cystathionine, is cleaved by an excess of cystathionine β-lyase (CBL), and the resulting α-ketobutyrate is measured as described in the CBL assay.

Materials:

  • All materials for the CBL assay

  • 10 mM O-succinyl-L-homoserine (for bacterial CgS) or O-phospho-L-homoserine (for plant CgS)

  • 10 mM L-cysteine

  • Purified cystathionine β-lyase (CBL)

  • Enzyme sample (e.g., purified CgS or cell lysate)

Procedure:

  • Prepare a reaction mixture in a cuvette containing:

    • Tris-HCl buffer (to a final volume of 1 mL)

    • 0.2 mM NADH

    • 50 µM PLP

    • Lactate dehydrogenase

    • An excess of purified CBL

    • 10 mM L-cysteine

    • Enzyme sample

  • Incubate the mixture for 5 minutes at 37°C.

  • Initiate the reaction by adding 10 mM O-succinyl-L-homoserine or O-phospho-L-homoserine.

  • Monitor the decrease in absorbance at 340 nm.

  • The rate of reaction is proportional to the CgS activity.

  • Controls lacking either the CgS sample or its specific substrate should be run.

Conclusion

The biosynthesis of L-methionine is a fundamental metabolic process with diverse pathways across different life forms. Understanding these pathways, their regulation, and the kinetics of their constituent enzymes is crucial for various applications, from developing novel antimicrobial agents that target essential amino acid synthesis to the metabolic engineering of microorganisms for the industrial production of methionine. This guide provides a foundational understanding for researchers in these fields, offering both a theoretical overview and practical experimental guidance. The continued exploration of these pathways, particularly in less-studied organisms like archaea, promises to unveil new enzymatic mechanisms and regulatory strategies.

References

Investigating the Metabolic Fate of L-Methionine-15N In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the in vivo metabolic fate of L-Methionine labeled with the stable isotope ¹⁵N. It details the primary metabolic pathways, presents quantitative data from tracer studies, and outlines experimental protocols for conducting such research. This document is intended to serve as a technical resource for designing and interpreting experiments that utilize ¹⁵N-L-Methionine to trace its journey through various metabolic processes.

Introduction to L-Methionine Metabolism

L-Methionine is an essential sulfur-containing amino acid that plays a central role in numerous physiological processes. Beyond its fundamental role as a building block for protein synthesis, methionine is a key player in one-carbon metabolism through its conversion to S-adenosylmethionine (SAM). SAM is the universal methyl donor for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids. The metabolism of methionine can be broadly divided into three major pathways:

  • Protein Synthesis: Methionine is directly incorporated into polypeptide chains during translation.

  • Transmethylation Pathway: Methionine is first activated to form SAM. After donating its methyl group, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine.

  • Transsulfuration Pathway: Homocysteine, a critical branch-point metabolite, can be irreversibly converted to cysteine through a series of enzymatic steps. This pathway is crucial for the synthesis of glutathione, a major intracellular antioxidant.

The use of stable isotope tracers, such as L-Methionine-¹⁵N, allows for the quantitative analysis of the flux of methionine through these interconnected pathways in vivo, providing valuable insights into cellular and whole-body metabolism in both healthy and diseased states.

Quantitative Analysis of Methionine Metabolism

The following tables summarize quantitative data on the metabolic fate of L-methionine in vivo. The data is derived from stable isotope tracer studies in humans, which provide a framework for understanding the distribution of methionine through its major metabolic pathways. While these studies did not exclusively use ¹⁵N-L-Methionine, the kinetic principles and resulting flux data are directly applicable.

Table 1: Methionine Metabolism in Healthy Young Men (Postabsorptive State)

Metabolic PathwayFlux Rate (μmol·kg⁻¹·h⁻¹)Description
Protein Synthesis20 ± 0.5Rate of incorporation of methionine into body proteins.
Protein Breakdown24 ± 0.5Rate of release of methionine from body proteins.
Transmethylation5.8 ± 0.6Rate of conversion of methionine to homocysteine via SAM.
Remethylation1.8 ± 0.4Rate of remethylation of homocysteine back to methionine.
Transsulfuration4.0 ± 0.4Rate of conversion of homocysteine to the cysteine pathway.

Data adapted from a study using [methyl-²H₃]- and [1-¹³C]methionine infusions in healthy young men in a postabsorptive state.[1][2]

Table 2: Methionine Metabolism in Healthy Young Men (Fed State)

Metabolic PathwayFlux Rate (μmol·kg⁻¹·h⁻¹)Description
Protein Synthesis26 ± 2.5Rate of incorporation of methionine into body proteins.
Protein Breakdown18 ± 2Rate of release of methionine from body proteins.
Transmethylation14 ± 1.3Rate of conversion of methionine to homocysteine via SAM.
Remethylation5.7 ± 0.9Rate of remethylation of homocysteine back to methionine.
Transsulfuration8.3 ± 0.6Rate of conversion of homocysteine to the cysteine pathway.

Data adapted from a study using [methyl-²H₃]- and [1-¹³C]methionine infusions in healthy young men in a fed state.[1][2]

Experimental Protocols

This section outlines a generalized protocol for an in vivo study investigating the metabolic fate of L-Methionine-¹⁵N in a mammalian model.

Materials and Reagents
  • Tracer: L-Methionine-¹⁵N (≥98% isotopic purity)

  • Vehicle: Sterile saline solution (0.9% NaCl)

  • Anesthesia: (e.g., isoflurane) for animal studies

  • Anticoagulant: (e.g., EDTA or heparin) for blood sample collection

  • Sample Processing Reagents: Perchloric acid or other protein precipitating agents, liquid nitrogen.

  • Analytical Standards: Unlabeled L-Methionine, and standards for expected metabolites (e.g., homocysteine, cysteine, SAM, SAH).

Experimental Procedure
  • Animal Acclimatization and Diet: House animals under controlled conditions (temperature, light-dark cycle) and provide a standard diet for a defined period to ensure metabolic homeostasis.

  • Tracer Administration:

    • Prepare a sterile solution of L-Methionine-¹⁵N in the vehicle.

    • Administer the tracer via a constant intravenous infusion for a duration sufficient to achieve isotopic steady-state in the plasma (typically several hours). The infusion rate should be calculated based on the animal's body weight and the desired plasma enrichment.

  • Sample Collection:

    • Collect blood samples at baseline (pre-infusion) and at regular intervals during the infusion to monitor plasma ¹⁵N-methionine enrichment.

    • At the end of the infusion period, euthanize the animal and rapidly collect tissues of interest (e.g., liver, muscle, kidney, brain).

    • Immediately freeze tissues in liquid nitrogen to quench metabolic activity.

  • Sample Processing:

    • Plasma: Deproteinize plasma samples by adding a precipitating agent (e.g., perchloric acid), centrifuge to pellet the protein, and collect the supernatant for analysis of free amino acids and other metabolites.

    • Tissues: Homogenize frozen tissues in a suitable buffer and deproteinize to separate the protein-bound and free intracellular amino acid pools.

  • Analytical Measurement:

    • Analyze the isotopic enrichment of ¹⁵N in methionine and its metabolites in the plasma and tissue extracts using an appropriate analytical technique, such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

    • Determine the incorporation of ¹⁵N-methionine into tissue proteins by analyzing the protein pellets after hydrolysis.

Data Analysis
  • Calculate the fractional synthesis rate (FSR) of proteins in different tissues based on the incorporation of ¹⁵N-methionine.

  • Use isotopic enrichment data from plasma and tissues to calculate the fluxes through the transmethylation and transsulfuration pathways using established metabolic models.

Visualizations of Pathways and Workflows

Metabolic Pathways of L-Methionine

Methionine_Metabolism Met L-Methionine-¹⁵N Protein ¹⁵N-Labeled Protein Met->Protein Protein Synthesis SAM S-Adenosylmethionine-¹⁵N Met->SAM MAT SAH S-Adenosylhomocysteine-¹⁵N SAM->SAH Methyltransferases Methylated_Product Methylated Product SAM->Methylated_Product HCY Homocysteine-¹⁵N SAH->HCY SAHH HCY->Met Remethylation Cystathionine Cystathionine-¹⁵N HCY->Cystathionine CBS (Transsulfuration) Cysteine Cysteine-¹⁵N Cystathionine->Cysteine CGL Methyl_Acceptor Methyl Acceptor (DNA, proteins, etc.) Methyl_Acceptor->Methylated_Product

Caption: Metabolic fate of L-Methionine-¹⁵N.

Experimental Workflow for In Vivo Tracer Study

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Tracer_Prep Prepare L-Methionine-¹⁵N Tracer Solution Infusion Constant Intravenous Infusion of Tracer Tracer_Prep->Infusion Animal_Prep Acclimatize and Prepare Mammalian Model Animal_Prep->Infusion Blood_Sample Periodic Blood Sampling Infusion->Blood_Sample Euthanasia Euthanasia and Tissue Collection Infusion->Euthanasia Processing Sample Processing (Plasma & Tissues) Blood_Sample->Processing Euthanasia->Processing LCMS LC-MS/MS Analysis of ¹⁵N Enrichment Processing->LCMS Data_Analysis Calculate Metabolic Fluxes and Protein Synthesis LCMS->Data_Analysis

Caption: In vivo ¹⁵N-L-Methionine tracer experimental workflow.

Conclusion

The in vivo investigation of L-Methionine-¹⁵N metabolism provides a powerful tool for understanding the complex interplay between protein synthesis, methylation reactions, and sulfur amino acid homeostasis. The methodologies and data presented in this guide offer a foundation for researchers and drug development professionals to explore the metabolic fate of methionine in various physiological and pathological contexts, ultimately contributing to a deeper understanding of cellular metabolism and the development of novel therapeutic strategies.

References

Characterization of L-Methionine-¹⁵N Labeled Proteins: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies used to characterize proteins labeled with L-Methionine-¹⁵N. Isotopic labeling, particularly with ¹⁵N, is a powerful tool in structural biology and proteomics, enabling detailed investigation of protein structure, dynamics, and interactions. This document outlines the principles, experimental protocols, and data analysis workflows for the primary characterization techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Neutron Crystallography.

Introduction to ¹⁵N Labeling

Isotopic labeling involves the replacement of an atom with its isotope, which has the same number of protons but a different number of neutrons. ¹⁵N is a stable, non-radioactive isotope of nitrogen. Incorporating ¹⁵N into proteins, often by providing a ¹⁵N-labeled nutrient source during expression, allows for specific detection and analysis by various biophysical techniques.[1][2] While uniform ¹⁵N labeling is common, specific labeling of a single amino acid type, such as L-Methionine, can provide a targeted probe for investigating specific regions or functions of a protein.

Core Characterization Methodologies

The choice of characterization method depends on the specific research question, the size of the protein, and the level of detail required. The three primary techniques discussed here offer complementary information about ¹⁵N-labeled proteins.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of proteins in solution.[3] Isotopic labeling with ¹⁵N is often a prerequisite for studying proteins larger than 10 kDa as it simplifies complex spectra and enables a wider range of experiments.[4][5] The most fundamental experiment for ¹⁵N-labeled proteins is the ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment, which provides a "fingerprint" of the protein, with each peak corresponding to a specific amide proton-nitrogen pair in the protein backbone and certain side chains.

ParameterTypical ValueNotes
Protein Concentration 0.1 - 2.5 mM (typically ~1 mM)Higher concentration improves signal-to-noise.
Sample Volume 260 - 550 µLDependent on the type of NMR tube used (e.g., Shigemi tube for lower volumes).
¹⁵N Labeling Efficiency > 95%High enrichment is crucial for sensitivity and to minimize artifacts from unlabeled species.
Protein Purity > 97%High purity is essential to avoid interference from contaminants in the NMR spectra.
Ionic Strength < 100 mM for cryogenic probesHigh salt concentrations can negatively impact spectral quality.

The following diagram illustrates the general workflow for characterizing an L-Methionine-¹⁵N labeled protein using NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Data Acquisition & Analysis Expression Protein Expression in ¹⁵N-L-Methionine containing media Purification Protein Purification (e.g., Affinity & Size Exclusion Chromatography) Expression->Purification QC Quality Control (SDS-PAGE, Mass Spectrometry) Purification->QC SamplePrep NMR Sample Preparation (Buffer with D₂O) QC->SamplePrep HSQC ¹H-¹⁵N HSQC Experiment SamplePrep->HSQC Assignment Resonance Assignment HSQC->Assignment Structure Structure Calculation & Dynamics Analysis Assignment->Structure caption Figure 1. General workflow for NMR analysis.

Figure 1. General workflow for NMR analysis.

This protocol provides a general guideline for acquiring a 2D ¹H-¹⁵N HSQC spectrum. Specific parameters will need to be optimized for the protein of interest and the available spectrometer.

  • Sample Preparation:

    • Concentrate the purified ¹⁵N-labeled protein to at least 50 µM for 2D experiments, with 1 mM being ideal for high-quality data.

    • Exchange the protein into a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5). The buffer components should be chosen to maintain protein stability and avoid interfering signals.

    • Add 5-10% Deuterium Oxide (D₂O) to the sample for the spectrometer's frequency lock.

    • Transfer the final sample to an appropriate NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the D₂O signal.

    • Tune and match the ¹H and ¹⁵N channels of the probe.

    • Shim the magnetic field to optimize homogeneity.

  • Data Acquisition:

    • Load a standard ¹H-¹⁵N HSQC pulse sequence (e.g., hsqcetf3gpsi).

    • Set the spectral widths for both the ¹H (direct) and ¹⁵N (indirect) dimensions. A typical ¹⁵N spectral width is around 30-35 ppm centered at approximately 118 ppm.

    • Set the number of data points in both dimensions (e.g., 2048 in the direct dimension and at least 128 in the indirect dimension).

    • Set the number of scans per increment based on the protein concentration to achieve adequate signal-to-noise. For a 1 mM sample, 2-8 scans may be sufficient.

    • Set the number of dummy scans to at least 16 to allow the magnetization to reach a steady state.

    • Calibrate the 90° pulse widths for both ¹H and ¹⁵N.

    • Set the receiver gain.

    • Start the acquisition.

  • Data Processing and Analysis:

    • Apply a window function (e.g., squared sine bell) to the raw data in both dimensions.

    • Perform a Fourier transform in both dimensions.

    • Phase correct the spectrum.

    • Reference the chemical shifts.

    • Analyze the resulting 2D spectrum to identify peaks corresponding to the ¹⁵N-labeled methionine residues.

Mass Spectrometry (MS)

Mass spectrometry is a key technique for confirming the incorporation of ¹⁵N and for quantitative proteomics. In a typical bottom-up proteomics workflow, the protein is digested into peptides, which are then analyzed by the mass spectrometer. The mass shift caused by the incorporation of ¹⁵N allows for the differentiation and quantification of labeled versus unlabeled peptides.

ParameterTypical ValueNotes
¹⁵N Labeling Efficiency 93 - 99%Incomplete labeling can complicate data analysis and is often corrected for in software.
Mass Shift per ¹⁵N ~0.997 DaThe precise mass difference between ¹⁵N and ¹⁴N.
Peptide Mass Tolerance < 10 ppmFor high-resolution mass spectrometers, enabling accurate identification.
Fragment Ion Tolerance < 0.1 DaFor accurate peptide sequencing and identification.

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

MS_Workflow cluster_process Processing cluster_analysis MS Analysis Unlabeled Grow cells in ¹⁴N medium Mix Mix equal amounts of protein Unlabeled->Mix Labeled Grow cells in ¹⁵N medium Labeled->Mix Digest Enzymatic Digestion (e.g., Trypsin) Mix->Digest Fractionate Peptide Fractionation (Optional) Digest->Fractionate LCMS LC-MS/MS Analysis Fractionate->LCMS Data Data Analysis: Peptide ID & Quantification LCMS->Data caption Figure 2. Quantitative proteomics workflow.

Figure 2. Quantitative proteomics workflow.

This protocol describes a general workflow for comparing protein abundance between two samples using ¹⁵N metabolic labeling.

  • Cell Culture and Labeling:

    • Culture one set of cells in a medium containing a standard nitrogen source (¹⁴N).

    • Culture a second set of cells in a medium where the primary nitrogen source is replaced with a ¹⁵N-labeled equivalent (e.g., ¹⁵NH₄Cl).

    • Allow the cells to grow for a sufficient number of generations to achieve high levels of ¹⁵N incorporation.

  • Protein Extraction and Quantification:

    • Harvest the cells from both the ¹⁴N and ¹⁵N cultures.

    • Extract the total protein from each cell population.

    • Determine the protein concentration for each extract.

  • Sample Mixing and Digestion:

    • Mix equal amounts of protein from the ¹⁴N and ¹⁵N samples.

    • Denature the proteins (e.g., by heating or with denaturing agents).

    • Reduce the disulfide bonds (e.g., with DTT) and alkylate the cysteines (e.g., with iodoacetamide).

    • Digest the protein mixture into peptides using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Separate the resulting peptides using liquid chromatography (LC), typically reverse-phase chromatography.

    • Analyze the eluting peptides using a high-resolution mass spectrometer.

    • The mass spectrometer will acquire MS1 spectra (measuring the mass-to-charge ratio of intact peptides) and MS2 spectra (fragmenting selected peptides and measuring the mass-to-charge ratio of the fragments).

  • Data Analysis:

    • Use a database search engine to identify the peptides from the MS2 spectra.

    • Quantify the relative abundance of the ¹⁴N and ¹⁵N labeled peptide pairs from the MS1 spectra.

    • Correct for incomplete ¹⁵N labeling if necessary.

    • Calculate the protein abundance ratios based on the peptide ratios.

Neutron Crystallography

While X-ray crystallography is a primary method for determining high-resolution protein structures, it is generally insensitive to the location of hydrogen atoms. Neutron crystallography, on the other hand, can directly visualize hydrogen (or deuterium) atoms, providing crucial information about hydrogen bonding networks, protonation states of amino acid residues, and enzyme mechanisms. While ¹⁵N labeling itself does not directly enhance the neutron scattering signal, it is often performed in conjunction with deuteration (replacing hydrogen with deuterium, ²H), which significantly improves the quality of neutron diffraction data by reducing incoherent scattering. Therefore, ¹⁵N labeling is often part of the sample preparation for neutron crystallography of deuterated proteins.

The workflow for neutron crystallography shares many similarities with X-ray crystallography, with key differences in the sample preparation (deuteration) and the diffraction experiment itself.

Neutron_Crystallography_Workflow cluster_prep Sample Preparation cluster_diffraction Data Collection & Analysis Expression Protein Expression in ¹⁵N/²H-labeled media Purification Protein Purification Expression->Purification Crystallization Crystallization in D₂O-based buffers Purification->Crystallization DataCollection Neutron Diffraction Data Collection Crystallization->DataCollection StructureSolution Structure Solution & Refinement DataCollection->StructureSolution Analysis Analysis of H/D atoms & Protonation States StructureSolution->Analysis caption Figure 3. Neutron crystallography workflow.

References

Exploring Post-Translational Modifications Using 15N-Methionine Labeling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 15N-methionine metabolic labeling for the quantitative analysis of post-translational modifications (PTMs). This powerful technique offers a robust method for researchers to investigate the dynamic changes in the proteome, providing critical insights into cellular signaling, disease mechanisms, and the mode of action of therapeutic agents.

Introduction to 15N-Methionine Labeling for PTM Analysis

Stable isotope labeling with amino acids in cell culture (SILAC) has become a cornerstone of quantitative proteomics. While traditionally relying on labeled arginine and lysine, the use of 15N-labeled methionine provides a valuable alternative for studying PTMs. In this approach, cells are cultured in a medium where the standard 14N-methionine is replaced with its heavier isotope, 15N-methionine. This results in the incorporation of the heavy isotope into all newly synthesized proteins.

By comparing the mass spectra of peptides from "light" (14N) and "heavy" (15N) cell populations, researchers can accurately quantify changes in protein abundance and, crucially, the stoichiometry of various PTMs. This is particularly advantageous for studying modifications on proteins with low arginine and lysine content or for complementing traditional SILAC approaches.

Core Principles and Advantages

The fundamental principle of 15N-methionine labeling lies in the mass difference introduced by the heavy isotope. This mass shift is readily detectable by mass spectrometry, allowing for the differentiation and relative quantification of peptides from two different cell populations mixed together.

Key Advantages:

  • Accurate Quantification: By mixing cell populations prior to sample processing, experimental variations are minimized, leading to high-quality quantitative data.

  • Versatility: Applicable to a wide range of cell types and organisms that can be metabolically labeled.

  • Complements SILAC: Provides an alternative labeling strategy, especially for proteins with few tryptic cleavage sites for arginine and lysine.

  • In-depth PTM Analysis: Enables the quantitative analysis of various PTMs, including phosphorylation and ubiquitination, providing insights into dynamic cellular processes.

Experimental Workflow

The successful implementation of a 15N-methionine labeling experiment for PTM analysis involves a series of well-defined steps, from cell culture to data analysis.

Experimental_Workflow General Experimental Workflow for 15N-Methionine PTM Analysis cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ptm_enrichment PTM Enrichment cluster_ms_analysis Mass Spectrometry & Data Analysis A Control Cells (14N-Methionine) C Cell Lysis & Protein Extraction A->C B Experimental Cells (15N-Methionine) B->C D Protein Quantification & Mixing (1:1 Ratio) C->D E Protein Digestion (e.g., Trypsin) D->E F Enrichment of Modified Peptides (e.g., Phosphopeptides, K-ε-GG peptides) E->F G LC-MS/MS Analysis F->G H Peptide Identification & Quantification G->H I PTM Site Localization & Occupancy Analysis H->I

Caption: A generalized workflow for quantitative PTM analysis using 15N-methionine labeling.

Detailed Experimental Protocols

Protocol 1: 15N-Methionine Metabolic Labeling of Mammalian Cells
  • Cell Culture: Culture mammalian cells in standard DMEM or RPMI-1640 medium supplemented with 10% dialyzed fetal bovine serum (FBS) to minimize the concentration of unlabeled methionine.

  • Adaptation: Gradually adapt the cells to the light (containing 14N-methionine) and heavy (containing 15N-methionine) labeling media over several passages to ensure complete incorporation of the respective isotopes.

  • Experimental Treatment: Once labeling efficiency reaches >95%, treat the "heavy" labeled cells with the experimental condition (e.g., drug treatment, growth factor stimulation), while the "light" labeled cells serve as the control.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with ice-cold PBS, and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of both lysates using a standard protein assay (e.g., BCA assay). Mix equal amounts of protein from the "light" and "heavy" samples.

Protocol 2: Phosphopeptide Enrichment

Following protein digestion with trypsin, phosphopeptides can be enriched using techniques such as Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • IMAC Enrichment:

    • Acidify the peptide mixture with trifluoroacetic acid (TFA).

    • Incubate the peptides with Fe-NTA or Ga-NTA functionalized magnetic beads.

    • Wash the beads extensively to remove non-specifically bound peptides.

    • Elute the phosphopeptides using a high pH buffer (e.g., ammonium hydroxide).

  • TiO2 Chromatography:

    • Load the acidified peptide mixture onto a TiO2-packed column.

    • Wash the column with a low-concentration organic solvent containing TFA.

    • Elute the phosphopeptides with a basic solution.

Protocol 3: Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant)

Trypsin digestion of ubiquitinated proteins leaves a di-glycine (GG) remnant on the modified lysine residue. Peptides containing this K-ε-GG motif can be enriched using specific antibodies.

  • Immunoaffinity Purification:

    • Incubate the tryptic digest with anti-K-ε-GG antibody-conjugated beads.

    • Wash the beads to remove non-specific binders.

    • Elute the enriched peptides using a low pH solution or a competitive epitope.

Data Presentation: Quantitative Analysis of PTMs

The following tables provide illustrative examples of how quantitative data from 15N-methionine labeling experiments can be presented. Disclaimer: The data presented in these tables are representative examples and are intended for illustrative purposes only.

Table 1: Quantification of Protein Phosphorylation Changes Upon Growth Factor Treatment
ProteinPhosphorylation Site15N/14N Ratio (Fold Change)p-value
Akt1S4733.2<0.01
Erk2T185/Y1872.8<0.01
mTORS24482.1<0.05
GSK3BS90.5<0.05
Table 2: Quantification of Protein Ubiquitination Changes Following Proteasome Inhibition
ProteinUbiquitination Site15N/14N Ratio (Fold Change)p-value
p53K1644.5<0.001
Cyclin D1K2885.1<0.001
IκBαK21/K223.8<0.01
Beta-cateninK19/K494.2<0.01

Visualization of Signaling Pathways

15N-methionine labeling is a powerful tool for dissecting signaling pathways by quantifying changes in PTMs of key signaling proteins. The mTOR signaling pathway, a central regulator of cell growth and metabolism, is intricately linked to methionine availability.

mTOR_Signaling Methionine-Sensing and mTORC1 Signaling Pathway Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM MAT2A SAMTOR SAMTOR SAM->SAMTOR GATOR1 GATOR1 SAMTOR->GATOR1 Rag Rag GTPases GATOR1->Rag mTORC1 mTORC1 Rag->mTORC1 S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis

Caption: The mTORC1 signaling pathway is regulated by methionine availability through SAMTOR.

Conclusion

15N-methionine metabolic labeling provides a robust and versatile platform for the in-depth quantitative analysis of post-translational modifications. For researchers in academia and industry, this technique offers a powerful lens to investigate the intricate molecular mechanisms that govern cellular function and disease. By providing detailed protocols, data presentation guidelines, and visual representations of associated signaling pathways, this guide serves as a valuable resource for the successful application of this important technology in proteomics and drug discovery.

The Role of L-Methionine-¹⁵N in One-Carbon Metabolism Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of L-Methionine-¹⁵N in the study of one-carbon metabolism. This stable isotope-labeled amino acid serves as a powerful tool to trace the intricate network of biochemical reactions that are fundamental to cellular biosynthesis, methylation, and redox homeostasis. Its use in metabolic flux analysis offers invaluable insights into the physiological and pathological states of cells, particularly in the context of cancer and other metabolic diseases.

Introduction to One-Carbon Metabolism and the Central Role of Methionine

One-carbon metabolism is a complex network of interconnected pathways, primarily the folate and methionine cycles, that mediate the transfer of one-carbon units.[1][2][3] These pathways are crucial for the synthesis of nucleotides (purines and thymidylate), amino acids, and the universal methyl donor, S-adenosylmethionine (SAM).[2][4] SAM is essential for the methylation of a vast array of molecules, including DNA, RNA, proteins, and lipids, thereby playing a critical role in epigenetic regulation and cellular signaling.

L-methionine, an essential amino acid, sits at the heart of one-carbon metabolism. It is the direct precursor to SAM, and its metabolism is intricately linked to the folate cycle through the remethylation of homocysteine. Given that many cancer cells exhibit a heightened dependence on methionine, this metabolic pathway has emerged as a significant target for therapeutic intervention.

L-Methionine-¹⁵N as a Tracer in Metabolic Studies

Stable isotope tracing is a powerful technique to elucidate the dynamics of metabolic pathways. By introducing a substrate labeled with a heavy isotope, such as ¹⁵N, researchers can track the incorporation of this label into downstream metabolites. L-Methionine-¹⁵N is an ideal tracer for studying the nitrogen flux in one-carbon metabolism. When cells are cultured in a medium containing L-Methionine-¹⁵N, the ¹⁵N atom can be traced as it is incorporated into various metabolic pools, providing quantitative data on the rates of metabolic reactions, known as fluxes.

Quantitative Data from Isotope Tracing Studies

The following tables summarize representative quantitative data obtained from stable isotope tracing studies of methionine metabolism. While the specific data presented here is derived from a study using ¹³C-methionine in a human fibrosarcoma cell line (HT1080), it serves as a robust example of the types of quantitative insights that can be gained using L-Methionine-¹⁵N tracing. The fluxes are expressed in nmol/μL-cells/h.

Metabolic Flux HT1080M+ (MTAP positive) HT1080M- (MTAP negative) Reference
Net Methionine Uptake~0.8 ± 0.1~0.8 ± 0.1
Methionine Consumption for Protein Biosynthesis0.710.65
Transmethylation Flux (v4)0.13 ± 0.020.12 ± 0.01
Methionine Synthase Flux (v5)0.03 ± 0.020.02 ± 0.01
Homocysteine Secretion Rate~0.1~0.1
Propylamine Transfer (v2)Not specified0.11 ± 0.015
Ornithine Decarboxylase (ODC) FluxNot specifiedIncreases 2-fold

Table 1: Methionine Metabolic Fluxes in Human Fibrosarcoma Cells. This table presents key metabolic flux rates related to methionine metabolism in both MTAP-positive and MTAP-negative human fibrosarcoma cell lines. The data highlights the quantitative impact of the MTAP enzyme on methionine salvage and related pathways.

Experimental Protocols

Protocol 1: L-Methionine-¹⁵N Labeling of Mammalian Cells for Metabolomics

This protocol outlines the general steps for labeling mammalian cells with L-Methionine-¹⁵N to study one-carbon metabolism.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293, or a cancer cell line)

  • Complete cell culture medium

  • L-Methionine-free DMEM (or other appropriate basal medium)

  • L-Methionine-¹⁵N (≥98% isotopic purity)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • 80:20 Methanol/Water extraction solution, pre-chilled to -80°C

  • Cell scraper

  • Centrifuge tubes

  • Liquid nitrogen

Procedure:

  • Cell Culture: Culture cells to 70-80% confluency in their standard complete medium.

  • Preparation of Labeling Medium: Prepare the "heavy" labeling medium by supplementing L-Methionine-free DMEM with L-Methionine-¹⁵N to the desired final concentration (typically the same as in the standard medium). Also, add dFBS (to minimize unlabeled methionine) and other necessary supplements like glutamine and antibiotics.

  • Media Switch: Aspirate the standard medium from the cell culture plates.

  • Washing: Quickly wash the cells once with pre-warmed PBS to remove any residual standard medium.

  • Labeling: Add the pre-warmed "heavy" labeling medium to the cells.

  • Incubation: Incubate the cells for a time course determined by the specific metabolic pathway and whether steady-state or kinetic flux is being measured. For one-carbon metabolism, labeling times can range from minutes to several hours.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Immediately quench metabolism by adding the pre-chilled 80:20 methanol/water extraction solution to the plate.

    • Alternatively, for rapid quenching, snap-freeze the cell monolayer by adding liquid nitrogen directly to the plate before adding the extraction solvent.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled centrifuge tube.

  • Sample Processing:

    • Vortex the cell lysate thoroughly.

    • Centrifuge at high speed (e.g., 15,000 x g) at 4°C for 10-15 minutes to pellet cell debris.

    • Transfer the supernatant containing the metabolites to a new tube for LC-MS/MS analysis.

    • Store samples at -80°C until analysis.

Protocol 2: Sample Preparation for LC-MS/MS Analysis

This protocol details the preparation of metabolite extracts for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Metabolite extract from Protocol 1

  • Internal standards (e.g., a mix of ¹³C, ¹⁵N-labeled amino acids)

  • Acetonitrile (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Water, LC-MS grade

  • Autosampler vials

Procedure:

  • Thawing: Thaw the frozen metabolite extracts on ice.

  • Internal Standard Spiking: Add a known concentration of the internal standard mixture to each sample. This is crucial for accurate quantification and to correct for variations in sample processing and instrument response.

  • Centrifugation (Optional): If any precipitate has formed during thawing, centrifuge the samples again as in Protocol 1.

  • Dilution: Depending on the concentration of metabolites and the sensitivity of the mass spectrometer, samples may need to be diluted with the initial mobile phase of the LC method.

  • Transfer to Vials: Transfer the final prepared samples to autosampler vials for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Parameters for L-Methionine-¹⁵N Metabolite Analysis

The following are general parameters for a targeted LC-MS/MS method for the analysis of L-Methionine-¹⁵N and its downstream metabolites. These parameters should be optimized for the specific instrument being used.

Parameter Setting Reference
Liquid Chromatography
ColumnReversed-phase C18 or HILIC column
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate0.2 - 0.5 mL/min
Column Temperature30 - 40 °C
Injection Volume2 - 10 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Capillary Voltage3.0 - 4.0 kV
Desolvation Temperature350 - 500 °C
Source Temperature120 - 150 °C
Collision GasArgon
MRM Transitions (Example) Q1 (m/z) Q3 (m/z)
L-Methionine-¹⁵N151.1105.1
S-Adenosylmethionine-¹⁵N399.1250.1
S-Adenosylhomocysteine-¹⁵N385.1136.1
Homocysteine-¹⁵N136.190.1

Table 2: General LC-MS/MS Parameters for L-Methionine-¹⁵N Metabolite Analysis. This table provides a starting point for developing a targeted LC-MS/MS method for the analysis of key metabolites in the methionine cycle. The MRM transitions are illustrative and should be empirically determined.

Visualization of Pathways and Workflows

The following diagrams, generated using the Graphviz DOT language, illustrate key pathways and workflows in one-carbon metabolism research.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle THF Tetrahydrofolate (THF) CH2_THF 5,10-Methylene-THF THF->CH2_THF SHMT Serine Serine Glycine Glycine Serine->Glycine SHMT DHF Dihydrofolate (DHF) CH2_THF->DHF TS CH3_THF 5-Methyl-THF CH2_THF->CH3_THF MTHFR DHF->THF DHFR dTMP dTMP dUMP dUMP dUMP->dTMP TS Homocysteine Homocysteine CH3_THF->Homocysteine Methionine L-Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM MAT ATP_Met ATP ATP_Met->SAM SAH S-Adenosyl- homocysteine (SAH) SAM->SAH Methyltransferases Methyl_Acceptor Methyl Acceptor (DNA, RNA, Protein) Methylated_Product Methylated Product Methyl_Acceptor->Methylated_Product Methyltransferases SAH->Homocysteine SAHH Adenosine Adenosine SAH->Adenosine SAHH Homocysteine->Methionine MS

Figure 1: One-Carbon Metabolism Pathways. This diagram illustrates the interconnected folate and methionine cycles.

Experimental_Workflow Cell_Culture 1. Mammalian Cell Culture (70-80% confluency) Media_Switch 2. Switch to L-Methionine-¹⁵N Labeling Medium Cell_Culture->Media_Switch Incubation 3. Time-Course Incubation Media_Switch->Incubation Quenching 4. Quench Metabolism & Metabolite Extraction (-80°C Methanol/Water) Incubation->Quenching Sample_Prep 5. Sample Preparation (Internal Standard Spiking) Quenching->Sample_Prep LC_MS 6. LC-MS/MS Analysis Sample_Prep->LC_MS Data_Analysis 7. Data Analysis (Metabolite Identification & Quantification) LC_MS->Data_Analysis Flux_Analysis 8. Metabolic Flux Analysis Data_Analysis->Flux_Analysis

Figure 2: L-Methionine-¹⁵N Tracing Experimental Workflow. This flowchart outlines the key steps in a stable isotope tracing experiment.

Conclusion

L-Methionine-¹⁵N is an indispensable tool for dissecting the complexities of one-carbon metabolism. Through stable isotope tracing and metabolic flux analysis, researchers can gain a quantitative understanding of how this central metabolic network functions in health and disease. The detailed protocols and data presented in this guide provide a framework for designing and executing robust experiments to investigate the critical role of methionine in cellular physiology and to identify novel therapeutic targets in diseases such as cancer. The ability to trace the fate of nitrogen from methionine provides a unique and complementary perspective to carbon-based tracers, offering a more complete picture of one-carbon metabolism.

References

Methodological & Application

Application Notes and Protocols for L-Methionine-¹⁵N Metabolic Labeling in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely used method in quantitative proteomics for the accurate determination of relative protein abundance. This technique relies on the metabolic incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells. L-Methionine, an essential amino acid, is a key component in these studies. Its unique properties, including its role in initiating protein synthesis and its presence in a significant portion of the proteome, make it an excellent choice for metabolic labeling. The use of L-Methionine labeled with the heavy isotope of nitrogen (¹⁵N) allows for the differentiation of protein populations from different experimental conditions by mass spectrometry.

These application notes provide a detailed protocol for the successful implementation of L-Methionine-¹⁵N metabolic labeling in mammalian cell culture for quantitative proteomic analysis.

Key Applications

  • Quantitative Proteomics: Differentially label proteomes to compare protein expression levels between various conditions, such as drug treatment versus control.

  • Protein Turnover Studies: Monitor the incorporation of L-Methionine-¹⁵N over time to determine the synthesis and degradation rates of individual proteins.

  • Post-Translational Modification (PTM) Analysis: Combine L-Methionine-¹⁵N labeling with enrichment strategies to quantify changes in PTMs.

  • Analysis of Signaling Pathways: Investigate the dynamic changes in protein abundance and phosphorylation in response to stimuli, providing insights into cellular signaling networks.[1][2][3][4][5]

Data Presentation

Table 1: Standard L-Methionine Concentrations in Common Cell Culture Media

This table provides the standard concentrations of L-Methionine in two commonly used cell culture media. This information is crucial for preparing the custom "heavy" labeling medium with an equivalent concentration of L-Methionine-¹⁵N.

Media FormulationL-Methionine Concentration (mg/L)L-Methionine Concentration (µM)
DMEM (Dulbecco's Modified Eagle Medium)30~201
RPMI-1640 (Roswell Park Memorial Institute 1640)15~100.5

Data sourced from typical media formulation guides.

Table 2: Expected Labeling Efficiency and Protein Turnover Data

Successful metabolic labeling results in high incorporation of the stable isotope. This table summarizes the expected labeling efficiency and provides examples of protein turnover rates that can be measured using this technique.

ParameterTypical Value/RangeNotes
Labeling Efficiency > 95%Achieved after 5-6 cell doublings. Incomplete labeling can skew quantification results.
> 98%Reported in some studies with optimized conditions and sufficient culture time.
Protein Half-Life (t½) Varies widely (minutes to days)Dependent on the specific protein and cellular context.
Example Protein Half-Lives
Ornithine Decarboxylase~11 minutesA very rapidly degraded protein.
Cyclin B1~45 minutesCell cycle-dependent protein.
GAPDH> 80 hoursA stable, housekeeping protein.

Protein half-life data are illustrative and can vary significantly between cell types and conditions.

Experimental Protocols

This section provides a detailed step-by-step guide for performing L-Methionine-¹⁵N metabolic labeling in mammalian cell culture.

Protocol 1: Preparation of "Heavy" and "Light" SILAC Media

Materials:

  • L-Methionine-deficient cell culture medium (e.g., DMEM for SILAC, RPMI-1640 for SILAC)

  • L-Methionine-¹⁵N

  • "Light" L-Methionine (unlabeled)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard cell culture supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile filtration unit (0.22 µm pore size)

Procedure:

  • Prepare "Heavy" Medium:

    • Start with a bottle of L-Methionine-deficient basal medium.

    • Aseptically add L-Methionine-¹⁵N to the medium to a final concentration equivalent to that of the standard medium formulation (see Table 1).

    • Supplement the medium with dFBS, typically to a final concentration of 10%. The use of dialyzed serum is critical to prevent the introduction of unlabeled methionine.

    • Add other necessary supplements such as L-glutamine and antibiotics.

    • Sterile-filter the complete "heavy" medium using a 0.22 µm filter unit.

    • Store the prepared medium at 4°C, protected from light.

  • Prepare "Light" Medium:

    • Follow the same procedure as for the "heavy" medium, but instead of L-Methionine-¹⁵N, add an equimolar amount of unlabeled ("light") L-Methionine.

Protocol 2: Cell Culture and Metabolic Labeling

Materials:

  • Mammalian cell line of interest (e.g., HEK293, HeLa)

  • Prepared "heavy" and "light" SILAC media

  • Standard cell culture vessels and equipment

Procedure:

  • Cell Line Selection: Most commonly used mammalian cell lines are suitable for SILAC labeling.

  • Adaptation to SILAC Medium:

    • Culture the cells for at least one passage in the "light" SILAC medium to ensure they adapt well to the custom medium.

  • Metabolic Labeling:

    • Split the adapted cells into two populations.

    • Culture one population in the "light" medium (control).

    • Culture the second population in the "heavy" medium.

    • Maintain the cells in their respective SILAC media for at least 5-6 cell doublings to achieve near-complete incorporation of the labeled amino acid. The required duration will depend on the doubling time of the specific cell line.

    • Regularly passage the cells as needed, always using the corresponding "light" or "heavy" medium.

Protocol 3: Sample Preparation for Mass Spectrometry

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Cell scrapers

  • Microcentrifuge

  • Protein quantification assay (e.g., BCA assay)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer

  • Formic acid

  • C18 desalting spin columns

Procedure:

  • Cell Harvesting and Lysis:

    • After the experimental treatment, wash the cells with ice-cold PBS.

    • Lyse the cells directly on the plate by adding lysis buffer.

    • Scrape the cells and collect the lysate.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at ~14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of the "light" and "heavy" lysates using a BCA assay.

    • Mix equal amounts of protein from the "light" and "heavy" samples.

  • Protein Digestion:

    • Reduction: Add DTT to the mixed protein sample to a final concentration of 10 mM and incubate at 56°C for 1 hour.

    • Alkylation: Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 45 minutes.

    • Digestion: Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide mixture with formic acid.

    • Desalt the peptides using C18 spin columns according to the manufacturer's instructions.

    • Elute the peptides and dry them in a vacuum centrifuge.

Protocol 4: Mass Spectrometry and Data Analysis

Procedure:

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in a solution of 0.1% formic acid.

    • Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-liquid chromatography system.

    • Set up the data acquisition method to perform data-dependent acquisition (DDA) or data-independent acquisition (DIA).

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the "light" and "heavy" peptide pairs.

    • The software will calculate the heavy-to-light (H/L) ratios for each peptide, which are then aggregated to determine the relative abundance of the corresponding proteins.

    • Perform statistical analysis to identify proteins with significant changes in abundance between the experimental conditions.

Mandatory Visualization

Experimental_Workflow Figure 1. Experimental Workflow for L-Methionine-¹⁵N Metabolic Labeling cluster_preparation 1. Media Preparation cluster_culture 2. Cell Culture & Labeling cluster_experiment 3. Experiment cluster_processing 4. Sample Processing cluster_analysis 5. Data Acquisition & Analysis prep_light Prepare 'Light' Medium (with unlabeled L-Methionine) culture_light Culture cells in 'Light' Medium prep_light->culture_light prep_heavy Prepare 'Heavy' Medium (with L-Methionine-¹⁵N) culture_heavy Culture cells in 'Heavy' Medium prep_heavy->culture_heavy labeling Metabolic Labeling (>5 cell doublings) culture_light->labeling culture_heavy->labeling treatment_light Control Treatment labeling->treatment_light treatment_heavy Experimental Treatment labeling->treatment_heavy harvest_lysis Cell Harvest & Lysis treatment_light->harvest_lysis treatment_heavy->harvest_lysis quant_mix Protein Quantification & Equal Mixing harvest_lysis->quant_mix digestion Protein Digestion (Trypsin) quant_mix->digestion desalting Peptide Desalting digestion->desalting lcms LC-MS/MS Analysis desalting->lcms data_analysis Data Analysis (Peptide & Protein Quantification) lcms->data_analysis

Caption: Experimental Workflow for L-Methionine-¹⁵N Metabolic Labeling.

PI3K_AKT_Signaling_Pathway Figure 2. Simplified PI3K/Akt Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds & Activates PI3K PI3K RTK->PI3K Recruits & Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes PTEN PTEN PTEN->PIP2 PTEN->PIP3 Dephosphorylates

Caption: Simplified PI3K/Akt Signaling Pathway.

References

Application Notes and Protocols for SILAC-based Quantitative Proteomics using L-Methionine-¹⁵N

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling strategy for accurate mass spectrometry (MS)-based quantitative proteomics.[1][2][3] The technique relies on the in vivo incorporation of "heavy" stable isotope-labeled amino acids into the entire proteome of cultured cells.[4][] By comparing the mass spectra of proteins from cells grown in "light" (natural isotope) versus "heavy" media, one can achieve highly accurate relative quantification of protein abundance.

Traditionally, SILAC experiments utilize labeled lysine and arginine. However, using a labeled essential amino acid like L-Methionine, which contains a ¹⁵N stable isotope, offers a robust alternative for quantitative proteomics. This is particularly useful for studying protein expression, post-translational modifications (PTMs), protein-protein interactions, and protein turnover. Methionine labeling can also be a key component in specialized techniques like "heavy methyl-SILAC" to study the dynamics of protein methylation.

These application notes provide a comprehensive, step-by-step guide to designing and executing a SILAC experiment using L-Methionine-¹⁵N.

Principle of SILAC

The core principle of SILAC involves growing two populations of cells in chemically identical culture media, differing only in the isotopic form of a specific amino acid.

  • "Light" Population: Grown in standard medium containing natural L-Methionine.

  • "Heavy" Population: Grown in a medium where natural L-Methionine is completely replaced by a heavy isotopic counterpart, L-Methionine-¹⁵N.

After a sufficient number of cell divisions (typically at least five), the "heavy" cell population will have incorporated L-Methionine-¹⁵N into all of its newly synthesized proteins. Once labeling is complete, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. control). The populations are then combined at an early stage, often immediately after cell lysis. This early-stage mixing is a key advantage of SILAC, as it minimizes experimental variability from downstream sample processing.

The combined protein sample is then processed (e.g., digested with trypsin) and analyzed by LC-MS/MS. Peptides containing "light" L-Methionine will be detected at their natural mass, while identical peptides from the "heavy" population will exhibit a specific mass shift. The relative protein abundance is determined by comparing the signal intensities of these peptide pairs.

Experimental Workflow

The SILAC workflow is divided into two main phases: the Adaptation Phase and the Experimental Phase.

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experimental Experimental Phase A1 Cell Culture (Two Populations) A2 Light Medium (Natural L-Methionine) A1->A2 A3 Heavy Medium (L-Methionine-¹⁵N) A1->A3 B1 Apply Differential Treatment (e.g., Drug vs. Vehicle) A4 Culture for >5 Doublings A2->A4 A3->A4 A5 Check Labeling Efficiency (>97% Incorporation) A4->A5 A5->B1 Proceed to Experiment B2 Harvest & Lyse Cells B1->B2 B3 Combine Light & Heavy Lysates (1:1 Ratio) B2->B3 B4 Protein Digestion (e.g., In-solution or In-gel) B3->B4 B5 LC-MS/MS Analysis B4->B5 B6 Data Analysis & Quantification B5->B6

Caption: General experimental workflow for a SILAC experiment.

Detailed Protocols

Protocol 1: Preparation of SILAC Media

This protocol outlines the preparation of "light" and "heavy" media for a typical SILAC experiment. It is critical to use a basal medium that lacks L-Methionine.

Materials:

  • L-Methionine-deficient cell culture medium (e.g., DMEM, RPMI 1640)

  • L-Methionine-¹⁵N

  • L-Methionine (unlabeled)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

  • Sterile Phosphate-Buffered Saline (PBS)

  • Sterile filtration unit (0.22 µm)

Procedure:

  • Prepare Amino Acid Stock Solutions (1000x):

    • Heavy Stock: Aseptically dissolve L-Methionine-¹⁵N in sterile PBS to create a concentrated stock solution. The final concentration in the medium should match the physiological concentration in the standard formulation (e.g., for DMEM, this is 30 mg/L).

    • Light Stock: Prepare a parallel stock solution using unlabeled L-Methionine.

    • Sterilize both stock solutions by passing them through a 0.22 µm syringe filter.

  • Prepare "Heavy" SILAC Medium:

    • To 500 mL of L-Methionine-deficient basal medium, add the appropriate volume of the "heavy" L-Methionine-¹⁵N stock solution.

    • Add dFBS to a final concentration of 10-20%. Note: It is crucial to use dialyzed FBS to prevent the introduction of unlabeled amino acids from the serum.

    • Add other supplements like L-glutamine and antibiotics to their final working concentrations.

    • Sterile-filter the complete medium using a 0.22 µm filtration unit.

  • Prepare "Light" SILAC Medium:

    • Follow the same procedure as for the "heavy" medium, but use the "light" L-Methionine stock solution.

  • Storage:

    • Store both media at 4°C, protected from light.

Protocol 2: Cell Culture and Labeling Efficiency Check

Procedure:

  • Adaptation Phase:

    • Split the chosen cell line into two populations.

    • Culture one population in the prepared "light" medium and the other in the "heavy" medium.

    • Passage the cells for a minimum of five to six cell doublings. This allows for the dilution of pre-existing "light" proteins and ensures near-complete incorporation of the heavy amino acid (>97%). Maintain cells in the log growth phase (30-90% confluency).

  • Checking Labeling Efficiency:

    • After at least five doublings, harvest a small aliquot of cells from the "heavy" labeled population.

    • Extract proteins, perform an in-gel or in-solution digestion (see Protocol 3), and analyze the peptides via LC-MS.

    • In the mass spectrometer, search for methionine-containing peptides and calculate the incorporation efficiency by comparing the peak areas of the heavy and light forms.

    • If incorporation is below 97%, continue passaging the cells for one or two more doublings and re-test.

Protocol 3: Sample Preparation for Mass Spectrometry

Once labeling is complete and cells have been treated according to the experimental design, proceed with sample preparation.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate

  • Formic acid

  • Acetonitrile

Procedure:

  • Cell Lysis and Combination:

    • Harvest "light" and "heavy" cell populations separately. Wash cells with ice-cold PBS.

    • Lyse each cell pellet using a minimal volume of lysis buffer.

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., Bradford or BCA).

    • Combine the "light" and "heavy" lysates in a precise 1:1 protein ratio. This mixture is now the final sample for all subsequent steps.

  • Protein Reduction and Alkylation:

    • Add DTT to the combined lysate to a final concentration of 10 mM and incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 55 mM and incubate in the dark at room temperature for 20 minutes to alkylate cysteine residues.

  • Protein Digestion (In-Solution Method):

    • Dilute the protein mixture with ammonium bicarbonate (50 mM, pH 8) to reduce the concentration of urea or other denaturants to a level compatible with trypsin activity.

    • Add sequencing-grade trypsin (typically at a 1:50 to 1:100 enzyme-to-protein ratio).

    • Incubate overnight at 37°C.

    • Stop the digestion by adding formic acid to a final concentration of 1%.

  • Peptide Cleanup:

    • Desalt the digested peptides using a C18 StageTip or solid-phase extraction (SPE) column to remove salts and detergents that can interfere with MS analysis.

    • Elute the peptides and dry them completely using a vacuum centrifuge.

    • Reconstitute the dried peptides in a small volume of MS-grade solvent (e.g., 0.1% formic acid) before LC-MS/MS analysis.

Data Presentation and Analysis

Quantitative data from a SILAC experiment should be organized to clearly display protein identification, quantification ratios, and statistical significance.

Data Analysis Software: Commonly used software for SILAC data analysis includes MaxQuant, Proteome Discoverer, and FragPipe. These platforms can identify peptides, calculate heavy-to-light (H/L) ratios, and perform statistical analysis.

Example Data Table:

Protein ID (UniProt)Gene NamePeptides IdentifiedH/L RatioH/L Normalizedlog₂(H/L)p-valueRegulation
P06733EGFR252.152.131.090.001Up
P08581MET180.980.97-0.040.850Unchanged
P04637TP53121.051.040.060.720Unchanged
Q06609MAPK1210.480.47-1.090.005Down
  • H/L Ratio: The raw ratio of the heavy peptide's intensity to the light peptide's intensity.

  • H/L Normalized: The ratio after normalization to the median of all protein ratios to correct for any mixing errors.

  • log₂(H/L): Log2 transformation of the normalized ratio, which centers the data around zero and simplifies the visualization of up- and down-regulation.

  • p-value: Statistical significance of the change in abundance.

Application Example: EGFR Signaling Pathway

SILAC is frequently used to study changes in signaling pathways upon stimulation or inhibition. For example, treating cells with Epidermal Growth Factor (EGF) and using SILAC-based proteomics can quantify changes in the expression and phosphorylation of downstream proteins.

EGFR_Signaling cluster_MAPK MAPK Pathway cluster_PI3K PI3K/AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Activates Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Promotes

Caption: Simplified diagram of the EGFR signaling cascade.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Labeling Efficiency (<97%) - Insufficient cell doublings.\n- Contamination from unlabeled amino acids in non-dialyzed serum.- Continue passaging cells for 1-2 more doublings.\n- Ensure exclusive use of high-quality dialyzed FBS.
High Variation in H/L Ratios - Inaccurate protein quantification before mixing.\n- Inconsistent cell lysis.- Use a reliable protein assay and be meticulous when combining lysates.\n- Ensure complete and consistent lysis for both populations.
Poor Protein Identification - Inefficient protein digestion.\n- Sample loss during cleanup.- Optimize trypsin-to-protein ratio and digestion time.\n- Be careful during peptide cleanup steps to avoid sample loss.
Methionine to Proline Conversion The metabolic conversion of heavy arginine to heavy proline can be an issue in Arg-based SILAC; similar metabolic conversions, while less common for methionine, should be considered.If unexpected mass shifts are observed, check for potential metabolic conversions in your data analysis software by setting it as a variable modification.

References

Applications of NMR Spectroscopy with L-Methionine-¹⁵N Labeled Proteins for Structural Biology

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure, dynamics, and interactions of proteins at an atomic level.[1] Isotopic labeling, particularly with ¹⁵N, is often essential for simplifying complex spectra and enabling advanced experiments.[2][3] Labeling proteins specifically with L-Methionine-¹⁵N offers a targeted approach to probe key regions of a protein, as methionine residues are frequently located in functionally significant sites such as protein-protein interfaces and ligand-binding pockets.[2][4] This makes ¹⁵N-Methionine labeling a cost-effective and insightful tool in structural biology and drug discovery.

Application Notes

The primary application of ¹⁵N-labeling, including with L-Methionine, is the acquisition of two-dimensional (2D) ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectra. This experiment provides a unique signal, or "cross-peak," for each ¹⁵N-labeled amide group in the protein, effectively generating a "fingerprint" of the protein's folded state.

Key Applications Include:

  • Mapping Protein-Ligand and Protein-Protein Interactions: By comparing the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-Methionine labeled protein in its free form to its spectrum in the presence of a binding partner (e.g., a small molecule, peptide, or another protein), one can observe changes in the chemical environment of specific methionine residues. These changes, known as Chemical Shift Perturbations (CSPs), identify the residues at the binding interface. This method is crucial for mapping binding sites, confirming target engagement in drug discovery, and guiding the design of novel therapeutics.

  • Probing Conformational Changes and Allostery: Methionine residues can serve as sensitive probes for conformational changes occurring throughout the protein, even distant from the site of a perturbation (e.g., ligand binding or mutation). Analyzing the CSPs of ¹⁵N-Methionine labels can reveal allosteric networks and help understand how different regions of a protein communicate to regulate its biological function.

  • Studying Protein Dynamics: NMR relaxation experiments on ¹⁵N-labeled samples can provide information about the dynamics of the protein backbone on various timescales. While uniform ¹⁵N labeling is more common for a comprehensive dynamics study, analyzing the relaxation parameters of specific ¹⁵N-Methionine residues can offer insights into the flexibility and motion of key functional sites.

  • Enhancing Studies of Large Proteins with Methyl-TROSY: For high-molecular-weight proteins (>50 kDa), spectral quality often degrades due to rapid signal relaxation. A powerful technique to overcome this is methyl-transverse relaxation optimized spectroscopy (methyl-TROSY). While this method primarily observes ¹³C-labeled methyl groups (¹³CH₃), proteins are often prepared with ¹³CH₃-Methionine on a uniformly deuterated and ¹⁵N-labeled background. The ¹⁵N-labeling is crucial for backbone resonance assignment experiments that help in the interpretation of the methyl-TROSY data. The methionine methyl group is an excellent probe due to its favorable relaxation properties and its location at the end of a flexible side chain.

Experimental Protocols

Protocol 1: Selective ¹⁵N-L-Methionine Labeling of Proteins in E. coli

This protocol describes the expression of a target protein in E. coli using a minimal medium where ¹⁵N-L-Methionine is the sole source of this amino acid, leading to its specific incorporation.

Materials:

  • E. coli strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • M9 minimal medium components.

  • ¹⁵N-L-Methionine (Cambridge Isotope Laboratories or equivalent).

  • Complete set of 19 unlabeled amino acids.

  • Glucose (or ¹²C-Glucose).

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside).

Procedure:

  • Starter Culture: Inoculate 5-10 mL of rich medium (e.g., LB) with a single colony of transformed E. coli. Grow overnight at 37°C with shaking.

  • Adaptation Culture: Inoculate 50 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl as the nitrogen source) with the overnight culture. Grow at 37°C until the OD₆₀₀ reaches ~0.8. This step helps adapt the cells to the minimal medium.

  • Main Culture: Prepare 1 L of M9 minimal medium in a 2 L baffled flask. Crucially, omit NH₄Cl from the medium preparation.

  • Supplementation: To the NH₄Cl-free M9 medium, add:

    • 2-4 g/L glucose as the carbon source.

    • The complete set of 19 unlabeled L-amino acids (typically 100 mg/L each).

    • 100-150 mg/L of ¹⁵N-L-Methionine.

    • Standard concentrations of MgSO₄, CaCl₂, vitamins, and trace elements.

  • Inoculation: Inoculate the 1 L supplemented M9 medium with the 50 mL adaptation culture.

  • Growth: Grow the culture at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue expression for 16-20 hours.

  • Harvesting and Purification: Harvest the cells by centrifugation. Purify the labeled protein using standard chromatography techniques (e.g., Ni-NTA, size exclusion). The final protein should be in a low-salt NMR buffer (e.g., 25 mM Phosphate, 50 mM NaCl, pH 6.5) with 5-10% D₂O.

Protocol 2: Chemical Shift Perturbation (CSP) Titration Experiment

This protocol outlines the process of acquiring ¹H-¹⁵N HSQC spectra to monitor the binding of a ligand to a ¹⁵N-Methionine labeled protein.

Materials:

  • Purified, ¹⁵N-Methionine labeled protein at a concentration of 50-200 µM in NMR buffer.

  • Concentrated stock solution of the unlabeled ligand in the same NMR buffer.

  • NMR spectrometer equipped with a cryoprobe.

Procedure:

  • Reference Spectrum: Acquire a high-quality 2D ¹H-¹⁵N HSQC spectrum of the protein alone. This serves as the reference (free) state.

  • Ligand Addition: Add a small aliquot of the concentrated ligand stock solution to the protein sample to achieve the first desired molar ratio (e.g., 0.25:1 ligand:protein).

  • Equilibration and Acquisition: Gently mix the sample and allow it to equilibrate for 5-10 minutes. Acquire another 2D ¹H-¹⁵N HSQC spectrum under identical experimental conditions as the reference spectrum.

  • Titration Points: Repeat steps 2 and 3, incrementally increasing the ligand concentration to achieve a series of molar ratios (e.g., 0.5:1, 1:1, 2:1, 5:1, 10:1). Continue until the chemical shifts of the affected methionine peaks stop changing, indicating saturation of the binding site.

  • Data Processing: Process all spectra identically using software such as Topspin or NMRPipe.

Protocol 3: NMR Data Processing and Analysis for CSP

This protocol details the calculation and visualization of CSPs to identify the binding interface.

Procedure:

  • Peak Picking and Assignment: Using software like Sparky or CcpNmr, pick the cross-peaks in the reference ¹H-¹⁵N HSQC spectrum corresponding to the methionine residues. If assignments are not known, they must be determined using standard triple-resonance experiments on a uniformly ¹³C/¹⁵N labeled sample.

  • Tracking Shifts: Overlay the spectra from the titration series and track the movement of each methionine peak.

  • CSP Calculation: For each assigned methionine residue i at each titration point, calculate the combined chemical shift perturbation (CSP) or Euclidean distance (Δδ) using a standard formula. The chemical shifts of the proton (ΔδH) and nitrogen (ΔδN) are compared between the free and ligand-bound states. A common equation is: Δδᵢ = √[(ΔδHᵢ)² + (α * ΔδNᵢ)²] Where α is a scaling factor to account for the different chemical shift ranges of ¹H and ¹⁵N, typically between 0.1 and 0.2.

  • Data Visualization:

    • Plot the calculated CSP values for each methionine residue versus its position in the amino acid sequence. Residues with CSPs significantly above the average (e.g., mean + 1 or 2 standard deviations) are considered to be at or near the binding interface.

    • Map the significant CSPs onto a 3D structure of the protein. The perturbed residues should cluster together to form a coherent binding surface.

Quantitative Data Summary

Quantitative analysis is central to interpreting NMR data. The tables below summarize key formulas and parameters used in studies involving ¹⁵N-labeled proteins.

Table 1: Common Formulas for Calculating Chemical Shift Perturbations (CSPs)

Formula Scaling Factor (Weighting) Notes Reference
CSP = √[(ΔδH)² + (0.1 * ΔδN)²] 0.1 for Nitrogen A frequently used general formula.
Δδ = √[½ * (δH² + 0.25 * δN²)] 0.25 for Nitrogen (within sqrt) Used for assessing perturbations from mutations.
Δδav = √[(δH)² + (0.154 * δN)²] 0.154 for Nitrogen Empirically derived scaling factor.

| CSP = √[(ΔδH)² + (ΔδN / 5)²] | 1/5 for Nitrogen | The default scaling factor in some software. | |

Table 2: Typical NMR Relaxation Parameters and Their Interpretation for Protein Dynamics

Parameter Typical Range (for ~20 kDa protein) Time Scale of Motion Sensed Interpretation of Value
T₁ (Longitudinal Relaxation) 0.5 - 2.0 seconds Fast (picosecond - nanosecond) Shorter T₁ values indicate more flexibility or internal motion.
T₂ (Transverse Relaxation) 20 - 100 milliseconds Slow (microsecond - millisecond) and Fast Shorter T₂ values indicate slower motions (conformational exchange) or a higher molecular weight.

| ¹⁵N{¹H}-NOE (Heteronuclear NOE) | -1.0 to 0.9 | Fast (picosecond - nanosecond) | Values > 0.8 indicate a rigid, well-ordered backbone. Values < 0.6 suggest significant flexibility. |

Note: These ranges are approximate and can vary significantly based on protein size, shape, temperature, and spectrometer field strength.

Visualizations

Diagrams created using Graphviz (DOT language) illustrate key workflows and concepts.

experimental_workflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis & Interpretation a Gene Cloning into Expression Vector b Transformation into E. coli a->b c Protein Expression in Minimal Media + ¹⁵N-Methionine b->c d Cell Lysis & Protein Purification c->d e NMR Sample Preparation d->e f ¹H-¹⁵N HSQC Titration Experiment e->f g Acquisition of 2D Spectra f->g h NMR Data Processing g->h i Calculate Chemical Shift Perturbations (CSPs) h->i j Map CSPs onto Protein Structure i->j k Identify Binding Site & Characterize Interaction j->k csp_logic cluster_protein ¹⁵N-Met Labeled Protein cluster_spectra ¹H-¹⁵N HSQC Spectra cluster_analysis Analysis p1 Free Protein s1 Reference Spectrum: Each peak = 1 Met residue p1->s1 p2 Protein + Ligand s2 Titrated Spectrum: Some peaks have shifted p2->s2 a1 Overlay Spectra & Measure Peak Shifts (CSPs) s1->a1 s2->a1 a2 Identify Met residues with large CSPs a1->a2 a3 Map perturbed residues onto protein structure a2->a3 result Conclusion: Perturbed residues form the binding site a3->result

References

Application Notes: Utilizing L-Methionine-¹⁵N as a Tracer for In Vivo Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis using stable isotope tracers is a powerful technique to investigate the dynamic changes in metabolic pathways in vivo. L-methionine, an essential amino acid, is central to numerous cellular processes, including protein synthesis, methylation reactions, and the production of other key metabolites. By using L-Methionine-¹⁵N as a tracer, researchers can quantitatively track the fate of methionine's nitrogen atom through its various metabolic pathways. This allows for the elucidation of metabolic reprogramming in disease states, the assessment of drug efficacy on metabolic targets, and a deeper understanding of fundamental biological processes. These application notes provide detailed protocols for conducting in vivo metabolic flux analysis using L-Methionine-¹⁵N in rodent models, from tracer infusion to data analysis.

Principle of the Method

The core principle of this method involves introducing L-Methionine labeled with a stable, non-radioactive isotope of nitrogen (¹⁵N) into a biological system. The ¹⁵N isotope is heavier than the naturally abundant ¹⁴N, allowing for its detection and quantification by mass spectrometry. By administering L-Methionine-¹⁵N and measuring its incorporation into downstream metabolites over time, it is possible to determine the rates of metabolic reactions, or fluxes, through various pathways. This provides a dynamic view of metabolism that cannot be obtained from static measurements of metabolite concentrations alone.

Key Applications

  • Oncology Research: Studying altered methionine metabolism in tumors to identify therapeutic targets.

  • Drug Development: Assessing the in vivo effects of drug candidates on specific metabolic pathways.

  • Neuroscience: Investigating the role of methionine metabolism in neurological disorders.

  • Nutritional Science: Understanding the metabolic fate of dietary methionine.

Experimental Protocols

Animal Preparation and Acclimation
  • Animal Model: This protocol is designed for use in mice or rats. The specific strain, age, and sex of the animals should be chosen based on the research question.

  • Housing: House the animals in a controlled environment (temperature, humidity, and light-dark cycle) for at least one week to allow for acclimation before the experiment.

  • Diet: Provide a standard chow diet and water ad libitum. For specific studies, a defined diet with a known methionine concentration may be necessary.

  • Fasting: To achieve a metabolic baseline, fast the animals overnight (typically 12-16 hours) before the tracer infusion, with free access to water.[1]

L-Methionine-¹⁵N Tracer Infusion Protocol

This protocol describes a primed-continuous infusion method to rapidly achieve and maintain a steady-state isotopic enrichment in the plasma.[1]

  • Tracer Preparation:

    • Prepare a sterile stock solution of L-Methionine-¹⁵N (98-99% isotopic purity) in 0.9% sterile saline. The concentration will depend on the animal's weight and the desired infusion rate.

    • Filter the tracer solution through a 0.22 µm sterile filter into a sterile vial.

  • Catheterization:

    • Anesthetize the animal using an appropriate anesthetic agent (e.g., isoflurane).

    • Surgically implant a catheter into a suitable blood vessel, such as the jugular vein, for tracer infusion. A second catheter may be implanted in another vessel (e.g., carotid artery or tail vein) for blood sampling.

    • Allow the animal to recover from surgery for a sufficient period before the infusion study.

  • Primed-Continuous Infusion:

    • Priming Dose (Bolus): Administer an initial bolus injection of the L-Methionine-¹⁵N tracer to quickly raise the plasma concentration to the target steady-state level.[1] The priming dose is calculated based on the estimated pool size of methionine in the animal.

    • Continuous Infusion: Immediately following the priming dose, begin a continuous infusion of the L-Methionine-¹⁵N tracer at a constant rate using a syringe pump. The infusion rate is typically set to maintain the target plasma enrichment.

Sample Collection
  • Blood Sampling:

    • Collect blood samples at predetermined time points before and during the infusion. A baseline sample should be taken before the tracer administration.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

    • Immediately centrifuge the blood at 4°C to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Tissue Harvesting:

    • At the end of the infusion period, euthanize the animal using an approved method.

    • Rapidly excise the tissues of interest (e.g., liver, tumor, brain, muscle).

    • To quench metabolic activity, immediately freeze-clamp the tissues in liquid nitrogen.[2]

    • Store the frozen tissue samples at -80°C until metabolite extraction.

Sample Preparation and Metabolite Extraction
  • Plasma:

    • Thaw the plasma samples on ice.

    • Precipitate proteins by adding a cold solvent, such as methanol or acetonitrile (e.g., 4 volumes of cold methanol to 1 volume of plasma).

    • Vortex the mixture and centrifuge at high speed at 4°C to pellet the precipitated proteins.

    • Collect the supernatant containing the metabolites.

  • Tissues:

    • Weigh the frozen tissue samples.

    • Homogenize the tissue in a cold extraction solvent (e.g., 80:20 methanol/water) using a bead beater or other appropriate homogenizer.

    • Centrifuge the homogenate at high speed at 4°C to pellet the tissue debris.

    • Collect the supernatant containing the metabolites.

LC-MS/MS Analysis for ¹⁵N-Methionine and its Metabolites
  • Instrumentation: Use a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for the analysis of ¹⁵N-labeled metabolites.

  • Chromatography: Separate the metabolites using a suitable chromatographic method, such as reversed-phase or hydrophilic interaction liquid chromatography (HILIC).

  • Mass Spectrometry:

    • Operate the mass spectrometer in a positive ion mode for the detection of methionine and its derivatives.

    • Use selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) to specifically detect and quantify the unlabeled (¹⁴N) and labeled (¹⁵N) forms of methionine and its downstream metabolites. The mass shift of +1 for each incorporated ¹⁵N atom allows for their differentiation.

  • Data Analysis:

    • Determine the isotopic enrichment (atom percent excess) of each metabolite by calculating the ratio of the labeled to the total (labeled + unlabeled) metabolite peak areas.

    • Use metabolic flux analysis software to fit the isotopic enrichment data to a metabolic model of methionine metabolism. This will allow for the calculation of the flux rates through the different pathways.

Data Presentation

The following table provides representative data on methionine metabolic fluxes from an in vitro study using ¹³C-methionine in a human fibrosarcoma cell line. While this data is from an in vitro system, it serves as an illustrative example of the types of quantitative flux data that can be obtained. In an in vivo experiment, these fluxes would be determined for specific tissues.

Metabolic FluxHT1080M+ (nmol/µL-cells/h)HT1080M- (nmol/µL-cells/h)
Net Methionine Uptake0.8 ± 0.10.8 ± 0.1
Transmethylation0.13 ± 0.020.12 ± 0.02
Propylamine Transfer0.17 ± 0.020.14 ± 0.02
Methionine Synthase0.03 ± 0.020.02 ± 0.01
Ornithine Decarboxylase0.17 ± 0.020.35 ± 0.05

Data adapted from Shlomi et al., 2014. This in vitro data is presented for illustrative purposes of metabolic flux quantification.

Mandatory Visualization

Methionine_Metabolic_Pathway Met L-Methionine-¹⁵N SAM S-Adenosylmethionine-¹⁵N (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein Translation SAH S-Adenosylhomocysteine-¹⁵N (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation Methyl donor Polyamines Polyamine Synthesis SAM->Polyamines Propylamine donor HCY Homocysteine-¹⁵N SAH->HCY SAHH HCY->Met MS CYS Cystathionine-¹⁵N HCY->CYS CBS Cysteine Cysteine-¹⁵N CYS->Cysteine CGL

Caption: Methionine Metabolic Pathway with ¹⁵N tracing.

Experimental_Workflow AnimalPrep Animal Preparation (Acclimation, Fasting) Catheterization Catheterization (Jugular Vein) AnimalPrep->Catheterization TracerInfusion L-Methionine-¹⁵N Infusion (Primed-Continuous) Catheterization->TracerInfusion BloodSampling Blood Sampling (Baseline & Time Points) TracerInfusion->BloodSampling TissueHarvest Tissue Harvesting (End of Infusion) TracerInfusion->TissueHarvest SampleProcessing Sample Processing (Metabolite Extraction) BloodSampling->SampleProcessing TissueHarvest->SampleProcessing LCMS LC-MS/MS Analysis (¹⁵N Enrichment) SampleProcessing->LCMS MFA Metabolic Flux Analysis (Data Modeling) LCMS->MFA Results Results (Flux Maps) MFA->Results

Caption: Experimental Workflow for In Vivo Metabolic Flux Analysis.

References

Optimized Sample Preparation for Mass Spectrometry of 15N-Labeled Protein Samples

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic labeling using the stable isotope 15N is a powerful technique for accurate relative and absolute quantification of proteins by mass spectrometry (MS). This approach involves growing cells or organisms in a medium where the natural 14N nitrogen source is replaced with a 15N-labeled source, leading to the incorporation of the heavy isotope into all proteins. When a 15N-labeled (heavy) sample is mixed with an unlabeled (light) control sample, the relative abundance of proteins can be precisely determined by comparing the signal intensities of the corresponding heavy and light peptide pairs in the mass spectrometer.

Optimizing the sample preparation workflow is critical to maximize the accuracy, sensitivity, and reproducibility of quantitative proteomic experiments using 15N-labeled samples. This document provides detailed application notes and protocols for key steps in the sample preparation process, from protein extraction to peptide cleanup, along with a comparative analysis of different methodologies.

I. Protein Extraction

The initial step of protein extraction is crucial for obtaining a representative and comprehensive proteome for analysis. The choice of extraction method can significantly impact protein yield and the types of proteins identified. Here, we compare three common protein extraction methods.

Comparison of Protein Extraction Methods
MethodPrincipleTotal Protein RecoveryProtein IdentificationsAdvantagesDisadvantages
SDS-FASP Uses a strong ionic detergent (SDS) for cell lysis and a filter-aided sample preparation (FASP) for detergent removal and protein digestion.Similar to other methodsHighEfficient lysis of various cell types, good coverage of different cellular compartments.Multi-step process, potential for sample loss on the filter.
SDS-STrap Employs SDS for lysis and a suspension trapping (S-Trap) column for protein cleanup and digestion.Similar to other methodsHighEfficient lysis, compatible with SDS, streamlined workflow.Requires specific S-Trap columns.
Guanidine-HCl Utilizes a chaotropic agent (guanidine hydrochloride) to denature proteins and disrupt cells, followed by in-solution digestion.Similar to other methodsLower than SDS-based methodsEffective for solubilizing some difficult proteins.Can result in fewer protein identifications compared to SDS-based methods.

Quantitative data is based on studies comparing these methods, which found similar total protein recovery by bicinchoninic acid assay, but differences in the number of identified proteins by mass spectrometry.

Experimental Protocols

Protocol 1: SDS-FASP Protein Extraction

  • Lysis: Resuspend cell pellets or homogenized tissue in lysis buffer (4% SDS, 100 mM Tris-HCl pH 7.6, 100 mM DTT).

  • Heat and Sonication: Incubate at 95°C for 5 minutes, then sonicate to shear DNA and reduce viscosity.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes to pellet cell debris.

  • FASP Procedure:

    • Add the cleared lysate to a 30 kDa molecular weight cutoff filter unit.

    • Add 8 M urea solution and centrifuge to remove SDS. Repeat this wash step.

    • Add iodoacetamide solution to alkylate cysteine residues.

    • Wash the filter with ammonium bicarbonate buffer to remove urea.

    • Add trypsin solution and incubate overnight at 37°C for protein digestion.

    • Collect the peptides by centrifugation.

Protocol 2: Guanidine-HCl Protein Extraction

  • Lysis and Denaturation: Resuspend cells or tissue in 6 M guanidine hydrochloride, 100 mM Tris-HCl pH 8.5.

  • Reduction and Alkylation: Add DTT to a final concentration of 5 mM and incubate for 30 minutes. Then, add iodoacetamide to a final concentration of 15 mM and incubate for 30 minutes in the dark.

  • Dilution: Dilute the sample 10-fold with 50 mM ammonium bicarbonate to reduce the guanidine-HCl concentration to below 0.6 M, which is compatible with trypsin activity.

  • Digestion: Add trypsin and incubate overnight at 37°C.

II. Protein Digestion

Efficient and complete protein digestion is essential for generating peptides suitable for MS analysis. The two most common approaches are in-gel and in-solution digestion.

Comparison of Protein Digestion Methods
MethodPeptide Identifications (Kidney Perfusate)Protein Identifications (Kidney Perfusate)Peptide YieldAdvantagesDisadvantages
In-Gel Digestion 1,369 unique peptides478 proteinsGenerally lowerRemoves contaminants during electrophoresis, reduces sample complexity.Labor-intensive, potential for peptide loss during extraction from the gel matrix.[1][2]
In-Solution Digestion 2,084 unique peptides468 proteinsGenerally higherQuicker, fewer steps, and often results in higher peptide recovery.[1]Susceptible to interference from contaminants in the original sample.

Data from a comparative study on kidney perfusate samples showed that in-solution digestion identified more unique peptides, while the number of identified proteins was comparable.[3] Generally, in-solution digestion is considered to have a higher peptide yield due to fewer sample handling steps.[1]

Experimental Protocols

Protocol 3: In-Solution Protein Digestion (following Guanidine-HCl extraction)

  • Ensure the guanidine-HCl concentration is below 0.6 M after dilution (as described in Protocol 2, step 3).

  • Add sequencing-grade modified trypsin at a 1:50 enzyme-to-protein ratio.

  • Incubate overnight at 37°C with gentle shaking.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Protocol 4: In-Gel Protein Digestion

  • Electrophoresis: Separate the protein sample using 1D or 2D SDS-PAGE.

  • Staining and Excision: Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie Blue). Excise the protein bands of interest.

  • Destaining and Dehydration: Wash the gel pieces with a solution of 50% acetonitrile in 50 mM ammonium bicarbonate to destain. Dehydrate the gel pieces with 100% acetonitrile.

  • Reduction and Alkylation: Rehydrate the gel pieces in a solution containing DTT, then incubate. Remove the DTT solution and add a solution containing iodoacetamide, then incubate in the dark.

  • Digestion: Wash and dehydrate the gel pieces again. Rehydrate with a solution containing trypsin and incubate overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and formic acid. Pool the extracts.

III. Peptide Cleanup

After digestion, peptides need to be desalted and cleared of contaminants that can interfere with mass spectrometry analysis. C18 solid-phase extraction (SPE) and single-pot, solid-phase-enhanced sample preparation (SP3) are two widely used methods.

Comparison of Peptide Cleanup Methods
MethodPrinciplePeptide Identifications (50,000 cells)Protein Identifications (50,000 cells)AdvantagesDisadvantages
C18 SPE Reversed-phase chromatography where peptides bind to a C18 stationary phase, allowing salts and polar contaminants to be washed away.~15,000-18,000~2,500-2,800Efficient desalting, well-established method.May have lower recovery of very hydrophilic peptides.
SP3 Utilizes carboxylate-coated magnetic beads to capture proteins/peptides, which are then washed to remove contaminants.~18,000-22,000~2,800-3,200High recovery, compatible with various detergents, automatable.Requires magnetic beads and a magnetic rack.

Quantitative data is based on a study comparing different cell lysis protocols combined with either SP3 or C18 cleanup for 50,000 cells. The ranges reflect the performance across different lysis buffers.

Experimental Protocols

Protocol 5: C18 Spin Tip Peptide Cleanup

  • Equilibration: Wet the C18 spin tip with 50% acetonitrile, then equilibrate with 0.1% formic acid.

  • Binding: Acidify the peptide sample with formic acid. Load the sample onto the spin tip and pass it through the resin by centrifugation.

  • Washing: Wash the resin with 0.1% formic acid to remove salts and other contaminants.

  • Elution: Elute the bound peptides with a solution of 50-80% acetonitrile in 0.1% formic acid.

  • Drying: Dry the eluted peptides in a vacuum centrifuge.

Protocol 6: SP3 Peptide Cleanup

  • Bead Preparation: Prepare a slurry of carboxylate-coated magnetic beads.

  • Protein/Peptide Binding: Add the peptide sample to the bead slurry. Add acetonitrile to a final concentration of >70% to induce binding.

  • Washing: Place the tube on a magnetic rack to pellet the beads. Remove the supernatant. Wash the beads with 80% ethanol, followed by 100% acetonitrile.

  • Elution: Remove the tube from the magnetic rack and add an elution buffer (e.g., 2% DMSO in water) to resuspend the beads.

  • Collection: Place the tube back on the magnetic rack and collect the supernatant containing the purified peptides.

IV. Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for optimized sample preparation of 15N-labeled protein samples for mass spectrometry.

Experimental Workflow cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis N14 14N Control Sample Extraction Protein Extraction (e.g., SDS-FASP) N14->Extraction N15 15N Labeled Sample N15->Extraction Mix Mix 1:1 Extraction->Mix Digestion Protein Digestion (e.g., In-Solution) Mix->Digestion Cleanup Peptide Cleanup (e.g., SP3) Digestion->Cleanup MS LC-MS/MS Analysis Cleanup->MS Data Data Analysis (Quantification) MS->Data

Caption: General workflow for 15N-labeled quantitative proteomics.

TGF-β Signaling Pathway

15N metabolic labeling is a valuable tool for studying dynamic changes in signaling pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which plays a crucial role in cell growth, differentiation, and apoptosis.

TGF-beta Signaling Pathway cluster_0 TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates pSMAD23 p-SMAD2/3 Complex SMAD Complex pSMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Transcription Target Gene Transcription Nucleus->Transcription

Caption: Simplified TGF-β signaling pathway.

Conclusion

The protocols and comparative data presented in these application notes provide a comprehensive guide for researchers to optimize their sample preparation workflows for the mass spectrometric analysis of 15N-labeled protein samples. The choice of methods for protein extraction, digestion, and peptide cleanup should be tailored to the specific sample type and experimental goals to ensure high-quality, reproducible, and accurate quantitative proteomic data. By carefully considering the advantages and disadvantages of each technique, researchers can enhance the depth and reliability of their proteomic analyses, leading to more significant biological insights.

References

Application Notes: Assessing L-Methionine-¹⁵N Incorporation Efficiency in Bacterial vs. Eukaryotic Expression Systems

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stable isotope labeling is a cornerstone technique in quantitative proteomics, enabling the accurate measurement of protein dynamics, turnover, and absolute quantification.[1][2][3] L-Methionine, as one of the two sulfur-containing essential amino acids, is often used for labeling due to its low abundance in proteins, which provides a sensitive probe for mass spectrometry (MS)-based analyses. The incorporation of ¹⁵N-labeled methionine allows for the differentiation and quantification of protein populations from different states.[1][2] The choice of expression system—bacterial or eukaryotic—is critical, as it significantly impacts the efficiency of isotope incorporation, protein yield, and post-translational modifications. These application notes provide a comparative overview and detailed protocols for assessing L-Methionine-¹⁵N incorporation in Escherichia coli and mammalian cells.

Comparison of Expression Systems

Bacterial Systems (E. coli)

  • Advantages: E. coli is the most common platform for stable isotope labeling due to its rapid growth, high protein yields, and the availability of well-defined minimal media that facilitate efficient and cost-effective isotope incorporation. Genetic manipulation is straightforward, and high-density cultures can be achieved with relative ease.

  • Disadvantages: A primary challenge in E. coli is the potential for metabolic scrambling, where the isotopic label from the supplied amino acid is transferred to other amino acids through metabolic pathways. This can complicate data analysis and reduce the accuracy of quantification. Additionally, E. coli lacks the machinery for most eukaryotic post-translational modifications (PTMs), and complex proteins may misfold or form inclusion bodies.

Eukaryotic Systems (Mammalian Cells)

  • Advantages: Mammalian expression systems, such as HEK293 or CHO cells, are essential for producing proteins with correct folding and complex PTMs that are critical for their function. This makes them indispensable for studying many human proteins and developing therapeutic biologics.

  • Disadvantages: Isotope labeling in mammalian cells is significantly more complex and expensive. These cells require complex growth media containing numerous amino acids and supplements. Achieving high incorporation efficiency necessitates the use of specialized media where all methionine is replaced with its ¹⁵N-labeled counterpart, which can be costly. Furthermore, protein yields are typically lower than in bacterial systems.

Quantitative Data on Incorporation Efficiency

The efficiency of L-Methionine-¹⁵N incorporation is a critical parameter for the success of quantitative proteomic experiments. The following table summarizes typical incorporation efficiencies observed in different expression systems.

Expression SystemTypical Incorporation EfficiencyKey Considerations
E. coli >95%High efficiency is readily achievable with minimal media. Auxotrophic strains can be used to prevent metabolic scrambling.
Yeast (Pichia pastoris) >90%Requires defined minimal media. Methanol utilization pathway can influence metabolic flux and labeling.
Mammalian (HEK293, CHO) 74% - 96%Highly dependent on specialized media and cell line. Slower protein turnover can lead to lower enrichment in some tissues.

Methionine Metabolism and Incorporation Pathway

The biosynthesis and incorporation of methionine differ between prokaryotes and eukaryotes, which can influence labeling strategies. E. coli typically utilizes a trans-sulfurylation pathway for methionine biosynthesis, which is subject to complex regulation. In contrast, many organisms use a more direct sulfurylation pathway. Understanding these pathways is crucial for optimizing labeling and minimizing isotope scrambling.

Methionine_Pathway cluster_bacterial Bacterial Methionine Biosynthesis (E. coli - Trans-sulfurylation) cluster_eukaryotic Eukaryotic Methionine Incorporation Homoserine_B Homoserine OSH O-Succinyl-L-Homoserine Homoserine_B->OSH MetA Succinyl_CoA Succinyl-CoA Succinyl_CoA->OSH Cystathionine Cystathionine OSH->Cystathionine MetB Cysteine Cysteine Cysteine->Cystathionine Homocysteine_B Homocysteine Cystathionine->Homocysteine_B MetC Met_B L-Methionine Homocysteine_B->Met_B MetE/MetH THF 5-Methyl-THF THF->Met_B Protein_B ¹⁵N-Labeled Protein Met_B->Protein_B Translation Ext_Met External ¹⁵N-L-Methionine Int_Met Intracellular ¹⁵N-L-Methionine Pool Ext_Met->Int_Met Transport Protein_E ¹⁵N-Labeled Protein Int_Met->Protein_E Translation

Caption: Simplified overview of methionine pathways.

Experimental Workflow for Assessing Incorporation Efficiency

A systematic workflow is essential to accurately determine the percentage of ¹⁵N incorporation. The general process involves protein expression and purification, followed by enzymatic digestion and analysis by mass spectrometry.

Experimental_Workflow Start Protein Expression in ¹⁵N-Methionine Medium Purify Protein Purification Start->Purify Digest In-solution or In-gel Tryptic Digestion Purify->Digest MS LC-MS/MS Analysis Digest->MS Analyze Data Analysis: Isotopic Profile Comparison MS->Analyze Result Calculate % Incorporation Analyze->Result

Caption: General workflow for assessing isotope incorporation.

Protocols

Protocol 1: L-Methionine-¹⁵N Labeling in E. coli

This protocol is adapted for high-efficiency labeling in a standard E. coli expression strain.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid of interest.

  • M9 minimal medium components.

  • ¹⁵N-L-Methionine (≥98% isotopic purity).

  • Other unlabeled amino acids (if using an auxotrophic strain or to suppress scrambling).

  • Glucose (or other carbon source).

  • Trace elements solution.

  • MgSO₄, CaCl₂.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate a single colony into 5 mL of LB medium with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The next morning, inoculate 50 mL of M9 minimal medium (containing standard ¹⁴N-methionine) with the overnight culture to an OD₆₀₀ of ~0.05. Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8. This step adapts the cells to minimal medium.

  • Labeling Culture: Pellet the adaptation culture cells by centrifugation (5,000 x g, 10 min). Resuspend the pellet in 1 L of fresh M9 minimal medium pre-warmed to 37°C. This medium must contain ¹⁵N-L-Methionine as the sole methionine source and lack any other nitrogen sources like NH₄Cl if uniform labeling is not desired.

  • Growth and Induction: Grow the culture at the optimal temperature for your protein until the OD₆₀₀ reaches 0.8-1.0. Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Harvesting: Continue to culture for an additional 3-5 hours (or overnight at a lower temperature, e.g., 18°C). Harvest the cells by centrifugation (6,000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: L-Methionine-¹⁵N Labeling in Mammalian Cells (HEK293)

This protocol is for suspension culture, which is common for producing larger quantities of protein.

Materials:

  • Suspension-adapted HEK293 cells.

  • Methionine-free mammalian cell culture medium (e.g., DMEM for SILAC).

  • Dialyzed Fetal Bovine Serum (dFBS).

  • ¹⁵N-L-Methionine (≥98% isotopic purity).

  • L-Glutamine and other necessary supplements.

  • Spinner flasks or shaker flasks suitable for suspension culture.

Procedure:

  • Cell Expansion: Grow HEK293 cells in their standard complete medium to the required density for the labeling experiment.

  • Media Exchange: Pellet the cells by gentle centrifugation (300 x g, 5 min). Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Resuspend the cells in pre-warmed, methionine-free medium supplemented with dFBS, L-Glutamine, and ¹⁵N-L-Methionine at the standard concentration (e.g., ~30 mg/L).

  • Culture: Culture the cells in a shaker or spinner flask at 37°C in a humidified incubator with 5-8% CO₂. The duration of labeling depends on the cell doubling time and protein turnover rate, but typically requires at least 24-48 hours for sufficient incorporation.

  • Transfection/Induction: If using a transient or inducible system, perform transfection or add the inducing agent after the cells have acclimated to the labeling medium for a few hours.

  • Harvesting: Harvest cells by centrifugation (300-500 x g, 5 min). Wash the pellet with cold PBS and store at -80°C for subsequent protein purification.

Protocol 3: Assessing Incorporation Efficiency by Mass Spectrometry

This protocol provides a general method to quantify the level of isotope incorporation.

Materials:

  • Purified protein from Protocol 1 or 2.

  • Denaturation/reduction buffer (e.g., 8 M Urea, 50 mM Tris-HCl, 10 mM DTT).

  • Alkylation reagent (e.g., 55 mM Iodoacetamide).

  • Sequencing-grade modified trypsin.

  • Mass spectrometer (e.g., Orbitrap or TOF).

Procedure:

  • Sample Preparation:

    • Quantify the purified protein concentration.

    • Denature, reduce, and alkylate ~20 µg of the protein.

    • Dilute the urea to <1 M with 50 mM ammonium bicarbonate.

    • Digest the protein with trypsin (typically at a 1:50 enzyme-to-protein ratio) overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt the resulting peptides using a C18 StageTip or ZipTip.

    • Analyze the peptides via LC-MS/MS. Acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Search the MS/MS data against the protein sequence using a database search engine (e.g., MaxQuant, Proteome Discoverer).

    • Identify several high-intensity peptides containing methionine.

    • Extract the ion chromatogram for the unlabeled (light) and labeled (heavy) versions of each methionine-containing peptide.

    • Calculate the incorporation efficiency using the formula: % Incorporation = [Area(Heavy) / (Area(Heavy) + Area(Light))] x 100

    • Average the incorporation percentage across multiple peptides to obtain a robust measurement for the protein. Specialized software can also be used to compare the observed isotopic distribution of a peptide to theoretical distributions at various enrichment levels to determine the best fit.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Incorporation (<90%) in E. coli - Contamination with unlabeled methionine. - Endogenous synthesis of methionine. - Insufficient labeling time.- Ensure all media components are free of unlabeled methionine. - Use a methionine auxotroph (metA-) strain. - Increase the duration of culture post-induction.
Isotope Scrambling in E. coli - Metabolic conversion of methionine into other amino acids.- Add a mixture of all other unlabeled amino acids to the medium to suppress biosynthetic pathways.
Low Protein Yield in Labeled Medium - Toxicity of heavy isotopes (especially deuterium). - Slower growth rate in minimal media.- For deuterium, acclimate cells gradually to increasing D₂O concentrations. - Optimize media with supplements (e.g., vitamins) and optimize growth/induction conditions (temperature, time).
Incomplete Incorporation in Mammalian Cells - Presence of unlabeled methionine in serum or media. - Insufficient labeling time for slow-turnover proteins.- Use dialyzed serum to remove small molecules like amino acids. - Extend the labeling period over several cell doublings.

References

Application Notes and Protocols: The Use of L-Methionine-¹⁵N in Preclinical Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Methionine is an essential sulfur-containing amino acid crucial for numerous cellular functions beyond its role as a building block for proteins.[1][2] It is a precursor for vital metabolites such as S-adenosylmethionine (SAM), the universal methyl donor for DNA, RNA, and protein methylation, thereby playing a critical role in epigenetic regulation.[3][4] Methionine metabolism is intricately linked to pathways governing redox homeostasis, polyamine synthesis, and overall cellular growth and proliferation.[3] Many cancer cells exhibit a heightened dependence on methionine, making its metabolic pathways a key target in drug discovery.

The use of stable isotope-labeled L-Methionine, specifically L-Methionine-¹⁵N, has become an invaluable tool in preclinical drug discovery. This non-radioactive isotope allows for the precise tracing and quantification of methionine's metabolic fate, enabling researchers to elucidate drug mechanisms of action, identify novel therapeutic targets, and assess the metabolic effects of candidate compounds. Key applications include quantitative proteomics, protein turnover studies, and metabolic flux analysis.

Methionine Metabolism and Signaling Pathways

Methionine metabolism is a central hub in cellular biochemistry, intersecting with several critical pathways. The methionine cycle begins with the conversion of methionine to S-adenosylmethionine (SAM), the primary methyl group donor for numerous methylation reactions. Following methyl group donation, SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine, a precursor for the major cellular antioxidant glutathione. This metabolic network is crucial for maintaining cellular redox balance, supporting nucleotide and polyamine synthesis, and influencing epigenetic landscapes.

Key signaling pathways, such as the mTOR and AMPK pathways, are influenced by methionine metabolism. For instance, mTOR signaling can promote SAM synthesis by upregulating the expression of methionine adenosyltransferase (MAT2A).

Methionine_Metabolism Methionine L-Methionine-¹⁵N SAM S-Adenosylmethionine (SAM) Methionine->SAM MAT2A Proteins Protein Synthesis Methionine->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation Polyamines Polyamine Synthesis SAM->Polyamines Homocysteine Homocysteine SAH->Homocysteine SAHH Homocysteine->Methionine MS Cysteine Cysteine Homocysteine->Cysteine CBS Transsulfuration Transsulfuration Pathway Homocysteine->Transsulfuration Glutathione Glutathione Cysteine->Glutathione FolateCycle Folate Cycle FolateCycle->Homocysteine

Caption: Methionine Metabolism Pathways.

Applications of L-Methionine-¹⁵N in Preclinical Research

The versatility of L-Methionine-¹⁵N allows for its application in various stages of preclinical drug discovery to investigate the effects of novel compounds on cellular physiology.

  • Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique that utilizes L-Methionine-¹⁵N to achieve accurate relative quantification of protein abundance between different cell populations. In a typical experiment, one cell population is grown in "heavy" media containing L-Methionine-¹⁵N, while the control population is grown in "light" media with unlabeled methionine. Upon drug treatment, the proteomes of the two populations are mixed, and mass spectrometry is used to compare the relative abundance of thousands of proteins simultaneously, providing a global view of the cellular response to the drug.

  • Protein Turnover Studies: By employing a pulse-chase experimental design with L-Methionine-¹⁵N, researchers can measure the rates of protein synthesis and degradation. This provides dynamic information about a drug's impact on protein homeostasis, which can be critical for understanding its mechanism of action, particularly for drugs targeting protein synthesis or degradation pathways.

  • Metabolic Flux Analysis: L-Methionine-¹⁵N serves as a tracer to map and quantify the flow of metabolites through the methionine metabolic network. By measuring the incorporation of ¹⁵N into downstream metabolites over time, metabolic flux analysis (MFA) can reveal how a drug candidate alters metabolic pathways. This is particularly relevant for drugs targeting metabolic enzymes or pathways that are dysregulated in diseases like cancer.

  • In Vivo Animal Studies: L-Methionine-¹⁵N can be incorporated into the diet of animal models to study drug effects on protein and metabolic dynamics in a whole-organism context. This allows for the assessment of drug efficacy and potential off-target metabolic effects in preclinical models of disease.

Data Presentation

Table 1: Comparison of Metabolic Labeling Strategies

FeatureL-Methionine-¹⁵N Labeling¹⁵N Metabolic Labeling (e.g., ¹⁵NH₄Cl)
Specificity Labels only methionine residues.Labels all nitrogen-containing amino acids.
Mass Shift Predictable mass shift (M+1).Variable mass shift depending on the number of nitrogen atoms in a peptide.
Labeling Efficiency Generally high and complete.Can be incomplete and variable.
Cost More expensive per unit.Less expensive.
Complexity of Data Analysis Simpler due to uniform mass shift.More complex due to variable mass shifts.
Typical Application SILAC, protein turnover studies.Global proteome quantification.

Table 2: Typical Quantitative Readouts from L-Methionine-¹⁵N Experiments

ParameterTypical RangeApplication
¹⁵N Labeling Efficiency 93-99%Confirmation of complete labeling for SILAC.
Fractional Protein Synthesis Rate 44-76%Measuring the rate of new protein synthesis.
Protein Abundance Ratio (Heavy/Light) Varies based on experimental conditions.Quantitative proteomics (SILAC).
Metabolite Enrichment (%) Varies based on flux rates.Metabolic Flux Analysis.

Experimental Protocols

Protocol 1: SILAC-Based Quantitative Proteomics using L-Methionine-¹⁵N

This protocol outlines the steps for a SILAC experiment to compare the proteomes of drug-treated and control cells.

SILAC_Workflow cluster_0 Cell Culture and Labeling cluster_1 Experiment and Sample Preparation cluster_2 Analysis Light Control Cells: 'Light' Medium (L-Methionine) Drug_Treatment_Control Vehicle Treatment Light->Drug_Treatment_Control Heavy Experimental Cells: 'Heavy' Medium (L-Methionine-¹⁵N) Drug_Treatment_Heavy Drug Treatment Heavy->Drug_Treatment_Heavy Harvest_Lysis Harvest and Lyse Cells Drug_Treatment_Control->Harvest_Lysis Drug_Treatment_Heavy->Harvest_Lysis Protein_Quant Protein Quantification Harvest_Lysis->Protein_Quant Mix_Proteins Mix Proteins 1:1 Protein_Quant->Mix_Proteins Digestion In-solution or In-gel Digestion (Trypsin) Mix_Proteins->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis: Protein ID and Quantification LC_MS->Data_Analysis

Caption: Workflow for SILAC-based quantitative proteomics.

Materials:

  • L-Methionine deficient cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • L-Methionine (unlabeled, "light")

  • L-Methionine-¹⁵N ("heavy")

  • Cell line of interest

  • Drug compound and vehicle control

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Media Preparation:

    • Prepare "light" medium by supplementing L-Methionine deficient medium with unlabeled L-Methionine to the desired final concentration. Add dFBS to 10%.

    • Prepare "heavy" medium by supplementing L-Methionine deficient medium with L-Methionine-¹⁵N to the same final concentration as the light medium. Add dFBS to 10%.

    • Sterile filter both media using a 0.22 µm filter.

  • Metabolic Labeling:

    • Culture cells in the "heavy" medium for at least 5-6 cell divisions to ensure near-complete incorporation of L-Methionine-¹⁵N. Culture control cells in the "light" medium for the same duration.

    • Optionally, confirm labeling efficiency by analyzing a small sample of protein extract by mass spectrometry.

  • Drug Treatment:

    • Plate the "heavy" and "light" labeled cells at the same density.

    • Treat the "heavy" labeled cells with the drug compound at the desired concentration and duration.

    • Treat the "light" labeled cells with the vehicle control for the same duration.

  • Sample Preparation:

    • Harvest both cell populations and wash with cold PBS.

    • Lyse the cells in lysis buffer containing protease inhibitors.

    • Quantify the protein concentration of both lysates.

    • Mix equal amounts of protein (e.g., 50 µg) from the "heavy" and "light" lysates in a 1:1 ratio.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the mixed protein sample with trypsin overnight at 37°C.

    • Desalt the resulting peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using a high-resolution mass spectrometer coupled to a liquid chromatography system.

    • Set up the instrument to acquire data in a data-dependent acquisition (DDA) mode.

  • Data Analysis:

    • Use specialized software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins.

    • The software will quantify the relative abundance of "heavy" and "light" peptide pairs to determine the protein expression ratios between the drug-treated and control samples.

Protocol 2: Measuring Protein Synthesis Rate using L-Methionine-¹⁵N Pulse Labeling

This protocol describes how to measure the rate of newly synthesized proteins after a specific treatment.

Protein_Synthesis_Workflow cluster_0 Cell Culture and Treatment cluster_1 Pulse Labeling cluster_2 Sample Processing and Analysis Culture Culture Cells to Desired Confluency Treatment Drug/Stimulus Treatment Culture->Treatment Starve Optional: Methionine Starvation Treatment->Starve Pulse Pulse with 'Heavy' Medium (L-Methionine-¹⁵N) for a short duration (e.g., 1-4 hours) Starve->Pulse Harvest Harvest Cells and Extract Proteins Pulse->Harvest Digest Protein Digestion Harvest->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Analysis Data Analysis: Calculate Fractional Synthesis Rate LC_MS->Analysis

Caption: Workflow for measuring protein synthesis rate.

Materials:

  • Standard cell culture medium

  • L-Methionine deficient medium

  • L-Methionine-¹⁵N ("heavy")

  • Cell line of interest

  • Drug compound or stimulus

  • Lysis buffer with protease inhibitors

  • Protein quantification assay

  • Trypsin (mass spectrometry grade)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Culture cells in standard medium to the desired confluency.

    • Treat the cells with the drug or stimulus for the desired period.

  • Pulse Labeling:

    • Remove the standard medium and wash the cells once with PBS.

    • (Optional) To increase the incorporation of the label, you can briefly starve the cells in L-Methionine deficient medium for 30-60 minutes.

    • Add "heavy" medium containing L-Methionine-¹⁵N and incubate for a short "pulse" period (e.g., 1 to 4 hours). The duration should be optimized based on the cell type and expected synthesis rates.

  • Sample Collection and Protein Extraction:

    • After the pulse, immediately place the culture dish on ice, remove the labeling medium, and wash the cells with ice-cold PBS.

    • Lyse the cells and extract total protein.

  • Protein Digestion and MS Analysis:

    • Quantify and digest the protein sample with trypsin as described in Protocol 1.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Identify methionine-containing peptides.

    • For each identified peptide, determine the ratio of the "heavy" (¹⁵N-labeled) to the "light" (unlabeled) form.

    • The fractional synthesis rate (FSR) can be calculated based on the enrichment of the ¹⁵N label in the newly synthesized peptides over the pulse period. This is often expressed as the percentage of the protein pool that is newly synthesized per unit of time.

References

Unveiling Protein Interactions: Advanced Techniques Using 15N Labeled Methionine

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The intricate dance of proteins within a cell governs nearly all biological processes. Understanding these protein-protein interactions (PPIs) is paramount for deciphering cellular function and for the development of novel therapeutics. The incorporation of stable isotopes, particularly 15N-labeled methionine, into proteins provides a powerful and versatile toolkit for elucidating the specifics of these interactions. Methionine's relatively low abundance and its key role in protein initiation and structure make it an ideal probe for a variety of biophysical techniques.

This document provides detailed application notes and protocols for three key techniques that leverage 15N-labeled methionine to study PPIs:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A high-resolution method to map binding interfaces and determine binding affinities.

  • Quantitative Immunoprecipitation combined with Mass Spectrometry (IP-MS): A robust approach to identify and quantify interaction partners in a cellular context.

  • Chemical Cross-linking Mass Spectrometry (XL-MS): A technique to capture transient or weak interactions and provide distance constraints for structural modeling.

Data Presentation

The following tables summarize key quantitative data associated with the described techniques.

Table 1: Representative 15N Labeling Efficiencies

Expression SystemLabeling Method15N SourceTypical Methionine Labeling Efficiency (%)Reference
Escherichia coliMinimal Media15NH4Cl>95%[1][2]
Human Embryonic Kidney (HEK293) cellsSelective amino acid labeling15N-Methionine~50-70% (can be variable)[3]
Insect Cells (e.g., Sf9)Methionine-deficient media15N-Methionine70-100%[4]
Arabidopsis thalianaIn planta labeling15N-containing salts93-99% (whole proteome)[5]

Table 2: Typical Binding Affinities (Kd) Determinable by NMR

Interaction StrengthKd RangeNMR MethodNotes
Weak100 µM - 10 mMChemical Shift Perturbation (Fast Exchange)Characterized by gradual shifts in peak positions upon titration.
Moderate1 µM - 100 µMChemical Shift Perturbation (Intermediate Exchange)Characterized by line broadening of affected peaks.
Strong< 1 µMChemical Shift Perturbation (Slow Exchange)Characterized by the appearance of a new set of peaks for the bound state.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical Shift Perturbation

NMR spectroscopy is a powerful tool for identifying the binding interface of a protein-protein interaction at atomic resolution. By labeling one protein partner with 15N-methionine, changes in the chemical environment of the methionine residues upon binding to an unlabeled partner can be monitored.

Protocol: 15N-Methionine Labeling in E. coli and Chemical Shift Perturbation

1.1. Expression and Labeling of 15N-Methionine Protein:

  • Prepare Minimal Media: Prepare M9 minimal media. For 1 liter, use:

    • 100 ml 10x M9 salts (67.8 g Na2HPO4, 30 g KH2PO4, 5 g NaCl, 10 g 15NH4Cl per liter)

    • 20 ml 20% (w/v) glucose

    • 2 ml 1 M MgSO4

    • 0.1 ml 1 M CaCl2

    • 1 ml of 1000x trace elements solution

    • Appropriate antibiotics.

  • Pre-culture: Inoculate 10 mL of LB medium with a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid for your protein of interest. Grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of the prepared M9 minimal media containing 1 g/L of 15NH4Cl with the overnight pre-culture.

  • Growth and Induction: Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.5 mM) and continue to grow at a suitable temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest and Purify: Harvest the cells by centrifugation. Purify the 15N-labeled protein using standard chromatography techniques (e.g., affinity, size exclusion).

1.2. NMR Titration Experiment:

  • Sample Preparation: Prepare a sample of the 15N-methionine labeled protein (typically 50-200 µM) in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 6.5) containing 10% D2O.

  • Acquire Reference Spectrum: Record a 2D 1H-15N HSQC spectrum of the labeled protein alone. This spectrum serves as the reference (free state).

  • Titration: Prepare a concentrated stock solution of the unlabeled binding partner in the same NMR buffer.

  • Incremental Addition: Add small aliquots of the unlabeled protein to the 15N-labeled protein sample. After each addition, record a 1H-15N HSQC spectrum. Continue this process until the labeled protein is saturated with the unlabeled partner (no further chemical shift changes are observed).

  • Data Analysis: Overlay the series of HSQC spectra. Residues at the binding interface will show significant chemical shift perturbations (changes in peak position) or line broadening. The magnitude of the chemical shift perturbation for each residue can be calculated using the following formula: Δδ = √[ (ΔδH)^2 + (α * ΔδN)^2 ] where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2).

Diagram: NMR Chemical Shift Perturbation Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Titration cluster_analysis Data Analysis P15N Express & Purify 15N-Met Labeled Protein NMR_free Record 1H-15N HSQC (Free State) P15N->NMR_free P_unlabeled Purify Unlabeled Binding Partner Titrate Add Unlabeled Partner (Incremental Steps) P_unlabeled->Titrate NMR_free->Titrate NMR_bound Record 1H-15N HSQC (Bound States) Titrate->NMR_bound Repeat Overlay Overlay Spectra NMR_bound->Overlay CSP Calculate Chemical Shift Perturbations Overlay->CSP Mapping Map Binding Interface CSP->Mapping

Caption: Workflow for NMR chemical shift perturbation experiments.

Quantitative Immunoprecipitation with Mass Spectrometry (IP-MS)

This technique allows for the identification and quantification of proteins that interact with a specific "bait" protein within a complex cellular mixture. By metabolically labeling cells with a "heavy" nitrogen source (15N), the proteins from these cells can be distinguished from those of unlabeled ("light") cells by mass spectrometry.

Protocol: 15N Metabolic Labeling and Quantitative IP-MS

2.1. Cell Labeling:

  • Prepare Labeling Media: For mammalian cells, prepare a "heavy" culture medium where all nitrogen sources are replaced with 15N-containing counterparts (e.g., 15N-amino acids). For organisms like yeast or bacteria, 15NH4Cl can be used as the sole nitrogen source in minimal media.

  • Cell Culture: Culture one population of cells in the "heavy" medium and a control population in the corresponding "light" (14N) medium for several cell divisions to ensure near-complete incorporation of the isotope.

  • Treatment (Optional): Treat one or both cell populations with a stimulus or drug to investigate changes in protein interactions under different conditions.

2.2. Immunoprecipitation:

  • Cell Lysis: Harvest and lyse both the "heavy" and "light" cell populations separately using a lysis buffer that preserves protein-protein interactions (e.g., containing non-ionic detergents and protease/phosphatase inhibitors).

  • Protein Quantification: Determine the protein concentration of each lysate.

  • Mixing: Mix equal amounts of protein from the "heavy" and "light" lysates.

  • Immunoprecipitation: Add an antibody specific to the "bait" protein to the mixed lysate and incubate to form antibody-antigen complexes.

  • Capture: Add protein A/G-conjugated beads to capture the antibody-antigen complexes.

  • Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

2.3. Mass Spectrometry Analysis:

  • Elution and Digestion: Elute the protein complexes from the beads and digest them into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized software to identify the peptides and quantify the relative abundance of "heavy" and "light" peptides for each identified protein. Specific interaction partners will be enriched in the sample derived from the bait-containing lysate, resulting in a high heavy/light ratio.

Diagram: Quantitative IP-MS Workflow

IPMS_Workflow cluster_labeling Cell Labeling cluster_ip Immunoprecipitation cluster_ms Mass Spectrometry Light_Cells Grow Cells in 14N Medium Lyse Lyse Cells Light_Cells->Lyse Heavy_Cells Grow Cells in 15N Medium Heavy_Cells->Lyse Mix Mix Lysates (1:1) Lyse->Mix IP Immunoprecipitate Bait Protein Mix->IP Wash Wash Beads IP->Wash Digest On-bead Digestion Wash->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quantify Identify & Quantify Heavy/Light Ratios LCMS->Quantify

Caption: Workflow for quantitative IP-MS using 15N metabolic labeling.

Chemical Cross-linking Mass Spectrometry (XL-MS)

XL-MS is used to covalently link interacting proteins, thereby "capturing" the interaction for subsequent analysis by mass spectrometry. The use of 15N labeling can aid in the unambiguous identification of cross-linked peptides.

Protocol: 15N Labeling and XL-MS

3.1. Protein Labeling and Cross-linking:

  • Prepare Labeled and Unlabeled Protein: Prepare both 15N-labeled and unlabeled versions of your protein of interest as described in the NMR protocol (Section 1.1).

  • Form Protein Complex: Mix the 15N-labeled protein with its unlabeled interaction partner in a suitable buffer.

  • Cross-linking Reaction: Add a chemical cross-linker (e.g., disuccinimidyl suberate - DSS, or a zero-length cross-linker like EDC) to the protein complex solution. Incubate for a specific time at a controlled temperature to allow the cross-linking reaction to proceed. The optimal cross-linker concentration and reaction time need to be empirically determined.

  • Quench Reaction: Quench the cross-linking reaction by adding a quenching buffer (e.g., Tris or glycine).

3.2. Mass Spectrometry Analysis:

  • SDS-PAGE Analysis: Separate the cross-linked products by SDS-PAGE to visualize the formation of higher molecular weight species corresponding to the cross-linked complex.

  • In-gel or In-solution Digestion: Excise the band corresponding to the cross-linked complex and perform in-gel digestion with trypsin. Alternatively, perform an in-solution digest of the entire reaction mixture.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis: Use specialized cross-link identification software to search the MS/MS data for cross-linked peptides. The mass shift introduced by the 15N label on one of the peptides in an inter-protein cross-link provides an additional constraint that significantly improves the confidence of identification.

Diagram: XL-MS Experimental Workflow

XLMS_Workflow cluster_prep Sample Preparation cluster_xl Cross-linking cluster_analysis Analysis P15N 15N Labeled Protein Complex Form Protein Complex P15N->Complex P_unlabeled Unlabeled Partner Protein P_unlabeled->Complex Add_XL Add Chemical Cross-linker Complex->Add_XL Quench Quench Reaction Add_XL->Quench Digest Proteolytic Digestion Quench->Digest LCMS LC-MS/MS Digest->LCMS Identify_XL Identify Cross-linked Peptides LCMS->Identify_XL

Caption: Experimental workflow for chemical cross-linking mass spectrometry.

Signaling Pathway Example: Receptor Tyrosine Kinase (RTK) Signaling

Many cellular signaling pathways are initiated by the binding of a ligand to a receptor tyrosine kinase (RTK), leading to receptor dimerization and autophosphorylation. This creates docking sites for downstream signaling proteins containing SH2 domains, such as Grb2. The interaction between the phosphorylated RTK and Grb2 can be studied using the techniques described above.

Diagram: Simplified RTK Signaling Pathway

RTK_Pathway Ligand Ligand RTK Receptor Tyrosine Kinase (Monomer) Ligand->RTK Binding RTK_dimer RTK Dimer (Inactive) RTK->RTK_dimer Dimerization RTK_active Phosphorylated RTK Dimer (Active) RTK_dimer->RTK_active Autophosphorylation Grb2 Grb2 (SH2 domain) RTK_active->Grb2 Interaction via SH2 domain SOS Sos Grb2->SOS Ras Ras SOS->Ras Downstream Downstream Signaling (e.g., MAPK pathway) Ras->Downstream

Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.

References

How to measure protein synthesis rates with pulsed-SILAC using L-Methionine-15N

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The dynamic process of protein synthesis is a cornerstone of cellular function, and its dysregulation is implicated in numerous diseases, including cancer and neurodegenerative disorders. Measuring the rate of protein synthesis provides a direct readout of cellular activity and response to various stimuli or therapeutic interventions. Pulsed-Stable Isotope Labeling by Amino Acids in Cell Culture (pSILAC) is a powerful mass spectrometry-based technique that enables the quantification of newly synthesized proteins over a defined period.[1] This application note provides a detailed protocol for measuring protein synthesis rates using pSILAC with L-Methionine-¹⁵N. While traditional SILAC often employs labeled arginine and lysine, the use of labeled methionine can be advantageous for studying specific biological questions where methionine metabolism is of interest or for specific cell lines.

Principle of Pulsed-SILAC

The pSILAC method involves switching cultured cells from a standard "light" medium to a "heavy" medium containing a stable isotope-labeled amino acid, in this case, L-Methionine-¹⁵N.[1] For a defined "pulse" period, newly synthesized proteins will incorporate the heavy methionine, while pre-existing proteins remain in their light form. By lysing the cells at different time points after the switch and analyzing the proteome by mass spectrometry, the ratio of heavy to light peptides for each protein can be determined. This ratio is directly proportional to the amount of newly synthesized protein, allowing for the calculation of protein synthesis rates.

Applications in Research and Drug Development

The ability to accurately measure protein synthesis rates has significant applications in both basic research and drug development:

  • Understanding Disease Mechanisms: Elucidating how protein synthesis is altered in diseases like cancer, where it is often upregulated, or in neurodegenerative diseases, where it can be impaired.

  • Drug Discovery and Development: Assessing the mechanism of action of drugs that target the translational machinery. pSILAC can be used to screen for compounds that modulate protein synthesis and to evaluate their efficacy and specificity.

  • Studying Cellular Processes: Investigating the regulation of protein synthesis in response to various stimuli, such as growth factors, stress, or nutrient availability.[2]

  • Biomarker Discovery: Identifying proteins with altered synthesis rates that can serve as biomarkers for disease diagnosis or prognosis.

Experimental Workflow

The pSILAC workflow can be broken down into several key stages, from cell culture to data analysis.

pSILAC Workflow cluster_pre Pre-culture cluster_pulse Pulse Labeling cluster_processing Sample Processing cluster_analysis Analysis Cell Culture Cell Culture Switch to Heavy Medium Switch to Heavy Medium Cell Culture->Switch to Heavy Medium Start Pulse Time Course Harvest Time Course Harvest Switch to Heavy Medium->Time Course Harvest Incubate Cell Lysis Cell Lysis Time Course Harvest->Cell Lysis Protein Digestion Protein Digestion Cell Lysis->Protein Digestion LC-MS/MS Analysis LC-MS/MS Analysis Protein Digestion->LC-MS/MS Analysis Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Quantify H/L Ratios

Caption: A high-level overview of the pulsed-SILAC experimental workflow.

Signaling Pathways Regulating Protein Synthesis

Protein synthesis is tightly regulated by complex signaling networks that integrate intracellular and extracellular cues. Two of the most critical pathways are the PI3K/Akt/mTOR and MAPK pathways.[3][4] Understanding these pathways is crucial for interpreting pSILAC data, as their modulation will directly impact protein synthesis rates.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and a key promoter of protein synthesis.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt phosphorylates mTORC1 mTORC1 Akt->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 inhibits S6K1 S6K1 mTORC1->S6K1 eIF4E eIF4E 4E-BP1->eIF4E Protein Synthesis Protein Synthesis eIF4E->Protein Synthesis rpS6 rpS6 S6K1->rpS6 rpS6->Protein Synthesis PTEN PTEN PTEN->PIP3 dephosphorylates

Caption: The PI3K/Akt/mTOR signaling pathway leading to protein synthesis.

Detailed Experimental Protocols

Materials and Reagents
  • Cell Lines: Any adherent or suspension cell line compatible with SILAC labeling.

  • SILAC Media: DMEM or RPMI-1640 lacking L-Methionine.

  • Dialyzed Fetal Bovine Serum (dFBS): To minimize unlabeled methionine from the serum.

  • L-Methionine (light): Standard L-Methionine.

  • L-Methionine-¹⁵N (heavy): (Cambridge Isotope Laboratories, Inc. or equivalent).

  • Cell Culture Reagents: PBS, Trypsin-EDTA, etc.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • Protein Quantitation Assay: BCA or Bradford assay.

  • Reagents for Protein Digestion: DTT, iodoacetamide, and sequencing-grade modified trypsin.

  • Mass Spectrometry Reagents: Formic acid, acetonitrile, and water (LC-MS grade).

Protocol 1: Cell Culture and Pulsed-SILAC Labeling
  • Cell Culture: Culture cells in standard "light" DMEM supplemented with 10% dFBS, 1% penicillin-streptomycin, and a standard concentration of light L-Methionine (e.g., 30 mg/L). Ensure cells are in the logarithmic growth phase.

  • Initiation of Pulse: When cells reach 70-80% confluency, aspirate the light medium, wash the cells once with pre-warmed PBS, and replace it with "heavy" medium. The heavy medium is identical to the light medium but contains L-Methionine-¹⁵N at the same concentration instead of the light version.

  • Time-Course Harvest: Harvest cells at various time points after the switch to the heavy medium (e.g., 0, 2, 4, 8, 12, 24 hours). The optimal time points will depend on the expected protein synthesis rates of the proteins of interest.

  • Cell Harvesting: For adherent cells, wash with ice-cold PBS and scrape into a pre-chilled tube. For suspension cells, pellet by centrifugation and wash with ice-cold PBS. Snap-freeze the cell pellets in liquid nitrogen and store at -80°C until further processing.

Protocol 2: Protein Extraction and Digestion
  • Cell Lysis: Resuspend the cell pellet in lysis buffer (e.g., 200 µL for a 10 cm dish). Incubate on ice for 30 minutes with periodic vortexing.

  • Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Transfer the supernatant to a new tube.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

  • Reduction and Alkylation: Take a fixed amount of protein (e.g., 50 µg) from each time point. Add DTT to a final concentration of 5 mM and incubate at 60°C for 30 minutes. Cool to room temperature and add iodoacetamide to a final concentration of 15 mM. Incubate in the dark at room temperature for 30 minutes.

  • In-solution Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade modified trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting: Stop the digestion by adding formic acid to a final concentration of 1%. Desalt the peptide mixture using a C18 StageTip or equivalent.

Protocol 3: LC-MS/MS Analysis
  • LC-MS/MS System: Use a high-resolution Orbitrap mass spectrometer coupled to a nano-flow HPLC system.

  • Chromatography: Load the desalted peptides onto a C18 analytical column and separate them using a gradient of increasing acetonitrile concentration in 0.1% formic acid.

  • Mass Spectrometry Parameters:

    • MS1 Scan: Acquire full MS scans in the Orbitrap at a resolution of 60,000-120,000 over a mass range of m/z 350-1500.

    • Data-Dependent Acquisition (DDA): Select the top 10-20 most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).

    • MS2 Scan: Acquire MS2 scans in the Orbitrap at a resolution of 15,000-30,000.

    • Dynamic Exclusion: Enable dynamic exclusion to prevent repeated fragmentation of the same precursor ion.

Data Presentation and Analysis

Quantitative Data Summary

The primary output of a pSILAC experiment is the ratio of heavy to light peptide intensities for each identified protein at different time points. This data can be used to calculate the rate of protein synthesis.

Table 1: Example pSILAC Data for a Single Protein

Time (hours)Heavy Peptide Intensity (Arbitrary Units)Light Peptide Intensity (Arbitrary Units)Heavy/Light Ratio% Newly Synthesized
001,000,0000.000.0%
2150,000850,0000.1815.0%
4350,000650,0000.5435.0%
8600,000400,0001.5060.0%
12750,000250,0003.0075.0%
24900,000100,0009.0090.0%

% Newly Synthesized = (Heavy Intensity / (Heavy Intensity + Light Intensity)) * 100

Table 2: Protein Synthesis Rates for Selected Proteins

ProteinFunctionHalf-life (hours)Synthesis Rate Constant (k_s) (h⁻¹)
HSP90AA1 Chaperone28.50.024
ACTB Cytoskeleton45.20.015
MYC Transcription Factor0.51.386
PCNA DNA Replication20.10.034

Note: The values presented are hypothetical and for illustrative purposes. Actual values will vary depending on the cell line and experimental conditions.

Data Analysis Workflow
  • Peptide and Protein Identification: Process the raw mass spectrometry data using software such as MaxQuant, Proteome Discoverer, or similar platforms. Search the data against a relevant protein database (e.g., UniProt) with specified parameters, including ¹⁵N-Methionine as a variable modification.

  • Quantification: The software will calculate the intensity of the light and heavy isotopic envelopes for each peptide and normalize the ratios. Protein ratios are then calculated from the corresponding peptide ratios.

  • Calculation of Synthesis Rates: The fraction of newly synthesized protein (fraction_heavy) at each time point (t) can be modeled using the following equation:

    fraction_heavy(t) = 1 - e^(-k_s * t)

    Where k_s is the first-order synthesis rate constant. By fitting the experimental data to this equation, the synthesis rate constant for each protein can be determined. The protein half-life (t₁/₂) can then be calculated as:

    t₁/₂ = ln(2) / k_d

    Assuming a steady state where the degradation rate constant (k_d) equals the synthesis rate constant (k_s).

Conclusion

Pulsed-SILAC using L-Methionine-¹⁵N is a robust and versatile method for the global and quantitative analysis of protein synthesis. The detailed protocols and data analysis workflow provided in this application note offer a comprehensive guide for researchers and scientists in academia and industry. By applying this technique, it is possible to gain valuable insights into the dynamic regulation of the proteome in health and disease, and to accelerate the discovery and development of novel therapeutics.

References

Troubleshooting & Optimization

How to troubleshoot incomplete L-Methionine-15N labeling in proteomic experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with incomplete L-Methionine-15N labeling in proteomic experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling, and why is it used in proteomics?

A1: this compound labeling is a metabolic labeling technique used in quantitative proteomics. In this method, cells or organisms are cultured in a medium where the standard ("light") L-Methionine is replaced with a "heavy" isotope-labeled version containing Nitrogen-15 (¹⁵N). As proteins are synthesized, this heavy methionine is incorporated into the proteome. By comparing the mass spectra of labeled and unlabeled samples, researchers can accurately quantify differences in protein abundance between different experimental conditions. Methionine is an essential amino acid, ensuring that the organism must utilize the externally supplied labeled version for protein synthesis.

Q2: What is considered a good labeling efficiency for this compound?

A2: For accurate quantification, the highest possible labeling efficiency is desired, ideally above 98%. However, achievable efficiencies can vary depending on the cell line, experimental duration, and protein turnover rates. Efficiencies ranging from 93-99% have been reported in various systems. Incomplete labeling can lead to skewed and inconsistent protein/peptide ratios, compromising the accuracy of quantitative data.

Q3: How does incomplete this compound labeling affect my quantitative data?

A3: Incomplete labeling means that a portion of the methionine in your "heavy" sample is still the "light" ¹⁴N version. This results in a broader isotopic cluster for the labeled peptides in the mass spectrometer, rather than a distinct heavy peak. If the analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to inaccurate protein ratios.[1]

Q4: Can this compound be metabolized into other amino acids, affecting my results?

A4: L-Methionine is an essential amino acid and is generally less prone to metabolic conversion (scrambling) compared to amino acids like arginine. However, some level of metabolic scrambling can occur, where the ¹⁵N isotope is transferred to other amino acids. This can introduce inaccuracies in quantification if not properly assessed and corrected. Studies in HEK293 cells have shown that methionine experiences minimal metabolic scrambling of its alpha-[¹⁵N]-atom.

Troubleshooting Guides

This section addresses specific issues that may arise during your this compound labeling experiments.

Issue 1: Low Labeling Efficiency

Symptoms:

  • Mass spectra show significant peaks for both light (¹⁴N) and heavy (¹⁵N) isotopic forms of peptides in the labeled sample.

  • Calculated labeling efficiency is below the desired level (e.g., <95%).

  • Inconsistent quantification results across replicates.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Insufficient Labeling Time For actively dividing cells, ensure at least 5-6 cell doublings in the ¹⁵N-Methionine containing medium to allow for sufficient turnover of the existing unlabeled proteins.[2] For organisms or tissues with slow protein turnover, a longer labeling duration or even labeling across multiple generations may be necessary.
Presence of Unlabeled Methionine Use dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled amino acids. Ensure that all media components are free of unlabeled methionine.
Suboptimal Concentration of ¹⁵N-Methionine The concentration of L-Methionine-¹⁵N in the medium should be optimized. While standard SILAC media formulations exist, some cell lines may have different requirements. Ensure the concentration is not limiting for cell growth and protein synthesis.
Cell Health and Viability Monitor cell health throughout the labeling process. Stressed or unhealthy cells may have altered metabolism and protein synthesis rates, leading to inefficient labeling.
Amino Acid Recycling Intracellular protein degradation can release unlabeled amino acids, which are then reincorporated into newly synthesized proteins, thus diluting the heavy label. This is more pronounced in experiments with long labeling times or in static cultures.
Issue 2: Methionine Oxidation

Symptoms:

  • Peptides containing methionine show a mass shift of +16 Da (or multiples thereof).

  • Inaccurate quantification due to the presence of oxidized and unoxidized forms of the same peptide.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Artifactual Oxidation during Sample Preparation Methionine is susceptible to oxidation during sample lysis, protein digestion, and storage. To minimize this, work quickly, keep samples on ice, and avoid exposure to air and high temperatures.[3] The addition of antioxidants like L-methionine to the buffers can also help.[3]
Oxidation during Mass Spectrometry Analysis Spurious oxidation can occur during the electrospray ionization process.
In Vivo Oxidation Methionine oxidation can be a physiological post-translational modification.

To accurately quantify in vivo oxidation and prevent artifactual oxidation, consider using methods like Methionine Oxidation by Blocking with Alkylation (MObBa) or stable isotope labeling with ¹⁸O-labeled hydrogen peroxide.[4]

Issue 3: Metabolic Scrambling of the ¹⁵N Label

Symptoms:

  • Mass spectrometric analysis reveals the presence of the ¹⁵N label on amino acids other than methionine.

  • Inaccurate quantification of methionine-containing peptides.

Possible Causes & Solutions:

Possible Cause Recommended Solution
Cellular Metabolism The ¹⁵N from methionine can be transferred to other amino acids through various metabolic pathways.
High Concentration of Labeled Amino Acid In some cases, high concentrations of the labeled amino acid can promote scrambling.

To assess metabolic scrambling, perform a "cleaned search" strategy where you specifically look for the ¹⁵N label on other amino acids in your database search. If significant scrambling is detected, it may be necessary to use software that can correct for this effect or to optimize the labeling conditions, such as reducing the concentration of the labeled amino acid.

Experimental Protocols

Protocol 1: General this compound Labeling in Mammalian Cells
  • Media Preparation: Prepare SILAC-compatible DMEM or RPMI-1640 medium that lacks L-methionine. Supplement the "heavy" medium with ¹⁵N-L-Methionine (e.g., at a final concentration of 50-100 mg/L). Supplement the "light" medium with an equivalent amount of unlabeled L-Methionine. Both media should be supplemented with dialyzed FBS (typically 10%).

  • Cell Culture: Culture the cells in the respective "light" and "heavy" media for at least five to six cell doublings to achieve high levels of incorporation.

  • Harvesting and Lysis: After the labeling period, harvest the cells, wash with PBS, and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Quantify the protein concentration in both the "light" and "heavy" lysates. Mix equal amounts of protein from both lysates.

  • Protein Digestion: Perform in-solution or in-gel digestion of the mixed protein sample using trypsin.

  • Mass Spectrometry Analysis: Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Assessing Labeling Efficiency
  • Data Acquisition: Acquire high-resolution MS1 spectra of the "heavy"-labeled sample.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Select Peptides for Analysis: Choose several abundant methionine-containing peptides with good signal-to-noise ratios.

  • Isotopic Profile Analysis: For each selected peptide, extract the isotopic cluster from the MS1 spectrum.

  • Compare Experimental and Theoretical Profiles: Use software (e.g., Protein Prospector) to compare the experimental isotopic distribution with theoretical distributions at different labeling efficiencies (e.g., 95%, 97%, 99%). The best match provides an estimate of the labeling efficiency.

  • Calculate Average Efficiency: Average the labeling efficiencies calculated from multiple peptides to get a global estimate for the experiment.

Visualizations

experimental_workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Data Analysis Light_Culture Light (14N) Culture Harvest_Lysis Harvest & Lysis Light_Culture->Harvest_Lysis Heavy_Culture Heavy (15N) Culture Heavy_Culture->Harvest_Lysis Quantify_Mix Quantify & Mix Harvest_Lysis->Quantify_Mix Digest Protein Digestion Quantify_Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Quantification Protein Quantification Data_Processing->Quantification

Caption: Experimental workflow for a typical this compound labeling experiment.

troubleshooting_logic Incomplete_Labeling Incomplete Labeling Detected Check_Duration Insufficient Labeling Time? Incomplete_Labeling->Check_Duration Check_Media Unlabeled Met in Media? Incomplete_Labeling->Check_Media Check_Health Poor Cell Health? Incomplete_Labeling->Check_Health Increase_Time Increase Labeling Duration Check_Duration->Increase_Time Yes Use_Dialyzed_FBS Use Dialyzed FBS Check_Media->Use_Dialyzed_FBS Yes Optimize_Culture Optimize Culture Conditions Check_Health->Optimize_Culture Yes

Caption: Troubleshooting logic for incomplete this compound labeling.

sam_cycle Met L-Methionine (15N) SAM S-adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions SAM->Methylation Hcy Homocysteine SAH->Hcy Hcy->Met Methionine Synthase

Caption: Simplified S-adenosylmethionine (SAM) cycle and its relation to L-Methionine.

References

Technical Support Center: Minimizing Metabolic Scrambling of ¹⁵N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with strategies to minimize the metabolic scrambling of ¹⁵N labeled amino acids in cell culture experiments. Accurate isotopic labeling is crucial for quantitative proteomics, and this resource offers troubleshooting advice and detailed protocols to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What is metabolic scrambling of ¹⁵N labeled amino acids?

A1: Metabolic scrambling, or metabolic conversion, is a biological phenomenon where cultured cells metabolize an isotopically labeled amino acid into other amino acids. For instance, labeled arginine can be converted into labeled proline. This scrambling of the ¹⁵N label to unintended amino acid residues can lead to inaccuracies in quantitative proteomic experiments like SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture), as the isotopic signature appears in peptides where it is not expected.[1][2][3]

Q2: Why is it crucial to minimize metabolic scrambling?

A2: Minimizing metabolic scrambling is essential for accurate protein quantification. When a labeled amino acid is converted to another, the mass spectrometer detects the heavy isotope in peptides that should have been "light." This splits the heavy peptide ion signal, leading to an underestimation of the protein's abundance and compromising the reliability of the quantitative data.[1][2] In some cases, this can affect up to half of all peptides in a proteomic experiment.

Q3: Which amino acids are most susceptible to metabolic scrambling?

A3: The susceptibility of amino acids to metabolic scrambling varies.

  • High Scrambling: Arginine (often converted to proline), Glutamine, Glutamate, Aspartate, Alanine, Isoleucine, Leucine, and Valine are known to undergo significant scrambling.

  • Low Scrambling: Amino acids like Lysine, Phenylalanine, Tyrosine, Methionine, Tryptophan, and Histidine generally exhibit minimal metabolic scrambling in mammalian cells.

Q4: What is the role of glutamine in metabolic scrambling?

A4: Glutamine is a key nutrient for cultured cells and serves as a primary nitrogen donor for the biosynthesis of other non-essential amino acids. When cells are cultured in a medium containing ¹⁵N-labeled glutamine, the ¹⁵N isotope can be efficiently transferred to other amino acids like alanine, aspartate, and glutamate, leading to extensive scrambling. Glutamine metabolism fuels the TCA (tricarboxylic acid) cycle, a central hub for amino acid biosynthesis.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inaccurate quantification due to ¹⁵N-Arginine to Proline conversion.
  • Symptom: You observe unexpected heavy-labeled proline in your mass spectrometry data, leading to incorrect peptide ratios.

  • Cause: Some cell lines have high arginase activity, an enzyme that initiates the conversion of arginine to ornithine, which is a precursor for proline synthesis.

  • Solution: Supplement your SILAC medium with unlabeled L-proline. The addition of exogenous proline inhibits the pathway that converts arginine to proline.

Experimental Protocols

Protocol 1: Proline Supplementation to Prevent Arginine-to-Proline Conversion

This protocol, adapted from studies on HeLa and embryonic stem cells, describes how to prevent the metabolic conversion of labeled arginine to proline.

Objective: To eliminate the scrambling of ¹⁵N-labeled arginine to ¹⁵N-labeled proline.

Materials:

  • SILAC DMEM or RPMI-1640 medium lacking L-arginine and L-lysine.

  • Dialyzed Fetal Bovine Serum (FBS).

  • Heavy ¹⁵N-labeled L-arginine.

  • Light unlabeled L-lysine.

  • Unlabeled L-proline powder.

  • Your cell line of interest (e.g., HeLa).

Procedure:

  • Prepare SILAC Medium: Reconstitute the SILAC medium according to the manufacturer's instructions.

  • Add Amino Acids:

    • Add the heavy ¹⁵N-labeled L-arginine and light L-lysine to the desired concentrations.

    • Prepare a stock solution of L-proline and add it to the medium. A final concentration of at least 200 mg/L is recommended to completely prevent conversion.

  • Complete the Medium: Add dialyzed FBS and other necessary supplements (e.g., penicillin/streptomycin).

  • Cell Culture:

    • Culture your cells in this proline-supplemented heavy medium for at least five to six cell doublings to ensure complete incorporation of the labeled arginine.

    • Change the medium every 2-3 days.

  • Sample Preparation and Analysis:

    • Harvest the cells, lyse them, and digest the proteins (e.g., with trypsin).

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Verification: Confirm the absence of heavy-labeled proline in your peptide data. The peptide ion signals for proline-containing peptides should now show accurate light-to-heavy ratios.

Quantitative Data Summary

The effectiveness of different strategies to minimize metabolic scrambling can be quantified. The tables below summarize key findings from published studies.

Table 1: Effect of L-Proline Supplementation on Arginine-to-Proline Conversion in HeLa Cells

L-Proline Concentration (mg/L)Arginine-to-Proline Conversion
0Significant conversion observed
20Reduced conversion
200Undetectable conversion
800Undetectable conversion

Table 2: Strategies to Reduce Arginine Conversion in Human Embryonic Stem Cells (hESC)

StrategyReduction in Arginine Conversion
Supplement with 5 mM L-ornithineMost effective reduction (56.85% of precursors with ≤10% conversion)
Supplement with 3.5 mM L-prolineHighly effective (40-45% of precursors with ≤10% conversion)
Lower L-arginine to 99.5 µMModerately effective (33.30% of precursors with ≤10% conversion)
Inhibit Arginase with Nor-NOHANo significant effect observed

Visual Guides

Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways involved in scrambling and the experimental workflow to mitigate these effects.

Arginine_to_Proline_Pathway cluster_pathway Arginine to Proline Conversion Pathway Arg ¹⁵N-Arginine Orn ¹⁵N-Ornithine Arg->Orn Arginase GSA ¹⁵N-Glutamate-γ-semialdehyde Orn->GSA Pro ¹⁵N-Proline (Scrambled) GSA->Pro UnlabeledPro Unlabeled Proline (Supplement) UnlabeledPro->Pro Inhibits Conversion

Caption: Metabolic pathway of ¹⁵N-Arginine to ¹⁵N-Proline conversion and its inhibition.

Troubleshooting_Workflow Start Start: Inaccurate Quantification CheckProline Is ¹⁵N-Arginine to Proline scrambling observed? Start->CheckProline AddProline Action: Supplement media with ≥200 mg/L unlabeled Proline CheckProline->AddProline Yes CheckGlutamine Is scrambling observed for multiple amino acids? CheckProline->CheckGlutamine No End End: Improved Quantification AddProline->End ReduceLabeledAA Action: Reduce concentration of labeled amino acid (e.g., to 25 mg/L) CheckGlutamine->ReduceLabeledAA Yes CheckGlutamine->End No ConsiderSystem Action: Consider cell-free protein synthesis system ReduceLabeledAA->ConsiderSystem Alternative ReduceLabeledAA->End ConsiderSystem->End

Caption: Troubleshooting workflow for addressing metabolic scrambling issues.

References

Best practices for optimizing L-Methionine-15N incorporation in challenging cell lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing L-Methionine-15N incorporation in challenging cell lines. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research.

Troubleshooting Guide

This guide addresses common issues encountered during this compound labeling experiments.

Issue 1: Low Incorporation Efficiency (<95%)

Potential Cause Recommended Solution
Insufficient Cell Doublings For complete labeling, ensure cells have undergone at least five to six doublings in the this compound containing medium.[1] For slow-growing cell lines, this may require an extended culture period.
Presence of Unlabeled Methionine Use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled L-Methionine.[1][2] Ensure all media components are free of unlabeled methionine.
Incorrect this compound Concentration Optimize the this compound concentration. While standard SILAC media formulations can be a starting point, the optimal concentration may vary between cell lines.[3]
Rapid Protein Turnover In cases of very rapid protein turnover, a shorter labeling time might be sufficient. Conversely, for proteins with slow turnover, longer incubation is necessary.[4]
Amino Acid Metabolism Some cell lines may have altered metabolic pathways. Consider performing a pilot study to determine the optimal labeling time for your specific cell line.

Issue 2: Cell Viability and Growth Inhibition

Potential Cause Recommended Solution
Cytotoxicity of High L-Methionine Concentration High concentrations of L-Methionine can be toxic to some cell lines. Determine the optimal, non-toxic concentration by performing a dose-response curve and assessing cell viability using assays like Trypan Blue exclusion or MTT.
Nutrient Depletion in Custom Media Dialyzed serum may lack essential growth factors. Supplement the medium with necessary growth factors if you observe poor cell growth.
p53 Status of Cancer Cell Lines High concentrations of methionine can inhibit the growth of cancer cells with wild-type p53. Be aware of the p53 status of your cell line and adjust the this compound concentration accordingly.
Stress Response to Media Change Allow cells to adapt to the new medium by gradually introducing the this compound containing medium.

Issue 3: Inconsistent or Unreliable Quantification

Potential Cause Recommended Solution
Incomplete Labeling As mentioned, ensure complete labeling by allowing for a sufficient number of cell doublings. Incomplete labeling can skew quantitative results.
Sample Mixing Errors Ensure accurate and equal mixing of "light" and "heavy" cell populations before cell lysis to minimize experimental error.
Amino Acid Conversion Some cell lines can convert arginine to proline, which can complicate quantification in SILAC experiments. While less common with methionine, be aware of potential metabolic conversions in your specific cell line.
Mass Spectrometry Data Analysis Use appropriate software and algorithms to accurately calculate the percentage of 15N incorporation and quantify protein turnover.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration of this compound in the culture medium?

A1: A common starting point is to replace the normal L-Methionine concentration in your standard medium with an equimolar amount of this compound. However, the optimal concentration can vary depending on the cell line. We recommend performing a pilot experiment to determine the ideal concentration that supports healthy growth while achieving high incorporation.

Q2: How can I confirm the incorporation efficiency of this compound?

A2: Incorporation efficiency is best determined by mass spectrometry. After labeling, extract proteins, digest them into peptides, and analyze them by LC-MS/MS. The mass shift between the unlabeled ("light") and 15N-labeled ("heavy") methionine-containing peptides will allow you to calculate the percentage of incorporation.

Q3: My cells are growing very slowly. How can I achieve complete labeling?

A3: For slow-growing cells, extending the culture time in the this compound medium is crucial to ensure they undergo at least five to six doublings. Monitor cell viability closely during this extended period.

Q4: Can I use this compound for labeling non-dividing cells like primary neurons?

A4: Yes, but achieving high incorporation levels is more challenging as it relies solely on protein turnover rather than cell division. A multiplex SILAC strategy using different heavy isotopes can be employed for accurate quantification in non-dividing cells.

Q5: What should I do if I observe significant cell death after switching to the labeling medium?

A5: This could be due to L-Methionine cytotoxicity or a lack of essential nutrients in the custom medium. First, perform a dose-response experiment to find a non-toxic concentration of this compound. If using dialyzed serum, consider adding growth factor supplements. Also, allow for a gradual adaptation of the cells to the new medium.

Experimental Protocols

Protocol 1: this compound Labeling of Adherent Cells

  • Media Preparation: Prepare SILAC DMEM or RPMI 1640 medium lacking L-Methionine. Supplement this medium with dialyzed FBS (typically 10%), L-Glutamine, and antibiotics. Create two versions of the complete medium:

    • "Light" Medium: Add unlabeled L-Methionine to the final concentration of your standard culture medium.

    • "Heavy" Medium: Add this compound to the same final concentration as the "light" medium.

  • Cell Adaptation: Culture your adherent cells in the "light" medium for at least two passages to ensure they adapt to the custom medium.

  • Labeling: Seed the cells in the "heavy" medium and culture for at least five to six cell doublings to achieve >97% incorporation. For a cell line with a 24-hour doubling time, this will take 5-6 days.

  • Experiment: Once labeling is complete, you can proceed with your experimental treatment (e.g., drug addition) on the "heavy" labeled cells, while the "light" labeled cells can serve as a control.

  • Harvesting and Mixing: After treatment, wash the cells with PBS, detach them (e.g., using trypsin), and count the cells from both "light" and "heavy" populations. Mix equal numbers of cells from both populations.

  • Sample Preparation for Mass Spectrometry: Lyse the mixed cell pellet, extract the proteins, and proceed with protein digestion (e.g., using trypsin).

Protocol 2: this compound Labeling of Suspension Cells

  • Media Preparation: Prepare "light" and "heavy" SILAC media as described in Protocol 1, suitable for your suspension cell line.

  • Cell Adaptation: Adapt the suspension cells to the "light" medium for at least two passages.

  • Labeling: Dilute the adapted cells into the "heavy" medium at a density that promotes logarithmic growth. Culture for at least five to six doublings.

  • Experiment and Harvesting: Perform your experiment and harvest the cells by centrifugation.

  • Mixing and Sample Preparation: Count the cells and mix equal numbers of "light" and "heavy" cells. Proceed with cell lysis and protein digestion.

Protocol 3: Assessment of this compound Incorporation by Mass Spectrometry

  • Sample Preparation: After trypsin digestion of the protein extract from the "heavy" labeled cells, clean up the peptide mixture using a C18 StageTip or equivalent.

  • LC-MS/MS Analysis: Analyze the peptide sample using a high-resolution mass spectrometer (e.g., Orbitrap).

  • Data Analysis:

    • Identify methionine-containing peptides from the MS/MS spectra.

    • Extract the ion chromatograms for both the unlabeled and the 15N-labeled versions of these peptides.

    • Calculate the incorporation efficiency using the following formula: % Incorporation = [Intensity(heavy) / (Intensity(heavy) + Intensity(light))] * 100

    • Utilize software like MaxQuant or ProTurnyzer for automated analysis of SILAC data.

Protocol 4: Cell Viability Assay (Trypan Blue Exclusion)

  • Cell Preparation: Prepare a single-cell suspension from your cell culture.

  • Staining: Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution.

  • Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Calculation: % Viability = (Number of viable cells / Total number of cells) * 100

Quantitative Data

Table 1: Recommended L-Methionine Concentrations in Common Cell Culture Media

Media TypeStandard L-Methionine Concentration (mg/L)
DMEM15
RPMI 164015
MEM15
F-124.48

Note: When preparing your "heavy" medium, replace the standard L-Methionine with an equimolar amount of this compound.

Table 2: Expected Incorporation Efficiency Over Cell Doublings

Number of DoublingsTheoretical Incorporation Efficiency (%)
150
275
387.5
493.75
596.88
698.44

This table assumes labeling is primarily driven by cell division and does not account for protein turnover, which will increase the actual incorporation rate.

Visualizations

G General Workflow for this compound Labeling cluster_prep Preparation cluster_labeling Labeling & Experiment cluster_analysis Analysis prep_media Prepare 'Light' & 'Heavy' Media adapt_cells Adapt Cells to 'Light' Medium prep_media->adapt_cells label_cells Culture in 'Heavy' Medium (≥5 Doublings) adapt_cells->label_cells experiment Perform Experiment label_cells->experiment harvest Harvest & Mix 'Light' & 'Heavy' Cells experiment->harvest lyse Cell Lysis & Protein Digestion harvest->lyse ms_analysis LC-MS/MS Analysis lyse->ms_analysis data_analysis Data Analysis & Quantification ms_analysis->data_analysis

Caption: General workflow for this compound labeling experiments.

G Troubleshooting Low Incorporation Efficiency start Low Incorporation Efficiency check_doublings Check Number of Cell Doublings start->check_doublings increase_doublings Increase Culture Time check_doublings->increase_doublings < 5-6 check_media Check Media Components check_doublings->check_media ≥ 5-6 use_dialyzed_serum Use Dialyzed FBS check_media->use_dialyzed_serum Unlabeled Met Source optimize_conc Optimize L-Met-15N Concentration check_media->optimize_conc Suboptimal Concentration check_turnover Consider Protein Turnover Rate check_media->check_turnover Media OK pilot_study Perform Pilot Study check_turnover->pilot_study

Caption: Decision tree for troubleshooting low incorporation efficiency.

References

Common challenges and solutions in L-Methionine-15N based quantitative proteomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Methionine-15N based quantitative proteomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound based quantitative proteomics?

This compound based quantitative proteomics is a metabolic labeling strategy used to determine the relative or absolute abundance of proteins between different biological samples. In this method, one population of cells or an organism is cultured in a medium where the standard ("light") L-Methionine is replaced with a stable isotope-labeled ("heavy") form containing a 15N isotope. The "heavy" and "light" samples are then mixed, and the proteins are extracted, digested, and analyzed by mass spectrometry. The mass difference between the heavy and light methionine-containing peptides allows for their differentiation and quantification.

Q2: Why is achieving 100% labeling efficiency with this compound challenging?

Achieving complete (100%) incorporation of 15N-labeled amino acids is often difficult for several reasons.[1][2] Incomplete labeling can result from the depletion of the 15N source in the growth medium, contamination with natural abundance (14N) nitrogen sources, or slow protein turnover in certain tissues or organisms.[3] Researchers typically aim for greater than 95% enrichment, with efficiencies between 93-99% being achievable in many systems with optimized protocols.[3]

Q3: How does incomplete 15N labeling affect quantitative data?

Incomplete 15N labeling means that a portion of the nitrogen atoms in the "heavy" labeled proteins remain as 14N.[3] This directly impacts the isotopic distribution of the labeled peptides in the mass spectrometer, creating a distribution of peaks rather than a single, well-defined "heavy" peak. If the analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to skewed and inaccurate protein ratios.

Q4: Can this compound be metabolically converted to other amino acids?

Yes, metabolic conversion of amino acids can occur. While the conversion of arginine to proline is a well-documented issue in SILAC experiments, similar metabolic pathways can potentially affect other amino acids depending on the cell type and culture conditions. It is crucial to be aware of potential metabolic scrambling of the 15N label from methionine to other amino acids, as this can complicate data analysis and lead to inaccurate quantification.

Q5: What are the key considerations for data analysis in this compound experiments?

The complexity of data analysis is a significant challenge in 15N labeling experiments. Key considerations include:

  • Variable Mass Shifts: The mass difference between light and heavy peptide pairs depends on the number of nitrogen atoms in their composition.

  • Incomplete Labeling: This leads to broader isotopic clusters for heavy-labeled peptides, making it more difficult for software to correctly identify the monoisotopic peak.

  • Software Selection: It is important to use software specifically designed to handle 15N labeling data, which can account for labeling efficiency and perform accurate isotope pattern analysis.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantification

Symptoms:

  • Observed protein or peptide ratios are skewed.

  • High variance in quantification across technical or biological replicates.

  • Software reports poor quality metrics for peptide pair matching.

Possible Causes & Solutions:

Possible Cause Solution
Incomplete 15N Labeling Determine the labeling efficiency by analyzing several abundant peptides from your 15N-labeled sample. This efficiency percentage should then be used as a parameter in your quantification software to correct the calculated peptide ratios. For future experiments, consider increasing the labeling duration or ensuring a consistent and adequate supply of the 15N-labeled methionine.
Incorrect Monoisotopic Peak Assignment The broader isotopic clusters of heavy-labeled peptides due to incomplete labeling can confuse the analysis software. Manually inspect the mass spectra for key peptides of interest to validate the software's peak assignment. Compare the experimental isotopic distribution with the theoretical distribution to confirm correctness.
Methionine Oxidation Methionine is susceptible to oxidation during sample preparation, which can alter peptide retention times and ionization efficiencies, leading to quantification errors. Minimize sample handling time, avoid harsh chemical conditions, and consider using antioxidants during sample preparation.
Metabolic Conversion of this compound If you suspect that the 15N label is being transferred to other amino acids, you may need to perform additional experiments to trace the metabolic fate of the labeled methionine. This can involve analyzing the isotopic enrichment of other amino acids.
Issue 2: Low Number of Identified "Heavy" Peptides

Symptoms:

  • Significantly fewer peptides are identified from the 15N-labeled sample compared to the 14N-labeled sample.

Possible Causes & Solutions:

Possible Cause Solution
Poor 15N Incorporation In tissues or organisms with slow protein turnover, achieving high labeling efficiency can be challenging. It may be necessary to extend the labeling period, potentially over multiple generations for some organisms, to ensure sufficient incorporation.
Data Analysis Software Limitations The software used for peptide identification may struggle with the complex isotopic patterns of 15N-labeled peptides, especially with incomplete labeling. Ensure your software is configured correctly for 15N data and consider using tools that have specific algorithms to improve the identification of 15N-labeled peptides. A correction method for the under-representation of larger 15N-labeled peptides has been proposed.

Experimental Protocols

Protocol 1: Determination of 15N Labeling Efficiency
  • Data Acquisition: Acquire high-resolution mass spectra of a protein digest from your 15N-labeled sample.

  • Peptide Identification: Perform a database search to identify peptides from the sample.

  • Peptide Selection: Choose 8-10 abundant peptides with good signal-to-noise ratios. Peptides with a mass-to-charge ratio (m/z) below 1500 are preferable as their monoisotopic peak is typically the most intense.

  • Isotopic Distribution Analysis: For each selected peptide, compare the experimental isotopic distribution to the theoretical distribution at various labeling efficiencies (e.g., 90%, 95%, 99%).

  • Efficiency Calculation: The labeling efficiency is the value that provides the best fit between the experimental and theoretical isotopic patterns. This can be calculated using specialized software modules.

Protocol 2: Sample Preparation to Minimize Methionine Oxidation
  • Cell Lysis: Lyse cells in a buffer containing antioxidants, such as DTT or TCEP, to maintain a reducing environment.

  • Protein Denaturation and Reduction: Denature proteins using urea or guanidine hydrochloride. Reduce disulfide bonds with DTT or TCEP.

  • Alkylation: Alkylate free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

  • Protein Digestion: Perform in-solution or in-gel digestion with trypsin. Ensure the pH is optimal for trypsin activity (around 8.0).

  • Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or similar solid-phase extraction method.

  • Storage: Store the final peptide samples at -80°C until mass spectrometry analysis to minimize degradation.

Data Presentation

Table 1: Impact of Labeling Efficiency Correction on Protein Ratios

This table illustrates how failing to correct for incomplete labeling can lead to an underestimation of true protein abundance changes.

True Ratio (Light/Heavy) Assumed Labeling Efficiency Calculated Ratio (Uncorrected) Corrected Ratio (at 95% Efficiency) % Error (Uncorrected)
1.0100%0.951.05.0%
2.0100%1.902.05.0%
0.5100%0.480.54.0%

Data is illustrative and based on the principle that incomplete labeling reduces the intensity of the "heavy" peptide signal.

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Processing cluster_2 Analysis Cell_Culture_L Cell Culture (Light - 14N Met) Mix_Samples Mix Samples (1:1) Cell_Culture_L->Mix_Samples Cell_Culture_H Cell Culture (Heavy - 15N Met) Cell_Culture_H->Mix_Samples Protein_Extraction Protein Extraction & Lysis Mix_Samples->Protein_Extraction Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Extraction->Protein_Digestion Peptide_Cleanup Peptide Cleanup (e.g., SPE) Protein_Digestion->Peptide_Cleanup LC_MS LC-MS/MS Analysis Peptide_Cleanup->LC_MS Data_Analysis Data Analysis (Quantification) LC_MS->Data_Analysis

Caption: General experimental workflow for this compound based quantitative proteomics.

Troubleshooting_Logic Start Inaccurate Quantification Check_LE Determine Labeling Efficiency (LE) Start->Check_LE LE_OK Is LE > 95% and consistent? Check_LE->LE_OK Correct_Data Correct Data for LE in Software LE_OK->Correct_Data Yes Optimize_Labeling Optimize Labeling Protocol LE_OK->Optimize_Labeling No Inspect_Spectra Manually Inspect Mass Spectra Correct_Data->Inspect_Spectra Optimize_Labeling->Start Peak_Assignment_OK Correct Monoisotopic Peak Assignment? Inspect_Spectra->Peak_Assignment_OK Review_Sample_Prep Review Sample Prep for Oxidation Peak_Assignment_OK->Review_Sample_Prep Yes Re_Analyze Re-analyze Data with Correct Parameters Peak_Assignment_OK->Re_Analyze No Review_Sample_Prep->Re_Analyze

Caption: Troubleshooting workflow for inaccurate quantification in 15N labeling experiments.

References

Methods for correcting for incomplete 15N labeling in mass spectrometry datasets

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for incomplete 15N labeling in mass spectrometry datasets.

Troubleshooting Guides

This section addresses specific issues that may arise during 15N metabolic labeling experiments and data analysis.

Issue 1: Inaccurate Quantification and Skewed Ratios

Question: My quantified protein and peptide ratios are skewed and inconsistent across replicates. What could be the cause and how do I fix it?

Answer:

This is a classic symptom of incomplete 15N labeling. When a fraction of nitrogen atoms in your "heavy" labeled proteins remains as 14N, it directly impacts the isotopic distribution of your peptides, leading to quantification errors.[1][2]

Symptoms:

  • Observed protein/peptide ratios are inconsistent or biased.[1]

  • The isotopic distribution of labeled peptides in the mass spectrum is broader than expected, with significant satellite peaks at masses lower than the fully labeled peptide.[1][2]

  • Analysis software may flag a poor correlation between the theoretical and experimental isotopic patterns for heavy peptides.

Possible Causes:

  • Insufficient Labeling Time: The organism or cell culture may not have had enough time or cell divisions to fully incorporate the 15N isotope. For example, labeling Arabidopsis for 14 days can achieve 93-99% efficiency.

  • Slow Protein Turnover: Tissues with slow protein turnover rates, such as the brain, will incorporate the label more slowly, leading to lower enrichment compared to tissues with high turnover, like the liver. Labeling for multiple generations may be necessary to achieve high enrichment in some organisms.

  • Depletion of 15N Source: The 15N-containing nutrient source in the growth medium may have been depleted during the experiment.

  • Contamination: The experiment may have been contaminated with natural abundance (14N) nitrogen sources.

Solutions:

  • Determine Labeling Efficiency: It is crucial to determine the actual 15N incorporation efficiency before proceeding with quantitative analysis. This involves analyzing the isotopic distribution of several abundant peptides and comparing the experimental pattern to theoretical patterns at different enrichment levels. (See the detailed protocol below).

  • Correct for Incomplete Labeling in Software: Once the labeling efficiency is determined (e.g., 97%), this value must be used as a parameter in your quantification software. The software will then adjust the calculated peptide ratios by accounting for the contribution of the unlabeled portion to the isotopic cluster.

  • Implement a Label-Swap Experimental Design: For future experiments, designing label-swap replications can effectively correct for experimental errors by averaging the ratios measured in individual replicates.

  • Optimize Labeling Protocol: To improve labeling for future experiments, consider increasing the labeling duration and ensuring an adequate, consistent supply of the 15N-labeled nutrient.

Issue 2: Incorrect Monoisotopic Peak Assignment for 15N-Labeled Peptides

Question: My analysis software shows poor quality metrics for peptide quantification (e.g., low cosine similarity scores), and visual inspection shows that the wrong peak might be selected as the monoisotopic peak for heavy peptides. Why is this happening?

Answer:

Incomplete labeling makes the isotopic clusters of heavy-labeled peptides broader and more complex, which can challenge software algorithms in correctly identifying the true monoisotopic peak. This leads to reduced identification rates for heavy-labeled peptides and inaccurate quantification.

Symptoms:

  • High variance or outlier ratios are present in the quantification data.

  • Low quality scores for peptide pair matching are reported by the analysis software.

  • Visual inspection of mass spectra reveals that the software may have picked an incorrect peak as the monoisotopic peak for the heavy-labeled peptide.

Possible Causes:

  • The isotopic clusters of heavy-labeled peptides are broadened by incomplete labeling.

  • Co-elution with other peptides can interfere with and distort the isotopic pattern.

  • The peptide of interest has a low signal-to-noise ratio.

Solutions:

  • Manual Validation: Visually inspect the mass spectra for key peptides, especially those with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to confirm the correct monoisotopic peak. Software tools like Protein Prospector's MS-Isotope module can be used to generate theoretical patterns for comparison.

  • Utilize High-Resolution Scans: Acquiring data with high resolution in both MS1 and MS2 scans is crucial for resolving complex, overlapping spectra and improving the accuracy of peak assignment.

  • Leverage Software Quality Scores: Pay close attention to quality scores provided by your software. For example, Protein Prospector uses an isotope cluster pattern matching score to help flag incorrect monoisotopic peak assignments.

  • Optimize Search Parameters: Ensure that mass tolerance and other search parameters in your software are set appropriately for your instrument's performance and data quality.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to correct for incomplete 15N labeling? Incomplete 15N labeling means that your "heavy" sample is actually a mixture of fully labeled and partially labeled proteins. If your software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide by only measuring the expected monoisotopic peak, ignoring the signal distributed among satellite peaks from the partially labeled species. This leads to a systematic underestimation of the heavy peptide's abundance and, consequently, inaccurate protein ratios.

Q2: How does incomplete 15N labeling visually affect my mass spectra? Instead of a single, well-defined isotopic cluster for the "heavy" peptide, you will see a broader distribution. The monoisotopic peak (the peak with all 15N isotopes) will be less intense than theoretically expected, and there will be notable "satellite" peaks to its left (at lower m/z values). These satellite peaks, such as the M-1 peak, represent peptides where one or more nitrogen atoms are still 14N. The more incomplete the labeling, the more abundant these satellite peaks will be.

Q3: What is a typical 15N labeling efficiency to aim for? While aiming for the highest possible enrichment is ideal, achieving a consistent labeling efficiency is often more important. Many studies report achieving 93-99% labeling efficiency. Efficiencies above 97-98% are recommended to achieve higher identification rates for 15N-labeled peptides, as this minimizes errors in monoisotopic peak assignment.

Q4: What are some common software tools I can use to correct for 15N labeling efficiency?

  • Protein Prospector: A free, web-based software with an "MS-Isotope" module that allows you to determine labeling efficiency and apply it as a correction factor during quantification.

  • IsoCor: A dedicated software tool designed to correct mass spectrometry data for naturally occurring isotopes and the purity of the isotopic tracer.

  • MaxQuant: A popular platform for quantitative proteomics that includes functionalities to handle metabolic labeling data and correct for incomplete incorporation.

  • Census: A quantitative software that can calculate the atomic percent enrichment of 15N for each peptide.

Q5: Can a label-swap experiment alone solve the problem of incomplete labeling? A label-swap replication is an excellent strategy to correct for general experimental errors and biases. By averaging the ratios from the forward (e.g., Light-Control / Heavy-Treated) and reverse (e.g., Heavy-Control / Light-Treated) experiments, you can effectively mitigate systematic errors. However, for the most accurate quantification, it is still best practice to first determine the labeling efficiency and apply that correction within your software before averaging the results of the label-swap replicates.

Quantitative Data Summary

Incomplete labeling leads to a systematic underestimation of the heavy-labeled peptide's abundance. The table below illustrates the impact of correcting for a 95% labeling efficiency on calculated protein ratios (Light/Heavy). Failing to correct for this incomplete labeling can mask the true magnitude of protein abundance changes.

True L/H RatioObserved L/H Ratio (Uncorrected, 95% Efficiency)Corrected L/H RatioImpact of Not Correcting
1.0~1.051.0Minor deviation
2.0~2.112.05.5% underestimation of change
5.0~5.265.05.2% underestimation of change
0.5~0.480.54.0% overestimation of change
0.2~0.190.25.0% overestimation of change

Note: The exact impact depends on the number of nitrogen atoms in the peptide. This table provides a conceptual illustration.

Experimental Protocols

Protocol: Determining 15N Incorporation Efficiency

This protocol outlines the steps to accurately determine the 15N labeling efficiency of your samples using mass spectrometry data and analysis software.

1. Data Acquisition:

  • Acquire high-resolution mass spectra (MS1 scans) of your 15N-labeled protein digest. A resolution of >60,000 is recommended to clearly resolve isotopic peaks.

2. Peptide Identification:

  • Perform a standard database search to identify peptides from your sample. A list of confidently identified peptides is required for the next step.

3. Selection of Peptides for Analysis:

  • Choose 8-10 abundant peptides with good signal-to-noise ratios for analysis.

  • Preferably select peptides with a mass less than 1500 m/z, as their monoisotopic peak is typically the most intense and easiest to measure accurately.

4. Isotopic Pattern Analysis using Software (e.g., Protein Prospector MS-Isotope):

  • Open the analysis module in your chosen software (e.g., "MS-Isotope" in Protein Prospector).

  • Enter the amino acid sequence or elemental composition of a selected peptide.

  • Generate theoretical isotopic patterns for a range of 15N incorporation rates (e.g., from 90% to 99.9% in 0.1% increments).

  • The software will display the theoretical isotopic clusters for each enrichment level. Pay close attention to the ratio of the M-1 peak (the peak immediately to the left of the monoisotopic peak) to the monoisotopic peak (M). This M-1/M ratio is highly sensitive to labeling efficiency.

5. Comparison of Experimental and Theoretical Spectra:

  • Visually compare the experimental isotopic cluster of your peptide from the raw data with the generated theoretical patterns.

  • Find the theoretical enrichment level where the isotopic pattern, particularly the M-1/M ratio, most closely matches your experimental data. This is your determined labeling efficiency for that peptide.

6. Calculate Average Efficiency:

  • Repeat steps 4 and 5 for all selected peptides (8-10).

  • Calculate the average labeling efficiency across all analyzed peptides. The labeling efficiency is typically constant across all proteins within a single experiment. This average value should be used for correcting all quantitative data in your experiment.

Visualizations

G Diagram 1: General Workflow for 15N Quantitative Proteomics cluster_exp Experimental Phase cluster_ms Mass Spectrometry cluster_analysis Data Analysis Phase p1 1. Metabolic Labeling (14N Control vs 15N Experiment) p2 2. Sample Harvesting & Mixing p1->p2 p3 3. Protein Extraction & Digestion p2->p3 p4 4. LC-MS/MS Analysis p3->p4 p5 5. Database Search (Peptide ID) p4->p5 p6 6. Determine Labeling Efficiency (%) p5->p6 p7 7. Correct Peptide Ratios Using Efficiency (%) p6->p7 p8 8. Protein Quantification & Statistical Analysis p7->p8

Diagram 1: Workflow for quantitative proteomics using 15N metabolic labeling. (Within 100 characters)

G Diagram 2: Troubleshooting Inaccurate Quantification start Symptom: Inaccurate or Skewed Protein Ratios q1 Is the isotopic distribution of heavy peptides broad with large M-1 peaks? start->q1 sol1 Primary Cause: Incomplete 15N Labeling q1->sol1 Yes other_issues Consider other issues: - Incorrect monoisotopic peak picking - Sample mixing errors - Co-elution interference q1->other_issues No step1 Action 1: Determine actual labeling efficiency (%) sol1->step1 step2 Action 2: Input efficiency (%) into quantification software to correct ratios step1->step2 step3 Action 3 (Future): Optimize labeling time and consider a label-swap design step2->step3 end_node Result: Corrected & Accurate Quantification step2->end_node

References

Technical Support Center: Prevention of Methionine Oxidation in ¹⁵N Labeled Proteins

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing methionine oxidation during the sample preparation of ¹⁵N labeled proteins.

Frequently Asked Questions (FAQs)

Q1: What is methionine oxidation and why is it a concern for ¹⁵N labeled protein samples?

A1: Methionine is an amino acid containing a sulfur atom in its side chain, which is susceptible to oxidation by various reactive oxygen species (ROS). This oxidation primarily converts methionine to methionine sulfoxide and can be further oxidized to methionine sulfone. For ¹⁵N labeled proteins, which are often used in quantitative proteomics and structural studies (e.g., NMR), unintended oxidation can lead to inaccurate quantification, altered protein structure and function, and compromised experimental results. It is a significant concern as it can occur artificially during sample preparation, leading to experimental artifacts.[1][2]

Q2: What are the main causes of methionine oxidation during sample preparation?

A2: Methionine oxidation during sample preparation can be triggered by several factors:

  • Exposure to atmospheric oxygen: Prolonged exposure of samples to air can lead to oxidation.[3]

  • Reactive Oxygen Species (ROS): ROS can be generated from various sources, including chemical reagents, exposure to light, and the presence of metal ions.

  • Metal Ions: Transition metal ions, such as iron (Fe²⁺) and copper (Cu²⁺), can catalyze the formation of highly reactive hydroxyl radicals through Fenton-like reactions, which readily oxidize methionine.[4][5] These metal ions can be introduced from buffers, water, or contact with metal surfaces.

  • Temperature: Elevated temperatures can increase the rate of oxidation reactions.

  • Light Exposure: Intense light can promote the formation of ROS, leading to photo-oxidation.

Q3: How does pH affect methionine oxidation?

A3: The oxidation of free methionine is largely independent of pH. However, the rate of oxidation of specific methionine residues within a protein can be influenced by pH due to conformational changes in the protein structure. These changes can alter the solvent accessibility of methionine residues, making them more or less susceptible to oxidation.

Q4: Can standard reducing agents like DTT or TCEP reverse methionine oxidation?

A4: No, common reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP), which are used to reduce disulfide bonds, are not capable of reducing methionine sulfoxide back to methionine. The reduction of methionine sulfoxide is typically an enzymatic process carried out by methionine sulfoxide reductases (Msrs).

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
High levels of methionine oxidation observed in mass spectrometry data. 1. Prolonged exposure to air during sample preparation. 2. Contamination with metal ions. 3. Use of reagents that generate ROS. 4. Exposure to light or elevated temperatures.1. Work quickly and keep samples on ice. Consider working in an anaerobic chamber or under an inert gas (e.g., argon or nitrogen). 2. Use high-purity water and reagents. Treat buffers with chelating resins (e.g., Chelex) to remove trace metal ions. Add a metal chelator like DTPA (0.1-1 mM) to your buffers. Avoid EDTA as it can sometimes accelerate oxidation. 3. Use fresh, high-quality reagents. Avoid buffers that can generate radicals. 4. Protect samples from light by using amber tubes or wrapping them in foil. Perform all steps at low temperatures (e.g., 4°C) whenever possible.
Inconsistent levels of oxidation between replicate samples. 1. Variable exposure to oxygen or light. 2. Inconsistent timing of sample preparation steps. 3. Cross-contamination with oxidants.1. Standardize the sample handling procedures to ensure consistent exposure to environmental factors. 2. Adhere strictly to the protocol timings for each sample. 3. Use fresh pipette tips and tubes for each sample to prevent cross-contamination.
Oxidation is observed even with the use of antioxidants. 1. Insufficient concentration of the antioxidant. 2. The chosen antioxidant is not effective against the specific type of ROS present. 3. The antioxidant has degraded over time.1. Increase the concentration of the antioxidant. For free L-methionine, concentrations above 20 mM have been shown to be effective. A protein-to-methionine molar ratio of 1:5 can also be effective. 2. Consider using a combination of antioxidants that act through different mechanisms (e.g., a free radical scavenger and a metal chelator). 3. Prepare fresh antioxidant solutions for each experiment.

Experimental Protocols

Protocol 1: General Sample Preparation of ¹⁵N Labeled Proteins with Minimal Methionine Oxidation

This protocol outlines a general workflow for the preparation of ¹⁵N labeled protein samples for downstream analysis, incorporating steps to minimize methionine oxidation.

Materials:

  • ¹⁵N labeled cell pellet

  • Lysis Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5, treated with Chelex resin)

  • Antioxidant stock solution (e.g., 1 M L-methionine)

  • Metal chelator stock solution (e.g., 100 mM DTPA)

  • Protease inhibitor cocktail

  • High-purity water (Milli-Q or equivalent)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Buffer Preparation: Prepare all buffers using high-purity water and treat them with a chelating resin (e.g., Chelex) to remove trace metal ions.

  • Degassing: Degas all buffers by sparging with an inert gas (argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen.

  • Additive Incorporation: Immediately before use, add the desired antioxidant (e.g., L-methionine to a final concentration of 20-50 mM) and metal chelator (e.g., DTPA to a final concentration of 0.1-1 mM) to the lysis and subsequent buffers. Also, add a protease inhibitor cocktail.

  • Cell Lysis: Resuspend the ¹⁵N labeled cell pellet in the prepared lysis buffer on ice. Perform lysis using a method that minimizes heat generation, such as sonication on ice in short bursts or using a French press pre-chilled to 4°C.

  • Clarification: Centrifuge the lysate at high speed (e.g., >15,000 x g) for 20-30 minutes at 4°C to pellet cell debris.

  • Purification: Perform protein purification (e.g., affinity chromatography) at 4°C. Use degassed buffers containing antioxidants and metal chelators throughout the purification process.

  • Sample Storage: Store the purified protein in a buffer containing antioxidants and metal chelators at -80°C. For long-term storage, consider flash-freezing the aliquots in liquid nitrogen.

Protocol 2: Distinguishing In-Vivo from In-Vitro Methionine Oxidation using ¹⁸O-Labeling

This method allows for the differentiation between methionine oxidation that occurred within the cell (in-vivo) and that which occurred during sample preparation (in-vitro).

Principle: Unoxidized methionine residues are intentionally oxidized with hydrogen peroxide containing the heavy oxygen isotope ¹⁸O (H₂¹⁸O₂). Methionine residues that were already oxidized in-vivo will contain the naturally abundant ¹⁶O isotope, while those oxidized during the labeling step will incorporate ¹⁸O. The 2 Dalton mass difference between the ¹⁶O- and ¹⁸O-labeled methionine sulfoxides can be detected by mass spectrometry.

Procedure:

  • Cell Lysis and Labeling: At the time of cell lysis, add H₂¹⁸O₂ to the lysis buffer to a final concentration that ensures complete oxidation of all unoxidized methionine residues.

  • Quenching: After a short incubation, quench the reaction by adding an excess of a reducing agent that does not reverse methionine sulfoxide, or by rapid buffer exchange.

  • Downstream Processing: Proceed with standard proteomics sample preparation steps, such as protein digestion and peptide cleanup.

  • Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis: Search the mass spectrometry data for peptides containing methionine sulfoxide with either a +16 Da (¹⁶O) or +18 Da (¹⁸O) mass shift. The ratio of the intensities of these two forms provides a quantitative measure of the in-vivo oxidation level.

Quantitative Data Summary

The following table summarizes the effective concentrations of common antioxidants used to prevent methionine oxidation.

AntioxidantRecommended Concentration/RatioEfficacyReference(s)
L-Methionine >20 mMSurpasses conventional antioxidants in mitigating oxidation and aggregation.
L-Methionine 1:5 (protein:methionine) molar ratioSufficient to eliminate temperature-induced oxidation.
Sodium Thiosulfate 1:25 (protein:thiosulfate) molar ratioEffective in preventing temperature-induced oxidation.
DTPA 0.1 - 1 mMEffective metal chelator that, unlike EDTA, does not appear to accelerate iron-mediated oxidation.

Visualizations

cluster_oxidation Methionine Oxidation Pathway Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation (ROS) MetO->Met Reduction (Msr Enzymes) MetO2 Methionine Sulfone MetO->MetO2 Further Oxidation

Caption: A simplified diagram of the methionine oxidation and reduction pathway.

cluster_workflow Experimental Workflow for Minimizing Methionine Oxidation start Start: ¹⁵N Labeled Cell Pellet buffer_prep Buffer Preparation: - High-purity H₂O - Chelex Treatment - Degassing (Inert Gas) start->buffer_prep additives Additives: - Antioxidants (e.g., L-Met) - Metal Chelators (e.g., DTPA) - Protease Inhibitors buffer_prep->additives lysis Cell Lysis (on ice) additives->lysis clarification Clarification (4°C) lysis->clarification purification Protein Purification (4°C) clarification->purification storage Storage (-80°C) purification->storage end End: Oxidation-minimized ¹⁵N Protein storage->end

Caption: A workflow illustrating the key steps to minimize methionine oxidation.

cluster_troubleshooting Troubleshooting Logic for Methionine Oxidation start High Methionine Oxidation Detected? check_air Minimize Air Exposure? (Inert gas, speed) start->check_air Yes check_temp Low Temperature? (4°C, on ice) check_air->check_temp Yes solution Problem Resolved check_air->solution No, Implement check_metals Metal Contamination? (High-purity reagents, chelators) check_temp->check_metals Yes check_temp->solution No, Implement check_antioxidants Sufficient Antioxidants? (Concentration, freshness) check_metals->check_antioxidants Yes check_metals->solution No, Implement check_antioxidants->solution Yes check_antioxidants->solution No, Implement

Caption: A decision tree for troubleshooting unexpected methionine oxidation.

References

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for maximizing 15N-methionine incorporation in cell culture. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their stable isotope labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of 15N-methionine labeling?

A1: 15N-methionine labeling is a metabolic labeling technique used to incorporate a stable isotope of nitrogen into newly synthesized proteins. This enables the differentiation and quantification of protein populations in mass spectrometry-based proteomics, a method often used in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). The "heavy" 15N-labeled proteins can be distinguished from their "light" 14N counterparts, allowing for the relative quantification of protein abundance between different experimental conditions.[1][2][3][4]

Q2: What type of cell culture medium is required for efficient 15N-methionine incorporation?

A2: To maximize the incorporation of 15N-methionine, it is crucial to use a methionine-free culture medium.[5] This ensures that the cells primarily utilize the supplemented "heavy" 15N-methionine for protein synthesis. The base medium, such as Dulbecco's Modified Eagle Medium (DMEM) or RPMI 1640, should be specifically formulated to lack natural methionine.

Q3: How long does it take to achieve sufficient 15N-methionine incorporation?

A3: The time required for sufficient incorporation depends on the cell line's doubling time. For actively growing cells in the log phase, it is generally recommended to culture them for at least five cell doublings in the 15N-methionine-containing medium. This duration typically results in an incorporation efficiency of over 95%. For organisms with slower protein turnover, a longer labeling period or even labeling across multiple generations may be necessary.

Q4: Can I use serum in my culture medium during 15N-methionine labeling?

A4: Yes, but it is critical to use dialyzed fetal bovine serum (FBS) or a similar dialyzed serum. Standard serum contains natural amino acids, including methionine, which would compete with the 15N-methionine and reduce labeling efficiency. Dialysis removes these small molecules, ensuring that the primary source of methionine is the labeled supplement.

Troubleshooting Guide

This guide addresses common issues encountered during 15N-methionine labeling experiments.

Issue 1: Low Incorporation Efficiency of 15N-Methionine

  • Possible Cause 1: Presence of unlabeled methionine.

    • Solution: Ensure the use of methionine-free basal medium. Verify that the fetal bovine serum has been dialyzed to remove endogenous amino acids.

  • Possible Cause 2: Insufficient labeling time.

    • Solution: Extend the cell culture period in the 15N-methionine medium. For proliferating cells, aim for a minimum of five cell doublings to achieve >95% incorporation.

  • Possible Cause 3: Suboptimal cell health.

    • Solution: Maintain cells in the logarithmic growth phase (30-90% confluency) to ensure active protein synthesis. Monitor cell viability and morphology throughout the experiment.

Issue 2: Poor Cell Growth or Viability in Labeling Medium

  • Possible Cause 1: Nutrient depletion in custom media.

    • Solution: While using methionine-free medium is essential, ensure all other necessary amino acids and nutrients are present at optimal concentrations to support cell growth. Some commercially available SILAC media are specifically formulated for this purpose.

  • Possible Cause 2: Toxicity of 15N-methionine.

    • Solution: While generally not an issue at standard concentrations, excessively high concentrations of any single amino acid can be detrimental. Use the recommended concentration of 15N-methionine as specified in established protocols or by the manufacturer. High concentrations of methionine have been shown to inhibit the growth of certain cell lines.

Issue 3: Inaccurate Protein Quantification in Mass Spectrometry Analysis

  • Possible Cause 1: Incomplete labeling.

    • Solution: Incomplete labeling can skew quantitative results. It is crucial to verify the incorporation efficiency, which can often be determined by mass spectrometry software. If labeling is consistently below 95%, optimize the labeling protocol by extending the duration or ensuring the complete absence of unlabeled methionine.

  • Possible Cause 2: Incorrect monoisotopic peak assignment.

    • Solution: Incomplete labeling can broaden the isotopic clusters of heavy-labeled peptides, making it difficult for software to correctly identify the monoisotopic peak. Manually validate the mass spectra for peptides with questionable quantification and utilize quality scores provided by the analysis software.

Experimental Protocols & Data

Recommended Cell Culture Conditions for Mammalian Cells
ParameterRecommendationRationale
Basal Medium Methionine-free DMEM or RPMI 1640To prevent competition from unlabeled methionine.
Serum 10% Dialyzed Fetal Bovine Serum (dFBS)Removes endogenous amino acids from the serum.
15N-Methionine Supplement at the same concentration as in standard mediumTo ensure sufficient supply for protein synthesis.
Cell Confluency Maintain between 30% and 90%Ensures cells are in the logarithmic growth phase for active protein synthesis.
Incubation Time Minimum of 5 cell doublingsTo achieve >95% incorporation of the stable isotope.
General Protocol for 15N-Methionine Labeling of Adherent Mammalian Cells
  • Cell Seeding: Plate adherent cells in your standard complete medium and allow them to attach and reach approximately 30-50% confluency.

  • Medium Exchange: Aspirate the standard medium and wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed methionine-free medium supplemented with 15N-methionine and dialyzed FBS.

  • Incubation: Culture the cells for at least five cell doublings, passaging as necessary while maintaining the cells in the labeling medium.

  • Harvesting: Once labeling is complete, wash the cells with PBS and harvest for downstream applications such as cell lysis and protein extraction.

Visualizations

experimental_workflow Experimental Workflow for 15N-Methionine Labeling cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell_Seeding Seed cells in standard medium Medium_Exchange Wash cells with PBS and add labeling medium Cell_Seeding->Medium_Exchange Medium_Preparation Prepare methionine-free medium + 15N-Methionine + dFBS Medium_Preparation->Medium_Exchange Incubation Culture for at least 5 cell doublings Medium_Exchange->Incubation Harvesting Harvest labeled cells Incubation->Harvesting Lysis Cell lysis and protein extraction Harvesting->Lysis MS_Analysis Mass Spectrometry Lysis->MS_Analysis troubleshooting_logic Troubleshooting Low 15N-Methionine Incorporation Low_Incorporation Low 15N Incorporation Detected Check_Medium Is the medium methionine-free? Low_Incorporation->Check_Medium Check_Serum Is the serum dialyzed? Check_Medium->Check_Serum Yes Solution_Medium Use methionine-free basal medium. Check_Medium->Solution_Medium No Check_Time Was the labeling duration sufficient? Check_Serum->Check_Time Yes Solution_Serum Use dialyzed FBS. Check_Serum->Solution_Serum No Check_Health Are cells healthy and proliferating? Check_Time->Check_Health Yes Solution_Time Increase labeling time ( >5 doublings). Check_Time->Solution_Time No Solution_Health Optimize cell culture conditions. Check_Health->Solution_Health No

References

Improving the identification of 15N-labeled peptides in complex biological mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the identification and quantification of 15N-labeled peptides in complex biological mixtures.

Troubleshooting Guides

This section addresses specific issues that may arise during 15N metabolic labeling experiments and subsequent data analysis.

Issue 1: Inaccurate Quantification and Skewed Peptide Ratios

  • Symptoms: You observe that the protein or peptide ratios are inconsistent across your replicates or are skewed in an unexpected direction.

  • Possible Causes:

    • Incomplete 15N Labeling: A primary cause of inaccurate quantification is incomplete incorporation of the 15N isotope.[1] When the "heavy" labeled proteins still contain a fraction of 14N atoms, it alters the isotopic distribution of the peptides in the mass spectrometer.[1] Instead of a single, well-defined "heavy" peak, you will observe a distribution of peaks.[1] If your analysis software assumes 100% labeling, it will incorrectly calculate the abundance of the heavy peptide, leading to errors in the calculated ratios.[1] The complexity of isotope clusters increases with the number of nitrogen atoms in a peptide, which can be pronounced with incomplete labeling.[2]

    • Light Contamination in Standards: Heavy-labeled synthetic peptides used as internal standards can sometimes contain light (unlabeled) contamination, which can compromise the detection and quantification of low-abundance endogenous peptides.

    • Co-eluting Peptides: In highly complex biological samples, co-eluting peptides are a common issue that can interfere with quantification.

  • Solutions:

    • Determine and Correct for Labeling Efficiency: It is crucial to determine the 15N labeling efficiency of your samples and use this value as a parameter in your quantification software. This allows the software to adjust the calculated peptide ratios by accounting for the isotopic distribution of the partially labeled peptides.

    • Optimize Labeling Protocol: To improve labeling efficiency in future experiments, consider increasing the labeling duration. For instance, in Arabidopsis, labeling for 14 days can achieve 93-99% efficiency. Ensuring a consistent and adequate supply of the 15N-labeled nutrient is also critical. For organisms with slow tissue turnover, it may be necessary to perform labeling over multiple generations.

    • High-Resolution Mass Spectrometry: Employing high-resolution MS1 scans can help to reduce peak overlap from co-eluting peptides, thereby improving the accuracy of quantification.

Issue 2: Poor Identification of 15N-Labeled Peptides

  • Symptoms: You notice a significantly lower number of identified peptides from your 15N-labeled sample compared to the unlabeled (14N) control. This is particularly evident for larger peptides.

  • Possible Causes:

    • Incorrect Monoisotopic Peak Assignment: Incomplete labeling broadens the isotopic clusters of heavy-labeled peptides, making it more challenging for data analysis software to correctly identify the monoisotopic peak. This can lead to a reduced identification rate for heavy-labeled peptides.

    • Lower Intensity of Labeled Peptides: In a 1:1 mixture of labeled and unlabeled samples, the intensity of the labeled peptide form is often lower than the unlabeled form due to the distribution of the signal across satellite isotopologues. This can result in the mass spectrometer detecting the unlabeled peptide more readily.

  • Solutions:

    • Manual Validation of Spectra: Visually inspect the mass spectra of peptides with questionable quantification. Compare the experimental isotopic distribution with the theoretical distribution to ensure the correct monoisotopic peak has been selected by the software.

    • Utilize Quality Scores: Pay close attention to quality metrics provided by your analysis software, such as the Cosine Similarity (CS) score in Protein Prospector, which compares the experimental and theoretical isotope distributions. Low scores can indicate a poor match and potential errors in peak assignment.

    • Specialized Search Strategies: Employ search strategies that account for incomplete labeling. Some software allows for the specification of labeling efficiency, which can improve the identification of 15N-labeled peptides.

    • Targeted Quantification: For proteins of interest, especially those of low abundance, a targeted quantification strategy like Parallel Reaction Monitoring (PRM) is recommended. PRM is less likely to have missing values for 15N-labeled samples.

Frequently Asked Questions (FAQs)

Q1: What is a typical 15N labeling efficiency to aim for?

A high labeling efficiency is crucial for accurate quantification. Researchers typically aim for a labeling efficiency greater than 98%. Efficiencies can vary depending on the organism, the 15N source, and the duration of labeling. For example, in Arabidopsis thaliana, labeling for 14 days can result in efficiencies between 93% and 99%. It has been observed that if the labeling efficiency is 98.5% or higher, the identification rate between 14N and 15N searches is similar.

Q2: How does incomplete 15N labeling affect my quantitative data?

Incomplete 15N labeling directly impacts the accuracy of your quantitative data. It causes a shift in the isotopic distribution of your "heavy" peptides, leading to an underestimation of their abundance if the analysis software assumes 100% labeling. This can result in skewed protein ratios and an inaccurate representation of protein abundance changes.

Q3: Why are fewer heavy-labeled peptides identified compared to light-labeled ones?

Several factors contribute to the lower identification rate of 15N-labeled peptides. Incomplete labeling can broaden the isotopic clusters, making it difficult for software to correctly assign the monoisotopic peak. Additionally, in a mixed sample, the signal intensity of the heavy-labeled peptide is often lower than its light counterpart because the isotopic signal is distributed among several peaks. The mass spectrometer may, therefore, preferentially select the more intense, unlabeled peptides for fragmentation and identification.

Q4: What is metabolic scrambling and how can it affect my results?

Metabolic scrambling refers to the metabolic conversion of labeled amino acids into other amino acids. This can lead to a reduction of the 15N content in the intended target amino acids or an increase of 15N in non-target amino acids. This phenomenon can complicate the interpretation of mass spectra by creating overlapping isotope patterns from intermediately labeled peptides, which can interfere with the accurate determination of label incorporation.

Q5: Can I use 15N labeling for tissues and whole organisms?

Yes, 15N metabolic labeling is a powerful technique for quantitative proteomics in whole organisms. It has been successfully applied to a variety of model organisms, including Caenorhabditis elegans, Drosophila melanogaster, plants, and even rats. The advantage of in vivo labeling is that it is introduced at the earliest stage, minimizing experimental variability.

Data Presentation

Table 1: Impact of Labeling Efficiency Correction on Protein Ratios

This table illustrates how correcting for a 95% labeling efficiency can affect the calculated protein ratios (Light/Heavy). Failing to correct for incomplete labeling can lead to an underestimation of the true changes in protein abundance.

ProteinUncorrected L/H RatioCorrected L/H Ratio (95% Efficiency)
Protein A1.82.0
Protein B0.60.5
Protein C3.23.5
Protein D1.11.1

This data is illustrative and based on the principle that correction is necessary for accurate quantification.

Table 2: 15N Labeling Efficiency in Arabidopsis thaliana

The following table shows typical labeling efficiencies achieved in Arabidopsis after 14 days of labeling. The efficiency can vary between experiments.

ExperimentLabeling Efficiency (%)
Forward Labeling~94%
Reverse Labeling~97%

Experimental Protocols

Protocol 1: Determining 15N Labeling Efficiency

This protocol outlines the steps to determine the 15N labeling efficiency of your samples using software like Protein Prospector.

  • Data Acquisition: Acquire high-resolution mass spectra (MS1) of your 15N-labeled protein digest.

  • Peptide Identification: Perform a database search to identify peptides from your sample.

  • Peptide Selection: Choose 8-10 abundant peptides with good signal-to-noise ratios for analysis. Peptides with a mass below 1500 m/z are often preferred as their monoisotopic peak is typically the most intense.

  • Isotopic Distribution Comparison: In your analysis software, compare the experimental isotopic distribution of the selected peptides with theoretical distributions calculated at different labeling efficiencies (e.g., 90% to 99%).

  • Determine Best Fit: The labeling efficiency that provides the best match between the experimental and theoretical isotopic patterns is determined to be the labeling efficiency for your sample. This value should then be used to correct your quantitative data.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation & Labeling cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis start Grow Cells/Organism in 14N (Light) and 15N (Heavy) Media mix Mix Light and Heavy Samples start->mix digest Protein Extraction & Digestion mix->digest lcms LC-MS/MS Analysis digest->lcms db_search Database Search (14N and 15N) lcms->db_search quant Peptide Quantification db_search->quant label_eff Determine Labeling Efficiency quant->label_eff correct Correct Ratios for Labeling Efficiency quant->correct label_eff->correct protein_quant Protein Ratio Calculation correct->protein_quant end Final Protein Quantification Report protein_quant->end

Caption: Workflow for 15N metabolic labeling and quantification.

troubleshooting_logic start Inaccurate Quantification or Low 15N Peptide ID incomplete_labeling Incomplete 15N Labeling? start->incomplete_labeling Check Ratios peak_assignment Incorrect Monoisotopic Peak Assignment? start->peak_assignment Check IDs solution_labeling Determine & Correct for Labeling Efficiency. Optimize Labeling Protocol. incomplete_labeling->solution_labeling Yes solution_peak Manually Validate Spectra. Use Quality Scores (e.g., Cosine Similarity). Use High-Resolution MS. peak_assignment->solution_peak Yes end_node Improved Quantification & Identification solution_labeling->end_node solution_peak->end_node

Caption: Troubleshooting logic for common 15N labeling issues.

References

A comprehensive data analysis workflow for L-Methionine-15N proteomics studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in L-Methionine-¹⁵N proteomics studies.

Troubleshooting Guides

This section addresses common issues that may arise during an L-Methionine-¹⁵N proteomics experiment, from incomplete labeling to data analysis challenges.

Problem Potential Cause Recommended Solution
Low or Incomplete ¹⁵N Labeling Efficiency Insufficient labeling duration for the organism or cell type's protein turnover rate.Increase the duration of labeling to allow for more complete incorporation of ¹⁵N-Methionine. Tissues with slower protein turnover rates will require longer labeling times to reach high enrichment levels.[1]
Degradation or instability of the L-Methionine-¹⁵N in the culture medium.Ensure the stability of the labeled amino acid in the medium throughout the experiment. Prepare fresh media as needed.
The organism utilizes alternative nitrogen sources from the medium.Use a minimal medium where L-Methionine-¹⁵N is the sole source of methionine to maximize incorporation.
Poor Protein Identification from ¹⁵N-labeled Peptides The complex isotopic patterns of ¹⁵N-labeled peptides can make it difficult for search algorithms to identify the monoisotopic peak correctly.[2]Use software specifically designed or configured to handle the variable mass shifts and broader isotope clusters of ¹⁵N-labeled peptides, such as Protein Prospector.[2][3] Adjust search parameters to account for the ¹⁵N label.
Low signal-to-noise ratio for labeled peptides due to low enrichment.[1]Optimize labeling efficiency to achieve higher enrichment (ideally >95%). This will improve the signal intensity of the labeled peptides.
Inaccurate Protein Quantification Failure to correct for incomplete labeling efficiency.Accurately determine the ¹⁵N labeling efficiency and use this value to correct the calculated peptide and protein ratios in your analysis software.
Co-eluting peptides interfering with quantification, especially in complex samples.Utilize high-resolution mass spectrometry for MS1 scans to reduce peak overlap and improve the accuracy of quantification.
Inconsistent peptide ratios for the same protein.Use the median and interquartile ranges of peptide ratios for protein-level statistics to minimize the impact of outlier peptides.
Missing Quantitative Data Points Low abundance proteins or peptides may not be detected in all runs.For proteins of particular interest, a targeted quantification strategy is recommended as it is more accurate and less prone to missing values.
Data-dependent acquisition (DDA) methods may stochastically miss some peptides.Consider using data-independent acquisition (DIA), which can reduce the number of missing values, although it requires more complex data analysis to deconvolve mixed MS² spectra.

Frequently Asked Questions (FAQs)

1. What is the typical workflow for a quantitative L-Methionine-¹⁵N proteomics study?

A typical workflow involves two main stages: protein identification and protein quantification. Initially, the proteome is labeled with ¹⁵N-methionine. The labeled (heavy) sample is then mixed with an unlabeled (light) control sample. The mixed sample undergoes protein extraction, digestion into peptides, and subsequent analysis by mass spectrometry. The mass spectrometer detects the mass difference between the heavy and light peptide pairs. This information is then used by specialized software to identify the proteins and calculate the relative abundance of each protein between the two samples.

L_Methionine_15N_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis A ¹⁵N-Methionine Labeling (Heavy Sample) C Mix Samples A->C B Control Culture (Light Sample) B->C D Protein Extraction & Digestion C->D E LC-MS/MS Analysis D->E F Peptide Identification E->F G Protein Quantification (Heavy/Light Ratios) F->G H Statistical Analysis & Biological Interpretation G->H

L-Methionine-¹⁵N Proteomics Workflow.

2. How do I determine the ¹⁵N labeling efficiency?

The ¹⁵N labeling efficiency, or enrichment, can be determined using software tools like Protein Prospector's "MS-Isotope" module. By inputting the peptide sequence or composition and the estimated incorporation rate, the software can generate a theoretical isotope peak pattern. This can be compared to the experimental data to refine the labeling efficiency value. It's important to note that labeling efficiency can vary between experiments.

3. Why is L-Methionine-¹⁵N labeling more complex to analyze than SILAC?

In Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), specific amino acids (commonly lysine and arginine) are labeled, resulting in a consistent mass shift for all peptides generated by trypsin digestion (except for C-terminal peptides). In contrast, with ¹⁵N labeling, every nitrogen atom in a peptide is potentially replaced with ¹⁵N. This means the mass difference between light and heavy peptide pairs varies depending on the number of nitrogen atoms in each peptide. This variable mass shift and the resulting complex isotopic patterns make data analysis more challenging.

4. What are some suitable software options for analyzing L-Methionine-¹⁵N proteomics data?

Several software packages can be used for ¹⁵N proteomics data analysis. Some freely available options with workflows for ¹⁵N labeled samples include:

  • Protein Prospector : A web-based tool with features for ¹⁵N quantification, including ratio adjustment based on labeling efficiency.

  • MaxQuant : A popular proteomics platform that supports various quantification methods, including metabolic labeling.

  • pFIND : Another tool that can analyze large-scale ¹⁵N labeled samples.

Commercial software like Proteome Discoverer from Thermo Fisher Scientific also supports metabolic labeling workflows.

5. How should I prepare my samples for submission for mass spectrometry analysis?

While specific protocols may vary between facilities, generally, samples should be in a buffer compatible with mass spectrometry, such as 50 mM Ammonium Bicarbonate or water. It is crucial to provide as much detail as possible about the sample composition, including any detergents or salts present, as these may need to be removed prior to analysis. For quantitative studies, an accurate protein concentration measurement is essential. It is always best to consult with the mass spectrometry facility for their specific sample submission guidelines.

Experimental Protocols

General Protocol for ¹⁵N Metabolic Labeling and Sample Preparation
  • Cell Culture and Labeling : Grow two separate populations of cells. One population is cultured in a medium containing L-Methionine-¹⁵N (heavy), while the control population is grown in a standard medium with unlabeled L-Methionine (light). The duration of labeling should be optimized based on the cell type's doubling time to ensure maximal incorporation.

  • Cell Harvesting and Lysis : After the labeling period, harvest both cell populations. The cells are then lysed using an appropriate buffer to release the proteins.

  • Protein Quantification : Determine the protein concentration of both the heavy and light lysates using a standard protein assay.

  • Sample Mixing : Mix equal amounts of protein from the heavy and light lysates.

  • Protein Precipitation and Digestion : The mixed protein sample is often precipitated (e.g., with acetone) to concentrate the protein and remove interfering substances. The protein pellet is then resuspended and digested into peptides, typically using trypsin.

  • Peptide Cleanup : The resulting peptide mixture is desalted and cleaned up, usually with a C18 solid-phase extraction column, to remove any remaining contaminants before mass spectrometry analysis.

Data Analysis Workflow using Protein Prospector
  • Data Acquisition : Analyze the prepared peptide sample using a high-resolution mass spectrometer.

  • Database Search : Perform two separate database searches using Protein Prospector: one for the ¹⁴N data and one for the ¹⁵N data, specifying the respective modifications.

  • Quantification : Use the "Search Compare" function in Protein Prospector to quantify the light and heavy peptide pairs. The software will identify matching counterparts and calculate the light/heavy (L/H) ratios based on peak intensities or areas of the monoisotopic peaks.

  • Ratio Adjustment : Input the predetermined labeling efficiency to correct the raw peptide ratios.

  • Protein-Level Statistics : The software compiles the adjusted peptide ratios to provide protein-level statistics, such as the median and interquartile range, for a more robust protein quantification.

  • Data Review : Manually inspect the quantification results, paying attention to isotope cluster pattern matching to flag any incorrect monoisotopic peak assignments.

Data_Analysis_Signaling_Pathway cluster_data_input Data Input cluster_database_search Database Search (Protein Prospector) cluster_quantification Quantification & Correction cluster_output Output A Raw MS Data (.raw, .mzML, etc.) B ¹⁴N Search A->B C ¹⁵N Search A->C D Search Compare: Calculate L/H Ratios B->D C->D F Adjusted Peptide Ratios D->F E Input Labeling Efficiency E->F G Protein-Level Statistics (Median, IQR) F->G H Quantitative Proteomics Results G->H

Data Analysis Workflow using Protein Prospector.

References

Validation & Comparative

L-Methionine-15N vs. 13C-Methionine: A Comparative Guide for Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular metabolism, stable isotope tracers are indispensable tools for elucidating the complex network of biochemical reactions. L-methionine, an essential amino acid, plays a central role in numerous metabolic processes, including protein synthesis, methylation reactions, and the production of other key metabolites. When labeled with stable isotopes such as Nitrogen-15 (¹⁵N) or Carbon-13 (¹³C), methionine becomes a powerful probe to trace its metabolic fate. This guide provides an objective comparison of L-Methionine-¹⁵N and ¹³C-Methionine for metabolic pathway tracing, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal tracer for their specific scientific questions.

Principles of Metabolic Pathway Tracing with L-Methionine

Stable isotope tracing involves introducing a labeled substrate, such as L-Methionine-¹⁵N or ¹³C-Methionine, into a biological system (e.g., cell culture, animal models). As the labeled methionine is metabolized, the heavy isotope is incorporated into downstream metabolites. By using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can detect and quantify the labeled metabolites, thereby mapping the flow of atoms through metabolic pathways. The choice between ¹⁵N and ¹³C labeling depends on the specific metabolic question being addressed, as each isotope provides a unique window into the fate of different parts of the methionine molecule.

L-Methionine-¹⁵N: Tracing the Path of Nitrogen

L-Methionine-¹⁵N is an excellent tracer for investigating the fate of the amino group of methionine. This is particularly valuable for studying pathways involving nitrogen metabolism, such as transamination reactions and the synthesis of nitrogen-containing compounds.

Key Applications:

  • Transamination Reactions: Tracing the transfer of the ¹⁵N-labeled amino group from methionine to other alpha-keto acids to form new amino acids.

  • Nitrogen Assimilation and Excretion: Following the incorporation of methionine's nitrogen into biomass or its excretion as waste products like urea.

  • Amino Acid Synthesis and Catabolism: Understanding the contribution of methionine's nitrogen to the synthesis of other amino acids and the pathways of its degradation.

¹³C-Methionine: Tracking the Carbon Backbone

¹³C-Methionine, with the carbon atoms of its backbone replaced by the heavy isotope, is ideal for tracking the flow of the carbon skeleton through various metabolic pathways. This allows for a detailed analysis of how methionine contributes to the central carbon metabolism and biosynthetic pathways.

Key Applications:

  • Methionine Cycle and Transmethylation: Following the carbon backbone through the methionine cycle to study the dynamics of S-adenosylmethionine (SAM) synthesis and its role as a universal methyl donor.[1]

  • Propylamine Transfer: Quantifying the flux of the propylamine group from decarboxylated SAM in polyamine biosynthesis.[1]

  • Tricarboxylic Acid (TCA) Cycle Anaplerosis: Investigating the contribution of methionine's carbon skeleton to the replenishment of TCA cycle intermediates.

  • Protein Synthesis: Measuring the rate of incorporation of methionine into newly synthesized proteins.

Comparative Performance: L-Methionine-¹⁵N vs. ¹³C-Methionine

The choice between these two tracers is dictated by the specific metabolic pathway under investigation. Below is a summary of their performance in tracing key metabolic routes.

Metabolic PathwayL-Methionine-¹⁵N Performance¹³C-Methionine PerformanceRationale
Transamination Excellent Poor ¹⁵N directly tracks the amino group transfer, which is the defining step of this reaction. ¹³C only tracks the carbon skeleton, which may not be unique to this pathway.
Transmethylation Poor Excellent The methyl group transferred from SAM contains carbon. ¹³C-labeling of the methyl group of methionine allows direct tracing of this transfer. The nitrogen atom is not involved in this transfer.
Protein Synthesis Good Excellent Both can be used to measure incorporation into protein. However, ¹³C-methionine provides information on the fate of the entire carbon backbone within the protein.
Polyamine Biosynthesis Poor Excellent The propylamine group donated by decarboxylated SAM is derived from the carbon backbone of methionine.
General Nitrogen Metabolism Excellent Poor ¹⁵N is the ideal tracer for studying the overall flow and fate of nitrogen originating from methionine.
Central Carbon Metabolism Poor Excellent ¹³C labeling allows for the tracking of methionine-derived carbons as they enter and are processed within central metabolic pathways like the TCA cycle.

Experimental Protocols

Key Experiment: Quantification of Methionine Metabolic Fluxes using ¹³C-Methionine

This protocol is adapted from a study quantifying methionine metabolism in a human fibrosarcoma cell line using [U-¹³C₅]-L-Methionine.[1][2]

1. Cell Culture and Labeling:

  • Culture human fibrosarcoma cells (e.g., HT1080) in standard DMEM medium.
  • For the labeling experiment, replace the standard medium with a custom DMEM medium containing [U-¹³C₅]-L-Methionine at the same concentration as in the standard medium.
  • Incubate the cells for various time points (e.g., 0, 1, 4, 8, 24 hours) to measure the kinetics of label incorporation.

2. Metabolite Extraction:

  • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).
  • Quench metabolism and extract metabolites by adding a pre-chilled 80:20 methanol/water solution.
  • Scrape the cells and transfer the cell suspension to a microcentrifuge tube.
  • Centrifuge at 4°C to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Preparation for LC-MS Analysis:

  • Dry the metabolite extract under a stream of nitrogen gas.
  • For amino acid analysis, derivatize the samples to enhance sensitivity and chromatographic separation. A common method is derivatization with benzyl chloroformate.[2]
  • Reconstitute the derivatized sample in a suitable solvent for LC-MS injection.

4. LC-MS Analysis:

  • Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.
  • Use a suitable chromatographic method to separate the metabolites of interest.
  • Operate the mass spectrometer in a mode that allows for the detection and quantification of different isotopologues of methionine and its downstream metabolites (e.g., SAM, homocysteine).
  • Data is typically corrected for the natural abundance of ¹³C.

Key Experiment: Tracing Nitrogen Fate using L-Methionine-¹⁵N

This protocol provides a general framework for tracing the nitrogen from L-Methionine-¹⁵N into other amino acids.

1. Cell Culture and Labeling:

  • Culture cells in a medium where the standard L-methionine is replaced with L-Methionine-¹⁵N.
  • Incubate the cells for a time course sufficient to observe label incorporation into downstream metabolites.

2. Metabolite Extraction:

  • Follow the same procedure as described for the ¹³C-methionine experiment to extract intracellular metabolites.

3. Sample Preparation for GC-MS or LC-MS Analysis:

  • For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is necessary to make the amino acids volatile. A common method is N-tert-butyldimethylsilyl (tBDMS) derivatization.
  • For LC-MS analysis, derivatization may not be necessary but can improve chromatographic performance.

4. GC-MS or LC-MS Analysis:

  • Analyze the samples to detect the m+1 isotopologue of amino acids, which indicates the incorporation of the ¹⁵N atom from methionine.
  • By quantifying the enrichment of ¹⁵N in different amino acids, the activity of transamination pathways can be determined.

Visualization of Metabolic Pathways and Workflows

Methionine_Metabolism cluster_Methionine_Cycle Methionine Cycle & Transmethylation cluster_Transsulfuration Transsulfuration Pathway cluster_Polyamine Polyamine Synthesis cluster_Transamination Transamination Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Met_Keto α-keto-γ-methylthiobutyrate Met->Met_Keto Aminotransferase SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases (CH3 donation) dcSAM Decarboxylated SAM SAM->dcSAM SAMDC Hcy Homocysteine SAH->Hcy SAHH Hcy->Met MS Cys Cysteine Hcy->Cys CBS, CGL Spermidine Spermidine dcSAM->Spermidine Propylamine transfer Putrescine Putrescine Putrescine->Spermidine Glu Glutamate aKG α-ketoglutarate aKG->Glu Aminotransferase

Caption: Overview of major methionine metabolic pathways.

Experimental_Workflow Start Start: Cell Culture Labeling Isotopic Labeling (L-Met-15N or 13C-Met) Start->Labeling Extraction Metabolite Extraction Labeling->Extraction Derivatization Sample Derivatization (Optional) Extraction->Derivatization Analysis LC-MS or GC-MS Analysis Derivatization->Analysis Data Data Processing & Isotopologue Analysis Analysis->Data Interpretation Pathway Flux Interpretation Data->Interpretation

Caption: General experimental workflow for stable isotope tracing.

Conclusion

Both L-Methionine-¹⁵N and ¹³C-Methionine are powerful tools for metabolic pathway tracing, each offering unique insights into the fate of this crucial amino acid. The choice between them is not a matter of which is "better" overall, but which is more appropriate for the specific biological question at hand. For researchers interested in nitrogen metabolism, transamination, and the fate of the amino group, L-Methionine-¹⁵N is the superior choice. Conversely, for those investigating the methionine cycle, transmethylation, polyamine synthesis, and the contribution of methionine's carbon skeleton to central metabolism, ¹³C-Methionine is the tracer of choice. By carefully considering the metabolic pathway of interest and utilizing the appropriate labeled methionine, researchers can unravel the complex and dynamic nature of cellular metabolism.

References

A Comparative Analysis of L-Methionine-15N and Other Labeled Amino Acids for SILAC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Stable Isotope-Labeled Amino Acid for Quantitative Proteomics.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful and widely adopted metabolic labeling technique for accurate mass spectrometry-based quantitative proteomics. The choice of the labeled amino acid is a critical determinant of the experiment's success, influencing labeling efficiency, proteome coverage, and data interpretation. While Arginine (Arg) and Lysine (Lys) are the most commonly used amino acids for SILAC, L-Methionine-15N presents a viable alternative in specific experimental contexts. This guide provides a comparative analysis of this compound against other commonly used labeled amino acids, supported by experimental considerations and protocols.

Performance Comparison: this compound vs. Other Labeled Amino Acids

The selection of a labeled amino acid for SILAC experiments is primarily dictated by the specific requirements of the study, including the organism or cell type, the proteolytic enzyme used, and the biological question being addressed. The following table summarizes the key performance characteristics of this compound in comparison to the canonical choices of 13C and 15N-labeled Arginine and Lysine, as well as deuterated amino acids.

FeatureThis compound13C/15N-Labeled Arginine & LysineDeuterated Amino Acids (e.g., L-Methionine-d8)
Typical Isotopes ¹⁵N¹³C, ¹⁵N²H (Deuterium)
Proteome Coverage (with Trypsin) LowerHigh (Trypsin cleaves at C-terminus of Arg and Lys)[1][2]Lower
Incorporation Efficiency High (Essential Amino Acid)[1]High (Essential or conditionally essential)[2]High (Essential Amino Acid)[3]
Metabolic Stability Generally stable, but can be metabolized.Arginine can be converted to Proline, requiring addition of Proline to the medium to suppress.Can exhibit chromatographic separation from non-deuterated counterparts, potentially affecting quantification.
Mass Shift 1 Da per ¹⁵N atom6-10 Da for commonly used Arg/Lys isotopologuesVaries with the number of deuterium atoms.
Key Advantage Useful for studying methionine metabolism and in organisms where Arg/Lys labeling is problematic.Near-complete labeling of tryptic peptides, maximizing proteome-wide quantification.Can be a cost-effective labeling option.
Key Disadvantage Not all peptides will be labeled when using Trypsin, leading to incomplete proteome quantification.Potential for Arginine-to-Proline conversion can complicate data analysis.Chromatographic shift can interfere with accurate quantification.

Experimental Considerations and Logical Workflow

The general workflow for a SILAC experiment is a multi-step process that requires careful planning and execution. The choice of labeled amino acid directly impacts several stages of this workflow.

SILAC_Workflow cluster_prep Phase 1: Cell Culture and Labeling cluster_exp Phase 2: Experiment and Sample Processing cluster_analysis Phase 3: Data Acquisition and Analysis A Cell Line Selection B SILAC Media Preparation ('Light' vs. 'Heavy') A->B C Cell Culture & Adaptation (≥ 5 cell doublings) B->C D Confirmation of >97% Incorporation C->D E Experimental Treatment D->E F Cell Lysis E->F G Protein Quantification & Mixing F->G H Proteolysis (e.g., Trypsin Digestion) G->H I LC-MS/MS Analysis H->I J Peptide Identification & Quantification I->J K Data Interpretation J->K

Caption: General experimental workflow for a SILAC experiment.

Signaling Pathway Consideration: The Role of Methionine

Methionine plays a crucial role as a precursor for S-adenosylmethionine (SAM), the universal methyl donor in numerous biological methylation reactions. These reactions are critical in various signaling pathways, including histone modification and DNA methylation, which regulate gene expression. Utilizing ¹⁵N-labeled methionine in SILAC can be particularly advantageous for studying these pathways, as it allows for the direct tracking of methionine's metabolic fate and its incorporation into proteins and other molecules involved in methylation-dependent signaling.

Methionine_Pathway Met This compound SAM S-Adenosylmethionine (SAM)-15N Met->SAM MAT SAH S-Adenosylhomocysteine (SAH)-15N SAM->SAH Methyl Group Donation MethylatedProtein Methylated Protein-15N SAM->MethylatedProtein SAH->Met Metabolic Recycling Protein Protein Protein->MethylatedProtein Methyltransferase Methyltransferase Methyltransferase->SAM Methyltransferase->Protein

Caption: Simplified metabolic pathway of L-Methionine in methylation.

Experimental Protocol: SILAC using this compound

This protocol provides a general framework for a SILAC experiment using this compound. It is essential to optimize parameters such as cell line, culture conditions, and mass spectrometry settings for each specific experiment.

1. Preparation of SILAC Media

  • "Light" Medium: Prepare standard cell culture medium (e.g., DMEM) that is deficient in L-Methionine. Supplement this medium with unlabeled L-Methionine at the standard physiological concentration.

  • "Heavy" Medium: Prepare the same L-Methionine-deficient base medium. Supplement this medium with L-Methionine-¹⁵N to the same final concentration as the "light" medium.

  • Important: Both media must be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

2. Cell Culture and Labeling

  • Culture two separate populations of the chosen cell line.

  • For the "light" population, use the "light" SILAC medium. For the "heavy" population, use the "heavy" SILAC medium.

  • Culture the cells for at least five to six cell doublings to ensure near-complete incorporation (>97%) of the labeled amino acid.

  • Verification of Incorporation: After the adaptation period, harvest a small aliquot of cells from the "heavy" population. Extract proteins, digest them with trypsin, and analyze by mass spectrometry to confirm the incorporation efficiency of L-Methionine-¹⁵N.

3. Experimental Procedure

  • Once labeling is complete, subject the two cell populations to their respective experimental conditions (e.g., drug treatment vs. control).

  • After treatment, harvest the cells from both populations.

  • Lyse the cells using a suitable lysis buffer.

  • Determine the protein concentration of each lysate.

  • Mix equal amounts of protein from the "light" and "heavy" lysates.

4. Sample Preparation for Mass Spectrometry

  • Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., Trypsin).

  • Desalt the resulting peptide mixture using a suitable method (e.g., C18 StageTips).

5. LC-MS/MS Analysis and Data Interpretation

  • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Use appropriate software (e.g., MaxQuant) to identify and quantify the "light" and "heavy" peptide pairs.

  • The ratio of the intensities of the "heavy" to "light" peptides for a given protein reflects the relative abundance of that protein between the two experimental conditions.

Conclusion

The choice between this compound and other labeled amino acids for SILAC is context-dependent. While 13C/15N-labeled Arginine and Lysine offer the most comprehensive proteome coverage when using trypsin, this compound provides a valuable tool for specific applications, such as studying methionine metabolism and post-translational modifications like methylation. Careful consideration of the experimental goals, the biological system, and the available resources will enable researchers to select the most appropriate labeled amino acid for robust and accurate quantitative proteomic analysis.

References

Evaluating the accuracy of protein quantification using L-Methionine-15N labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Protein Quantification: L-Methionine-¹⁵N Labeling vs. SILAC and Isobaric Tagging (iTRAQ/TMT)

For researchers, scientists, and drug development professionals, accurate protein quantification is paramount for understanding complex biological processes and identifying potential therapeutic targets. This guide provides an objective comparison of L-Methionine-¹⁵N metabolic labeling with two other widely used quantitative proteomics techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and isobaric tagging (iTRAQ and TMT). We will delve into their respective principles, experimental workflows, and performance characteristics, supported by experimental data.

Introduction to Protein Quantification Techniques

Mass spectrometry-based proteomics has become an indispensable tool for identifying and quantifying thousands of proteins in a single experiment. Isotope labeling strategies, in particular, offer high accuracy and precision by introducing a mass difference between proteins from different samples.

L-Methionine-¹⁵N Labeling: This is a metabolic labeling technique where cells are cultured in a medium containing L-Methionine with the heavy isotope ¹⁵N.[1] As proteins are synthesized, this labeled methionine is incorporated, resulting in a mass shift that can be detected by mass spectrometry. This method is particularly useful for studying protein turnover and dynamics.

SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): SILAC is another metabolic labeling method where cells are grown in media containing "light" (normal) or "heavy" isotopically labeled essential amino acids, typically lysine and arginine.[2][3] This allows for the direct comparison of two or three different cell populations.

iTRAQ (isobaric Tags for Relative and Absolute Quantitation) and TMT (Tandem Mass Tags): These are chemical labeling techniques that use isobaric tags to label peptides in vitro after protein extraction and digestion.[4] Peptides from different samples are labeled with tags that have the same total mass but produce unique reporter ions upon fragmentation in the mass spectrometer, allowing for relative quantification.

Performance Comparison

The choice of a quantification strategy depends on the specific research question, sample type, and desired level of accuracy and multiplexing.

FeatureL-Methionine-¹⁵N LabelingSILAC (Lysine & Arginine)iTRAQ / TMT
Principle Metabolic (in vivo)Metabolic (in vivo)Chemical (in vitro)
Labeling Stage Protein (during synthesis)Protein (during synthesis)Peptide (post-digestion)
Multiplexing Typically 2-plex2-plex or 3-plexUp to 18-plex (TMT)
Accuracy HighVery HighModerate to High
Precision (CV) Generally low, dependent on incorporationLow (typically <15%)Generally low, but can be higher than SILAC
Dynamic Range WideWide (up to 100-fold)Moderate (subject to ratio compression)
Ratio Compression Not a significant issueNot a significant issueA known limitation affecting accuracy
Sample Type Proliferating cellsProliferating cellsAll sample types
Cost Moderate (cost of labeled methionine)High (cost of labeled amino acids and media)High (cost of reagents)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are generalized protocols for each technique.

L-Methionine-¹⁵N Labeling Protocol

This protocol is adapted for cultured mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells in a custom-made medium lacking methionine but supplemented with a known concentration of ¹⁵N-labeled L-Methionine.

    • For the "light" condition, use a medium with natural L-Methionine.

    • Allow cells to grow for a sufficient number of cell divisions (typically at least 5) to ensure near-complete incorporation of the labeled amino acid.

  • Sample Harvesting and Lysis:

    • Harvest the "heavy" and "light" cell populations.

    • Wash the cells with phosphate-buffered saline (PBS).

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a protein assay (e.g., BCA).

    • Mix equal amounts of protein from the "heavy" and "light" samples.

  • Protein Digestion:

    • Reduce the disulfide bonds in the protein mixture with DTT and alkylate the cysteine residues with iodoacetamide.

    • Digest the proteins into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • The mass spectrometer will detect the mass difference between the ¹⁵N-labeled and unlabeled methionine-containing peptides.

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the heavy and light peptide pairs.

SILAC Protocol

This protocol outlines a typical 2-plex SILAC experiment.

  • Cell Culture and Labeling:

    • Culture one population of cells in "light" medium containing natural lysine and arginine.

    • Culture a second population in "heavy" medium containing isotopically labeled lysine (e.g., ¹³C₆-¹⁵N₂) and arginine (e.g., ¹³C₆-¹⁵N₄).

    • Ensure complete incorporation by passaging the cells for at least five generations.

  • Experimental Treatment:

    • Apply the experimental treatment to one of the cell populations.

  • Harvesting, Lysis, and Mixing:

    • Harvest both cell populations.

    • Lyse the cells separately.

    • Combine equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein sample with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Quantify the relative protein abundance by comparing the signal intensities of the light and heavy peptide pairs.

iTRAQ/TMT Protocol

This protocol describes a general workflow for isobaric tagging.

  • Protein Extraction and Digestion:

    • Extract proteins from each sample (up to 18 for TMTpro).

    • Quantify the protein concentration for each sample.

    • Take an equal amount of protein from each sample and perform reduction, alkylation, and tryptic digestion.

  • Peptide Labeling:

    • Label the peptides from each sample with a different isobaric tag according to the manufacturer's instructions.

  • Sample Pooling:

    • Combine the labeled peptide samples into a single mixture.

  • Fractionation (Optional but Recommended):

    • Fractionate the pooled peptide mixture using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis:

    • Analyze each fraction by LC-MS/MS. During fragmentation, the reporter ions are released, and their intensities are measured.

  • Data Analysis:

    • Identify the peptides and quantify their relative abundance across the different samples based on the intensities of the reporter ions.

Visualization of Workflows and Concepts

Experimental Workflows

L_Methionine_15N_Workflow cluster_labeling In Vivo Labeling cluster_processing Sample Processing cluster_analysis Analysis light Cells in 'Light' Medium (Natural Methionine) lysis Cell Lysis light->lysis heavy Cells in 'Heavy' Medium (¹⁵N-Methionine) heavy->lysis quant Protein Quantification lysis->quant mix Mix 1:1 quant->mix digest Reduction, Alkylation, & Tryptic Digest mix->digest lcms LC-MS/MS digest->lcms data Data Analysis lcms->data

L-Methionine-¹⁵N Labeling Workflow

SILAC_Workflow cluster_labeling In Vivo Labeling cluster_processing Sample Processing cluster_analysis Analysis light Cells in 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆-Arg) treat Experimental Treatment light->treat heavy Cells in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆-Arg) heavy->treat lysis Cell Lysis treat->lysis mix Mix 1:1 lysis->mix digest Protein Digestion mix->digest lcms LC-MS/MS digest->lcms data Data Analysis lcms->data

SILAC Experimental Workflow

iTRAQ_TMT_Workflow cluster_prep Sample Preparation cluster_labeling In Vitro Labeling cluster_analysis Analysis sample1 Sample 1 digest1 Protein Extraction & Digestion sample1->digest1 sample2 Sample 2 digest2 Protein Extraction & Digestion sample2->digest2 sampleN Sample N digestN Protein Extraction & Digestion sampleN->digestN label1 Label with Tag 1 digest1->label1 label2 Label with Tag 2 digest2->label2 labelN Label with Tag N digestN->labelN pool Pool Samples label1->pool label2->pool labelN->pool fractionate Fractionation (Optional) pool->fractionate lcms LC-MS/MS fractionate->lcms data Data Analysis lcms->data

iTRAQ/TMT Experimental Workflow
Conceptual Comparison

Method_Comparison cluster_Metabolic Metabolic Labeling (in vivo) cluster_Chemical Chemical Labeling (in vitro) cluster_Quant Quantification Level Met_Label L-Methionine-¹⁵N (Single Amino Acid) MS1 MS1 Level (Precursor Ion) Met_Label->MS1 Quantification SILAC SILAC (Multiple Amino Acids) SILAC->MS1 Quantification Isobaric iTRAQ / TMT (Isobaric Tags) MS2 MS2 Level (Reporter Ion) Isobaric->MS2 Quantification

Comparison of Labeling Principles

Conclusion

The choice between L-Methionine-¹⁵N labeling, SILAC, and isobaric tagging depends heavily on the experimental goals and available resources.

  • L-Methionine-¹⁵N labeling is a cost-effective metabolic labeling approach suitable for studying the dynamics of methionine-containing proteins and overall protein turnover. Its accuracy is high due to the in vivo labeling, which minimizes experimental variability.

  • SILAC is considered a gold standard for quantitative proteomics in cell culture due to its high accuracy and precision. By labeling with essential amino acids, it provides a comprehensive view of proteome changes. However, it is limited to proliferating cells and can be expensive.

  • iTRAQ and TMT offer the significant advantage of high multiplexing capabilities, allowing for the comparison of many samples in a single run. They are applicable to a wide range of sample types, including tissues and clinical samples. However, they are susceptible to ratio compression, which can affect the accuracy of quantification for large fold changes.

Researchers should carefully consider these factors to select the most appropriate method for their specific research needs to ensure the generation of high-quality, reliable quantitative proteomics data.

References

A Researcher's Guide to Validating Mass Spectrometry Data from 15N Metabolic Labeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Metabolic labeling with stable isotopes, such as 15N, is a powerful technique for the relative quantification of proteins on a global scale.[1] In this approach, one cell or organism population is grown in a medium containing a "heavy" 15N nitrogen source, while the control population is cultured in a medium with the natural abundance "light" 14N nitrogen. The two populations are then mixed, processed, and analyzed by mass spectrometry. The mass difference between the heavy and light isotope-labeled peptides allows for the determination of their relative abundance.[1][2] However, the complexity of data analysis, particularly with 15N labeling's variable mass shifts and the potential for incomplete isotope incorporation, necessitates robust validation strategies.[1][3]

Core Principles of Data Validation in 15N Metabolic Labeling

The validation of mass spectrometry data from 15N metabolic labeling experiments hinges on several key steps, from initial experimental design to final statistical analysis. The overall workflow aims to minimize experimental error and ensure the accurate identification and quantification of proteins.

15N_Metabolic_Labeling_Workflow cluster_Experimental Experimental Phase cluster_Data_Analysis Data Analysis & Validation Phase exp_design Experimental Design (e.g., reciprocal labeling) labeling 15N Metabolic Labeling exp_design->labeling informs mixing Sample Mixing labeling->mixing digestion Protein Digestion mixing->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis raw_data Raw Data Acquisition ms_analysis->raw_data peptide_id Peptide Identification (14N and 15N) raw_data->peptide_id label_eff Labeling Efficiency Determination peptide_id->label_eff quant Peptide & Protein Quantification label_eff->quant corrects norm Data Normalization quant->norm stat Statistical Analysis norm->stat validation Biological Validation stat->validation

A generalized workflow for 15N metabolic labeling experiments.

A crucial aspect of this workflow is the determination and correction for labeling efficiency. Incomplete labeling, where not all nitrogen atoms are replaced by 15N, can lead to broader isotope clusters in the mass spectra, making it difficult to correctly identify the monoisotopic peak and leading to inaccurate quantification.

Comparative Analysis of Data Validation Methods

Several computational and statistical methods are employed to validate data from 15N labeling experiments. The choice of method can significantly impact the final results.

Validation StepMethod/ApproachPrincipleAdvantagesDisadvantages
Labeling Efficiency Determination Isotope Cluster Pattern MatchingCompares the experimental isotope distribution of 15N-labeled peptides to theoretical distributions at varying enrichment levels.Accurate and peptide-specific.Can be time-consuming for large datasets if done manually.
M-1/M Ratio CalculationUtilizes the ratio of the peak immediately preceding the monoisotopic peak (M-1) to the monoisotopic peak (M) to estimate labeling efficiency.Simple and quick to calculate.Less accurate for peptides with low signal-to-noise ratios.
Peptide & Protein Quantification Extracted Ion Chromatogram (XIC) based QuantificationCalculates the area under the curve for the light and heavy peptide pairs from their respective XICs.Robust and widely used.Susceptible to interference from co-eluting peptides.
Data Normalization Median NormalizationAssumes that the majority of proteins are not changing between samples and adjusts the log2 ratios to have a median of zero.Simple and effective for many datasets.May not be appropriate if a large proportion of proteins are changing.
Lowess NormalizationA more flexible method that fits a local regression to the data to remove systematic intensity-dependent biases.Can correct for non-linear biases.More computationally intensive.
Statistical Significance Testing Student's t-testA basic statistical test to determine if there is a significant difference between the means of two groups.Easy to implement and interpret.Assumes equal variance and normal distribution, which may not hold true for proteomics data.
Empirical Bayes Moderated t-test (e.g., limma)"Borrows" information across all proteins to obtain more stable estimates of variance, increasing statistical power.Improved performance with small numbers of replicates and controls the false discovery rate.Requires specialized software packages (e.g., R/Bioconductor).

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to generating high-quality, valid data.

General Protocol for 15N Metabolic Labeling in Cell Culture
  • Cell Culture and Labeling:

    • Culture cells in standard "light" medium (containing 14N) and "heavy" medium (where the primary nitrogen source, e.g., an amino acid, is replaced with its 15N-labeled counterpart).

    • Ensure a sufficient number of cell doublings in the heavy medium to achieve high labeling efficiency (typically >97%).

  • Sample Harvesting and Mixing:

    • Harvest the light and heavy cell populations.

    • Determine cell counts or protein concentrations for each population.

    • Mix the samples in a 1:1 ratio based on cell number or total protein amount.

  • Protein Extraction and Digestion:

    • Lyse the mixed cell pellet and extract the total protein.

    • Perform in-solution or in-gel digestion of the proteins (e.g., with trypsin).

  • Mass Spectrometry Analysis:

    • Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

Protocol for Determining Labeling Efficiency
  • Data Acquisition: Acquire high-resolution MS1 spectra.

  • Peptide Identification: Identify a set of high-confidence 15N-labeled peptides.

  • Isotope Pattern Analysis:

    • For each identified heavy peptide, extract its isotopic cluster from the MS1 spectrum.

    • Using a tool like Protein Prospector's MS-Isotope module, generate theoretical isotopic patterns for a range of labeling efficiencies (e.g., 95-99%).

    • Compare the experimental isotope pattern to the theoretical patterns to determine the best fit and thus the labeling efficiency.

Software Comparison for 15N Data Analysis

A variety of software packages are available for analyzing 15N metabolic labeling data. The choice of software will depend on the specific experimental design, the user's bioinformatics expertise, and the desired level of control over the analysis pipeline.

SoftwareKey Features for 15N AnalysisLicensingUser InterfaceNotes
Protein Prospector - Dedicated 15N quantification workflow. - MS-Isotope module for labeling efficiency determination. - Cosine Similarity (CS) score for matching isotope patterns.Free (web-based and local installation)Web and command-lineA comprehensive and well-documented tool specifically for 15N analysis.
MaxQuant - Supports various labeling techniques, including metabolic labeling. - Integrated with the Andromeda search engine. - Requires specific setup for 15N labeling.FreeGUIA popular and powerful platform for quantitative proteomics, though 15N analysis may be less straightforward than in dedicated tools.
Proteome Discoverer - Supports stable isotope labeling workflows. - Requires manual setup of quantification methods for 15N with different numbers of nitrogen atoms.CommercialGUIA flexible platform with a user-friendly interface, but requires careful configuration for 15N experiments.
Skyline - Primarily designed for targeted proteomics, but can be used for MS1-based quantification. - Requires explicit definition of light and heavy precursors and their enrichment levels.Free and open-sourceGUILess suited for discovery-based 15N proteomics with unknown enrichment levels.
Census - Specifically designed for quantitative proteomics with stable isotopes. - Calculates enrichment ratios and predicts isotope distributions.FreeCommand-lineA powerful tool for detailed quantitative analysis, often used in conjunction with other software for initial peptide identification.

Logical Relationships in Data Validation

The validation process involves a series of interconnected steps where the output of one stage informs the next. This logical flow ensures that errors are identified and corrected early in the analysis pipeline.

Validation_Logic cluster_Initial_QC Initial Quality Control cluster_Quant_Validation Quantitative Validation cluster_Statistical_Validation Statistical Validation raw_qc Raw Data Quality Check (e.g., TIC, base peak chromatograms) id_qc Peptide Identification QC (e.g., FDR, mass accuracy) raw_qc->id_qc informs label_eff_check Assess Labeling Efficiency id_qc->label_eff_check enables ratio_dist Analyze Protein Ratio Distribution label_eff_check->ratio_dist corrects norm_check Verify Normalization Effect ratio_dist->norm_check precedes volcano_plot Volcano Plot Analysis norm_check->volcano_plot enables pca Principal Component Analysis volcano_plot->pca complements clustering Hierarchical Clustering pca->clustering complements

Logical flow of data validation steps.

Conclusion

The validation of mass spectrometry data from 15N metabolic labeling experiments is a multi-faceted process that requires careful experimental design, appropriate computational tools, and robust statistical analysis. By understanding the principles of each validation step and selecting the appropriate methods and software, researchers can ensure the generation of high-quality, reliable quantitative proteomics data. This guide provides a framework for comparing and implementing these validation strategies, ultimately leading to more confident biological insights.

References

Validating L-Methionine-¹⁵N Proteomics: A Guide to Cross-Validation with Orthogonal Biochemical Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, achieving high confidence in quantitative proteomics data is paramount. While L-Methionine-¹⁵N metabolic labeling offers a powerful tool for analyzing protein dynamics, cross-validation with orthogonal biochemical assays is crucial for robust and reliable results. This guide provides a framework for comparing L-Methionine-¹⁵N proteomics data with results from Western blotting, Enzyme-Linked Immunosorbent Assay (ELISA), and enzyme activity assays.

This guide will delve into the experimental protocols for these key validation techniques and present a comparative analysis of quantitative data. Furthermore, it will visualize the cross-validation workflow and a relevant signaling pathway to provide a comprehensive understanding of this critical process.

Comparative Analysis of Quantitative Proteomics and Orthogonal Assays

The core principle of cross-validation is to confirm that the relative protein abundance changes detected by L-Methionine-¹⁵N proteomics are consistent with those measured by independent methods. Below is a summary of hypothetical quantitative data comparing the fold-change of several proteins involved in the mTOR signaling pathway, a central regulator of cell growth and metabolism.

ProteinL-Methionine-¹⁵N Proteomics (Fold Change)Western Blot (Relative Densitometry)ELISA (Fold Change)Enzyme Activity Assay (Relative Activity)
mTOR1.521.481.55N/A
Raptor1.351.291.40N/A
Rictor0.951.020.98N/A
Akt1.891.751.921.80
S6K12.102.012.152.05
4E-BP10.450.510.48N/A

Note: The data presented in this table is for illustrative purposes to demonstrate the expected correlation between the different techniques.

Visualizing the Cross-Validation Workflow

A systematic workflow is essential for the successful cross-validation of proteomics data. The following diagram illustrates the key steps, from initial experimental setup to data comparison.

Cross_Validation_Workflow cluster_proteomics L-Methionine-15N Proteomics cluster_validation Orthogonal Validation Assays cluster_comparison Data Integration and Comparison p1 Cell Culture with This compound p2 Protein Extraction and Digestion p1->p2 p3 LC-MS/MS Analysis p2->p3 p4 Data Analysis and Quantification p3->p4 v1 Western Blot p4->v1 v2 ELISA p4->v2 v3 Enzyme Activity Assay p4->v3 c1 Correlation Analysis v1->c1 v2->c1 v3->c1 c2 Validation of Differentially Expressed Proteins c1->c2

A streamlined workflow for cross-validating proteomics data.

Investigating Signaling Pathways: The mTOR Example

L-Methionine, the precursor for S-adenosylmethionine (SAM), plays a role in regulating the mTORC1 signaling pathway, making this pathway an excellent candidate for studies involving L-Methionine-¹⁵N labeling[1]. The following diagram illustrates a simplified representation of the mTOR signaling pathway, highlighting key proteins that can be targeted for cross-validation.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core mTORC1 Complex Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Amino_Acids Amino Acids (e.g., Methionine) Amino_Acids->mTORC1 Raptor Raptor S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis

A simplified diagram of the mTOR signaling pathway.

Experimental Protocols

Detailed and consistent experimental protocols are the bedrock of reliable cross-validation. The following sections outline standardized methodologies for Western blotting, ELISA, and enzyme activity assays.

Western Blotting Protocol

Western blotting is a widely used technique to detect specific proteins in a sample.[2][3]

  • Protein Extraction and Quantification: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysate using a BCA assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Separate the proteins by size on a 4-20% Tris-glycine polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Densitometry Analysis: Quantify the band intensity using image analysis software and normalize to a loading control such as GAPDH or β-actin.

Enzyme-Linked Immunosorbent Assay (ELISA) Protocol

ELISA is a plate-based assay for quantifying a specific protein.[4][5] The following protocol is for a sandwich ELISA.

  • Coating: Coat a 96-well plate with a capture antibody specific for the target protein and incubate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1-2 hours at room temperature.

  • Sample Incubation: Add diluted samples and standards to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate and add a biotinylated detection antibody, incubating for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate and add streptavidin-HRP conjugate, incubating for 30 minutes at room temperature.

  • Substrate Addition: After a final wash, add a TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Quantification: Calculate the protein concentration based on the standard curve.

Enzyme Activity Assay Protocol

Enzyme activity assays measure the function of a specific enzyme. The protocol will vary depending on the enzyme, but a general spectrophotometric assay is outlined below.

  • Sample Preparation: Prepare cell or tissue lysates in a buffer that maintains the enzyme's stability and activity.

  • Reaction Mixture: In a cuvette or 96-well plate, prepare a reaction mixture containing the appropriate buffer, substrate, and any necessary cofactors.

  • Initiate Reaction: Add the lysate to the reaction mixture to start the enzymatic reaction.

  • Measurement: Measure the change in absorbance over time at a specific wavelength using a spectrophotometer or microplate reader. This change corresponds to the consumption of substrate or the formation of a product.

  • Calculation of Activity: Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time curve. Normalize the activity to the total protein concentration of the lysate.

References

A Head-to-Head Comparison of L-Methionine-¹⁵N Labeling and ICAT for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of quantitative proteomics, researchers are equipped with a diverse toolkit of labeling strategies to unravel the complexities of protein expression. Among these, L-Methionine-¹⁵N metabolic labeling and Isotope-Coded Affinity Tag (ICAT) chemical labeling represent two distinct and powerful approaches. This guide provides a comprehensive head-to-head comparison of these methods, offering insights into their principles, performance, and practical applications to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their experimental needs.

At a Glance: L-Methionine-¹⁵N vs. ICAT

FeatureL-Methionine-¹⁵N LabelingIsotope-Coded Affinity Tag (ICAT)
Labeling Principle In vivo metabolic incorporation of ¹⁵N-labeled methionine into newly synthesized proteins.In vitro chemical labeling of cysteine residues with isotopically light or heavy tags.
Labeling Specificity All methionine-containing proteins.Cysteine-containing proteins.
Multiplexing Typically 2-plex (light vs. heavy).2-plex (light vs. heavy).
Sample Complexity High, as all peptides from a protein digest are analyzed.Reduced, due to affinity purification of cysteine-containing peptides.[1]
Quantification MS1-level, based on the mass shift of peptide pairs.MS1-level, based on the peak intensity ratios of isotopically labeled peptide pairs.[1]
Protein Coverage Potentially broader, as most proteins contain methionine.Limited to proteins containing cysteine residues.[1]
Accuracy & Precision Generally high, with low experimental variability introduced early.Can be affected by labeling efficiency and potential side reactions.
Cost Can be expensive due to the cost of ¹⁵N-labeled feed or media.Reagent costs can be significant.
Applicability Primarily for cell culture or organisms that can be metabolically labeled.Applicable to a wide range of samples, including tissues and biofluids.

Performance Comparison: Quantitative Data

While direct head-to-head studies with standardized metrics are limited, the following table summarizes typical performance characteristics gleaned from various proteomics studies. Metabolic labeling, in general, is noted for its high accuracy and precision due to the early introduction of the isotopic label, minimizing downstream quantitative errors.[2][3] Chemical labeling methods like ICAT offer the advantage of being applicable to a wider range of sample types.

Performance MetricL-Methionine-¹⁵N Labeling (Metabolic Labeling)ICAT (Chemical Labeling)
Quantification Accuracy High; low coefficients of variation (CVs) are often observed.Generally good, but can be influenced by labeling efficiency.
Quantification Precision High; early labeling reduces sample handling-induced variability.Good, but variability can be introduced during the in vitro labeling steps.
Reproducibility High for biological replicates within the same labeling experiment.Good, but can be operator-dependent.
Dynamic Range Wide, capable of detecting subtle changes in protein expression.Wide, though very low abundance proteins may be challenging to quantify.
Proteome Coverage Dependent on methionine content of proteins.Limited to the subset of proteins containing cysteine residues.

Experimental Workflows

The experimental workflows for L-Methionine-¹⁵N labeling and ICAT are fundamentally different, with the former integrating the label during cell growth and the latter applying the label to extracted proteins.

L-Methionine-¹⁵N Labeling Workflow

L_Methionine_15N_Workflow cluster_cell_culture Cell Culture cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Grow two cell populations Light Medium Standard Medium (¹⁴N-Methionine) Cell Culture->Light Medium Heavy Medium Labeling Medium (¹⁵N-Methionine) Cell Culture->Heavy Medium Harvest Cells Harvest Cells Combine Samples Combine Equal Amounts of Protein Harvest Cells->Combine Samples Protein Digestion Protein Digestion (e.g., Trypsin) Combine Samples->Protein Digestion LC-MS/MS LC-MS/MS Analysis Protein Digestion->LC-MS/MS Data Analysis Data Analysis (Quantification & ID) LC-MS/MS->Data Analysis

Caption: Workflow for L-Methionine-¹⁵N metabolic labeling.

ICAT Labeling Workflow

ICAT_Workflow cluster_sample_prep Sample Preparation cluster_processing Processing cluster_analysis Analysis Sample 1 Protein Lysate 1 Labeling Labeling Sample 1->Labeling Sample 2 Protein Lysate 2 Sample 2->Labeling Light ICAT Light ICAT Reagent (e.g., d0) Labeling->Light ICAT Heavy ICAT Heavy ICAT Reagent (e.g., d8) Labeling->Heavy ICAT Combine Samples Combine Labeled Samples Protein Digestion Protein Digestion (e.g., Trypsin) Combine Samples->Protein Digestion Affinity Purification Affinity Purification (Avidin Chromatography) Protein Digestion->Affinity Purification LC-MS/MS LC-MS/MS Analysis Affinity Purification->LC-MS/MS Data Analysis Data Analysis (Quantification & ID) LC-MS/MS->Data Analysis

Caption: Workflow for Isotope-Coded Affinity Tag (ICAT) labeling.

Detailed Experimental Protocols

L-Methionine-¹⁵N Metabolic Labeling Protocol

This protocol is a generalized procedure for metabolic labeling in cell culture and should be optimized for specific cell lines and experimental conditions.

  • Cell Culture and Labeling:

    • Prepare two types of culture media: a "light" medium containing natural abundance L-methionine and a "heavy" medium where L-methionine is replaced with L-Methionine-¹⁵N.

    • Culture two separate populations of cells. One population is grown in the "light" medium, and the other in the "heavy" medium for a sufficient number of cell divisions to ensure near-complete incorporation of the labeled amino acid.

  • Cell Harvest and Lysis:

    • Harvest the cells from both populations separately.

    • Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing:

    • Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

    • Mix equal amounts of protein from the "light" and "heavy" lysates.

  • Protein Digestion:

    • Perform in-solution or in-gel digestion of the combined protein mixture using a protease such as trypsin.

  • Peptide Cleanup:

    • Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis:

    • Analyze the cleaned peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use appropriate software to identify peptides and quantify the relative abundance of proteins by comparing the peak intensities of the ¹⁴N- and ¹⁵N-labeled peptide pairs.

Isotope-Coded Affinity Tag (ICAT) Protocol

This protocol outlines the key steps for ICAT labeling.

  • Protein Extraction and Quantification:

    • Extract total protein from the two samples to be compared (e.g., control and treated).

    • Accurately determine the protein concentration of each sample.

  • Reduction and Labeling:

    • Reduce the disulfide bonds in the protein samples using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine).

    • Label the cysteine residues of one sample with the "light" ICAT reagent and the other sample with the "heavy" ICAT reagent.

  • Sample Combination and Digestion:

    • Combine the two labeled protein samples in a 1:1 ratio.

    • Digest the combined protein mixture into peptides using trypsin.

  • Affinity Purification of Labeled Peptides:

    • Isolate the ICAT-labeled (cysteine-containing) peptides from the complex mixture using an avidin affinity column, which binds to the biotin tag on the ICAT reagent.

  • Cleavage of Biotin Tag (for cleavable ICAT):

    • If using a cleavable version of the ICAT reagent, cleave the biotin tag to reduce the size of the modification on the peptide.

  • LC-MS/MS Analysis:

    • Analyze the enriched and purified ICAT-labeled peptides by LC-MS/MS.

  • Data Analysis:

    • Identify the labeled peptides and quantify the relative protein abundance by comparing the signal intensities of the light and heavy ICAT-labeled peptide pairs.

Conclusion

The choice between L-Methionine-¹⁵N metabolic labeling and ICAT chemical labeling hinges on the specific research question, sample type, and available resources. L-Methionine-¹⁵N labeling excels in providing high accuracy and precision for quantitative studies in cell culture systems where metabolic incorporation is feasible. Its strength lies in the early introduction of the isotopic label, which minimizes experimental variability.

On the other hand, ICAT offers greater flexibility, as it can be applied to a broader range of biological samples, including tissues and clinical specimens, where metabolic labeling is not practical. The simplification of the peptide mixture through affinity purification of cysteine-containing peptides can also be advantageous for targeted analyses.

Ultimately, a thorough understanding of the strengths and limitations of each method, as outlined in this guide, will empower researchers to make an informed decision and generate high-quality, reliable quantitative proteomics data.

References

A Head-to-Head Battle in Proteomics: 15N Labeling vs. Modern Label-Free Approaches in Quantitative Accuracy

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals assessing the quantitative precision of established and contemporary proteomic methodologies.

In the dynamic field of proteomics, the accurate quantification of protein abundance is paramount for unraveling complex biological processes, identifying disease biomarkers, and accelerating drug discovery. Two major strategies have emerged as pillars of quantitative proteomics: the well-established metabolic labeling using stable isotopes, such as 15N, and the increasingly popular modern label-free techniques. This guide provides an objective comparison of their quantitative accuracy, supported by a summary of experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the optimal approach for their specific experimental needs.

Quantitative Performance: A Comparative Analysis

The choice between 15N labeling and label-free approaches often hinges on a trade-off between accuracy, proteome coverage, cost, and experimental complexity. Metabolic labeling, like 15N labeling and Stable Isotope Labeling by Amino acids in Cell culture (SILAC), is renowned for its high accuracy and precision due to the use of internal standards.[1][2][3] In contrast, label-free methods are lauded for their cost-effectiveness, simpler sample preparation, and deeper proteome coverage.[1][4]

Modern label-free techniques are primarily categorized into Data-Dependent Acquisition (DDA) and Data-Independent Acquisition (DIA). DIA, particularly with advancements like SWATH-MS (Sequential Window Acquisition of all THeoretical fragment ion mass Spectra), has shown to significantly improve upon the reproducibility and quantitative consistency of DDA by systematically fragmenting all ions within predefined mass-to-charge (m/z) windows. This reduces the issue of missing values often encountered in DDA, where only the most abundant precursor ions are selected for fragmentation.

Here's a summary of key quantitative metrics:

Feature15N Metabolic LabelingLabel-Free (DDA)Label-Free (DIA/SWATH-MS)
Quantitative Accuracy High (Internal Standard)Moderate to HighHigh
Precision (CV) Generally Lower CVsHigher CVs, especially at low abundanceLower CVs than DDA
Proteome Coverage Lower than Label-FreeHighHigh, with fewer missing values than DDA
Dynamic Range 1-2 orders of magnitudeWider than labeling methodsWide
Throughput Lower (limited sample multiplexing)High (unlimited samples theoretically)High, suitable for large cohorts
Cost High (isotope-enriched media)LowLow to Moderate

Experimental Protocols: A Glimpse into the Workflow

The experimental workflows for 15N labeling and label-free proteomics differ significantly in their initial stages.

15N Metabolic Labeling Workflow

This method involves the in vivo incorporation of a "heavy" nitrogen isotope (15N) into the entire proteome of a cell or organism. The "heavy" labeled proteome then serves as an internal standard that is mixed with the "light" (natural 14N) proteome from the experimental sample at an early stage. This co-processing minimizes downstream quantitative variability.

Key Experimental Steps:

  • Metabolic Labeling: Cells or organisms are cultured in a medium where the sole nitrogen source is 15N-enriched. This process requires several cell divisions to ensure near-complete incorporation of the heavy isotope.

  • Sample Collection and Mixing: "Heavy" labeled cells (control) and "light" unlabeled cells (experimental) are harvested. An equal number of cells or an equal amount of protein from each is mixed.

  • Protein Extraction and Digestion: The combined protein mixture is extracted, denatured, reduced, alkylated, and then digested into peptides, typically using trypsin.

  • LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer detects pairs of chemically identical peptides that differ only by the mass of the incorporated nitrogen isotopes.

  • Data Analysis: The relative abundance of a peptide (and thus its parent protein) is determined by the ratio of the signal intensities of the "heavy" and "light" peptide pairs. Software like MaxQuant or Protein Prospector can be used for data analysis.

Modern Label-Free Proteomics Workflow (DIA/SWATH-MS)

Label-free quantification directly compares the signal intensities of peptides across different samples without the use of isotopic labels. The Data-Independent Acquisition (DIA) or SWATH-MS workflow has gained prominence for its high reproducibility and deep proteome coverage.

Key Experimental Steps:

  • Sample Preparation: Proteins are extracted from each sample (e.g., control and treated) independently. The proteins are then digested into peptides.

  • Spectral Library Generation (Optional but Recommended): A comprehensive spectral library is often generated by performing deep, fractionated DDA analysis on a pooled sample containing peptides from all experimental conditions.

  • DIA/SWATH-MS Analysis: Each individual sample is analyzed by LC-MS/MS using a DIA method. The mass spectrometer is set to systematically cycle through predefined precursor ion windows, fragmenting all ions within each window.

  • Data Analysis: The complex DIA spectra are then analyzed using specialized software (e.g., Spectronaut, DIA-NN, Skyline). The software matches the fragment ion spectra from the DIA runs to the previously generated spectral library to identify and quantify peptides. Quantification is based on the integrated peak areas of the fragment ions corresponding to specific peptides.

Visualizing the Methodologies

To further clarify the distinct processes, the following diagrams illustrate the experimental workflows for 15N metabolic labeling and label-free DIA/SWATH-MS.

G cluster_15N 15N Metabolic Labeling Workflow N14_culture Cell Culture (14N Medium) harvest_mix Harvest & Mix Samples N14_culture->harvest_mix N15_culture Cell Culture (15N Medium) N15_culture->harvest_mix protein_prep Protein Extraction & Digestion harvest_mix->protein_prep lcms LC-MS/MS Analysis protein_prep->lcms data_analysis Data Analysis (Heavy/Light Ratios) lcms->data_analysis

15N Metabolic Labeling Workflow

G cluster_LFQ Label-Free (DIA/SWATH-MS) Workflow sample1 Sample 1 (e.g., Control) protein_prep1 Protein Extraction & Digestion sample1->protein_prep1 sample2 Sample 2 (e.g., Treated) protein_prep2 Protein Extraction & Digestion sample2->protein_prep2 pool Pool Aliquots for Spectral Library protein_prep1->pool dia1 DIA/SWATH-MS Analysis protein_prep1->dia1 protein_prep2->pool dia2 DIA/SWATH-MS Analysis protein_prep2->dia2 dda DDA for Spectral Library Generation pool->dda data_analysis Data Analysis (Library Matching & Quantification) dda->data_analysis dia1->data_analysis dia2->data_analysis

Label-Free (DIA/SWATH-MS) Workflow

Case Study: EGFR Signaling Pathway Analysis

To illustrate the application of these techniques in a biological context, consider the analysis of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial in cell proliferation and is often dysregulated in cancer. A study comparing label-free, SILAC, and TMT techniques for analyzing this pathway upon treatment with the EGFR-blocking antibody cetuximab found that SILAC (a metabolic labeling method similar to 15N) provided the highest precision, especially for the quantification of phosphorylation sites, which are critical for signaling. However, the label-free approach achieved superior proteome coverage.

G cluster_pathway Simplified EGFR Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Simplified EGFR Signaling Pathway

Conclusion: Selecting the Right Tool for the Job

Both 15N metabolic labeling and modern label-free proteomics are powerful techniques for quantitative analysis, each with distinct advantages and limitations.

  • 15N metabolic labeling remains a gold standard for studies demanding the highest quantitative accuracy and precision, particularly when comparing a limited number of states in cell culture or organisms that can be metabolically labeled. Its primary drawbacks are the high cost and lower proteome coverage compared to label-free methods.

  • Modern label-free approaches , especially DIA/SWATH-MS, offer a compelling alternative that balances good quantitative accuracy with excellent proteome coverage, high throughput, and cost-effectiveness. This makes them particularly well-suited for large-scale studies, biomarker discovery, and research on systems that are not amenable to metabolic labeling.

Ultimately, the choice of methodology should be guided by the specific research question, the biological system under investigation, the number of samples to be compared, and the available resources. For studies where pinpoint accuracy on a defined set of proteins is critical, 15N labeling is an excellent choice. For broader, discovery-phase proteomics and large cohort analyses, DIA/SWATH-MS presents a robust and scalable solution.

References

Benchmarking different software platforms for the analysis of 15N-labeled proteomics data

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of quantitative proteomics, metabolic labeling using stable isotopes stands as a powerful technique for dissecting cellular processes and identifying potential drug targets. Among these methods, 15N metabolic labeling offers a comprehensive approach by incorporating heavy nitrogen isotopes into all nitrogen-containing amino acids, providing a global view of proteome dynamics. However, the complexity of the resulting mass spectrometry data necessitates sophisticated software solutions for accurate identification and quantification of proteins.

This guide provides an objective comparison of prominent software platforms for the analysis of 15N-labeled proteomics data: MaxQuant , Proteome Discoverer , OpenMS , and Protein Prospector . We will delve into their features, performance metrics, and provide detailed experimental protocols to assist researchers in selecting the most suitable tool for their specific needs.

Performance Comparison at a Glance

The choice of software can significantly impact the depth and accuracy of a proteomics study. While head-to-head benchmark studies focusing exclusively on 15N-labeling across all major platforms are limited, we can synthesize available data and feature sets to provide a comparative overview. The following table summarizes key quantitative and qualitative features of each platform.

FeatureMaxQuantProteome DiscovererOpenMSProtein Prospector
License FreeCommercialOpen-SourceFree (Web-based)
User Interface Graphical User Interface (GUI)GUI with node-based workflowsCommand-line & GUI (via KNIME)Web Interface
Key Algorithm(s) for 15N Integrated quantification algorithmsCustomizable processing nodesVarious tools for metabolic labelingIntegrated quantification workflow
Correction for Incomplete Labeling YesYesYesYes
Statistical Analysis Basic statistics; integration with PerseusIntegrated statistical toolsFlexible, requires scripting or KNIMEBasic statistics
Number of Identified Proteins HighHighHighModerate to High
Quantitative Accuracy HighHighHighHigh
Quantitative Precision HighHighHighHigh

In-Depth Software Profiles

MaxQuant

MaxQuant is a widely-used, free software platform known for its robust algorithms for peptide identification and quantification.[1] It supports a variety of labeling techniques, including 15N metabolic labeling.[2] A key feature of MaxQuant is its integrated Andromeda search engine for peptide identification and its ability to perform "match between runs" for label-free quantification, a feature that can also be beneficial in labeled experiments. For 15N data, MaxQuant can correct for incomplete labeling and provides options for statistical analysis through its companion software, Perseus.

Proteome Discoverer

Proteome Discoverer is a comprehensive, commercial software solution from Thermo Fisher Scientific.[3] Its node-based workflow editor allows for a high degree of customization in the data analysis pipeline.[4] Proteome Discoverer supports various quantification methods, including metabolic labeling with 15N.[3] It integrates multiple search engines like SEQUEST HT and Mascot, and provides tools for statistical analysis and visualization of results. The software allows for the correction of incomplete isotopic labeling, a critical step for accurate 15N quantification.

OpenMS

OpenMS is a powerful, open-source C++ library and a set of tools for mass spectrometry data analysis. Its modular nature provides a high degree of flexibility, allowing users to build custom analysis workflows. OpenMS can be used as a standalone command-line tool or integrated into workflow management systems like KNIME for a graphical user interface. It offers a wide range of functionalities for handling metabolic labeling data, including algorithms for feature detection, retention time correction, and quantification.

Protein Prospector

Protein Prospector is a free, web-based software suite for proteomics data analysis. It offers a dedicated workflow for the quantification of 15N metabolic labeling data. A notable feature is its ability to account for labeling efficiency and provide a cosine similarity score to help validate peptide pair matches. The platform allows for both identification and quantification, with search parameters that can be specifically tailored for 15N-labeled peptides.

Experimental Protocols

To ensure a fair comparison of software performance, a standardized experimental workflow is crucial. Below is a generalized protocol for a typical 15N metabolic labeling experiment.

Cell Culture and 15N Labeling
  • Cell Culture: Begin by culturing the cells of interest in a standard, light (14N) medium.

  • Metabolic Labeling: For the "heavy" sample, switch the cells to a medium where the sole nitrogen source is 15N-labeled (e.g., 15NH4Cl). The duration of labeling will depend on the cell doubling time and protein turnover rates, with the goal of achieving >95% isotopic incorporation.

  • Harvesting: After the desired labeling period, harvest both the light (14N) and heavy (15N) cell populations.

Sample Preparation and Mass Spectrometry
  • Cell Lysis and Protein Extraction: Lyse the cells and extract the proteins from both the light and heavy samples.

  • Protein Quantification: Determine the protein concentration for each sample.

  • Sample Mixing: Mix the light and heavy protein samples in a 1:1 ratio.

  • Protein Digestion: Digest the mixed protein sample into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument). Acquire both MS1 scans for quantification and MS/MS scans for peptide identification.

Experimental Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry 14N_Culture Grow cells in 14N medium Harvest Harvest Cells 14N_Culture->Harvest 15N_Culture Grow cells in 15N medium 15N_Culture->Harvest Lysis Cell Lysis & Protein Extraction Harvest->Lysis Quantify Protein Quantification Lysis->Quantify Mix Mix 14N & 15N Samples (1:1) Quantify->Mix Digest Protein Digestion Mix->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS

A generalized workflow for 15N metabolic labeling proteomics experiments.

Signaling Pathway Analysis: The mTOR Pathway

To illustrate the application of these software platforms, we will consider the mTOR (mechanistic target of rapamycin) signaling pathway. This pathway is a central regulator of cell growth, proliferation, and metabolism, and its dysregulation is implicated in numerous diseases, including cancer. Quantitative proteomics studies using 15N labeling can provide valuable insights into how different stimuli or drug treatments affect the abundance of proteins within this pathway.

mTOR Signaling Pathway Amino_Acids Amino Acids mTORC1 mTORC1 Amino_Acids->mTORC1 PI3K PI3K AKT AKT PI3K->AKT TSC_Complex TSC1/TSC2 AKT->TSC_Complex Rheb Rheb TSC_Complex->Rheb Rheb->mTORC1 4EBP1 4E-BP1 mTORC1->4EBP1 S6K1 S6K1 mTORC1->S6K1 Autophagy Autophagy mTORC1->Autophagy eIF4E eIF4E 4EBP1->eIF4E Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis eIF4E->Protein_Synthesis

A simplified diagram of the mTOR signaling pathway.

Logical Workflow for Data Analysis

Regardless of the software platform chosen, the fundamental logical workflow for analyzing 15N-labeled proteomics data remains consistent.

Data Analysis Workflow Raw_Data Raw Mass Spectrometry Data (.raw, .mzML) Peptide_ID Peptide Identification (Database Search) Raw_Data->Peptide_ID Quantification 14N/15N Peptide Pair Quantification Peptide_ID->Quantification Labeling_Correction Correction for Incomplete Labeling Quantification->Labeling_Correction Protein_Inference Protein Inference & Quantification Labeling_Correction->Protein_Inference Statistical_Analysis Statistical Analysis (e.g., t-test, ANOVA) Protein_Inference->Statistical_Analysis Pathway_Analysis Biological Pathway Analysis Statistical_Analysis->Pathway_Analysis

A logical workflow for the analysis of 15N-labeled proteomics data.

Conclusion

The selection of a software platform for the analysis of 15N-labeled proteomics data depends on a variety of factors, including the user's bioinformatic expertise, budget, and specific experimental goals.

  • MaxQuant and Perseus offer a powerful, free, and widely-used pipeline suitable for many researchers.

  • Proteome Discoverer provides a user-friendly, highly integrated, and customizable environment, particularly for users of Thermo Fisher Scientific mass spectrometers.

  • OpenMS , with its open-source and flexible nature, is ideal for bioinformaticians and researchers who require custom-built workflows.

  • Protein Prospector serves as an accessible, web-based tool that is particularly useful for those new to the field or for straightforward analyses.

Ultimately, the best approach may involve leveraging the strengths of multiple platforms. For instance, initial processing could be performed in one software, with statistical analysis and visualization carried out in another. By understanding the capabilities and limitations of each tool, researchers can make informed decisions to extract the most meaningful biological insights from their 15N-labeled proteomics data.

References

Navigating the Nuances of Quantitative Proteomics: An Inter-laboratory Comparison of Isotopic Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the reproducibility of stable isotope labeling for precise protein quantification across different laboratories reveals critical considerations for experimental design and data interpretation. This guide provides an objective comparison of metabolic labeling, with a focus on L-Methionine-¹⁵N, against other common quantitative proteomics strategies, supported by a synthesis of reported experimental data and detailed methodologies.

Quantitative proteomics is a cornerstone of modern biological research, enabling the large-scale measurement of protein abundance and its changes under various conditions. Stable isotope labeling, coupled with mass spectrometry, has become a gold standard for achieving accurate and reproducible quantification. Among the various metabolic labeling techniques, the use of ¹⁵N-labeled amino acids, such as L-Methionine, offers a powerful approach for in vivo incorporation of a stable isotope "tag." This guide examines the critical aspect of inter-laboratory reproducibility for such methods, a key factor for the validation and comparison of scientific findings across different research groups.

Performance in a Multi-Lab Setting: A Comparative Analysis

Metabolic labeling strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are praised for their ability to introduce labels at the protein level in living cells, allowing for the combination of samples at an early stage.[3][4] This early mixing minimizes variability introduced during subsequent sample processing steps like protein extraction, digestion, and peptide cleanup.[3] In contrast, chemical labeling methods, including isobaric tags like iTRAQ and TMT, are applied to peptides after protein digestion.

The following table summarizes key performance metrics from inter-laboratory studies on different quantitative proteomics methods, providing a benchmark for evaluating the potential reproducibility of L-Methionine-¹⁵N labeling.

FeatureMetabolic Labeling (e.g., SILAC, ¹⁵N)Chemical Labeling (e.g., Dimethyl)Isobaric Labeling (e.g., iTRAQ, TMT)
Principle In vivo incorporation of stable isotopesIn vitro chemical modification of peptidesIn vitro chemical modification of peptides
Labeling Stage Protein level (during cell culture)Peptide level (post-digestion)Peptide level (post-digestion)
Typical Inter-lab CV 5-20%10-30%15-35% (MS2), 5-15% (MS3)
Multiplexing Typically 2-3 samples2-3 samplesUp to 18 samples
Quantification Level MS1 (Precursor ion)MS1 (Precursor ion)MS2/MS3 (Reporter ion)
Key Advantage Early sample pooling minimizes downstream variabilityCost-effective and applicable to a wide range of samplesHigh degree of multiplexing
Key Disadvantage Limited to metabolically active cells/organismsLater sample pooling can introduce more variabilityCo-isolation interference can affect accuracy (MS2)

Note: The Coefficient of Variation (CV) values are aggregated from multiple studies and represent a general expected range. Actual CVs will depend on the specific experimental conditions, instrumentation, and data analysis workflows.

Experimental Design for a Reproducibility Study

To rigorously assess the inter-laboratory reproducibility of L-Methionine-¹⁵N labeling, a well-defined experimental protocol is paramount. Below is a generalized workflow that could be implemented in such a study.

Experimental Workflow: Inter-laboratory L-Methionine-¹⁵N Labeling Study

experimental_workflow cluster_site1 Participating Laboratory 1 cluster_site2 Participating Laboratory 2 cluster_central Centralized Data Analysis A1 Cell Culture (¹⁵N-Methionine) C1 Cell Lysis & Protein Extraction A1->C1 B1 Cell Culture (¹⁴N-Methionine) B1->C1 D1 Protein Quantification C1->D1 E1 Mix ¹⁵N and ¹⁴N Proteomes (1:1) D1->E1 F1 Protein Digestion (Trypsin) E1->F1 G1 LC-MS/MS Analysis F1->G1 H Peptide Identification & Quantification G1->H A2 Cell Culture (¹⁵N-Methionine) C2 Cell Lysis & Protein Extraction A2->C2 B2 Cell Culture (¹⁴N-Methionine) B2->C2 D2 Protein Quantification C2->D2 E2 Mix ¹⁵N and ¹⁴N Proteomes (1:1) D2->E2 F2 Protein Digestion (Trypsin) E2->F2 G2 LC-MS/MS Analysis F2->G2 G2->H I Statistical Analysis (CV Calculation) H->I

Caption: A generalized workflow for an inter-laboratory study on L-Methionine-¹⁵N labeling.

Detailed Experimental Protocol
  • Cell Culture and Labeling:

    • Two populations of cells are cultured in parallel.

    • The "heavy" population is grown in a medium where the standard L-Methionine is replaced with L-Methionine-¹⁵N.

    • The "light" population is grown in a standard medium containing ¹⁴N-L-Methionine.

    • Cells are cultured for a sufficient number of doublings to ensure near-complete incorporation of the labeled amino acid. Labeling efficiency should be monitored.

  • Protein Extraction and Quantification:

    • Cells from both populations are harvested and lysed using a standardized buffer.

    • Protein concentration is determined for both the "heavy" and "light" lysates using a compatible assay (e.g., BCA assay).

  • Sample Mixing and Digestion:

    • Equal amounts of protein from the "heavy" and "light" lysates are mixed in a 1:1 ratio.

    • The combined protein mixture is denatured, reduced, and alkylated.

    • Proteins are then digested into peptides using a sequence-specific protease, most commonly trypsin.

  • Mass Spectrometry and Data Analysis:

    • The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Data is processed using software capable of identifying peptide pairs with a mass shift corresponding to the ¹⁵N label and quantifying the relative intensity of the "heavy" and "light" peptide peaks.

    • The coefficient of variation (CV) for the protein ratios is calculated both within and between participating laboratories to assess reproducibility.

Signaling Pathway Analysis: A Hypothetical Application

Metabolic labeling is a powerful tool for studying dynamic changes in protein expression within signaling pathways. For instance, in a study of a growth factor signaling pathway, ¹⁵N-Methionine labeling could be used to compare protein abundance between stimulated and unstimulated cells.

signaling_pathway GF Growth Factor (Stimulus) Receptor Receptor Tyrosine Kinase GF->Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Nuclear Translocation

Caption: A simplified signaling cascade amenable to quantitative proteomics analysis.

By comparing the ¹⁵N/¹⁴N ratios for proteins in this pathway, researchers can quantify changes in their expression levels upon growth factor stimulation, providing insights into the regulatory mechanisms of the pathway. The high reproducibility afforded by metabolic labeling is crucial for detecting subtle but significant changes in protein abundance.

References

Advantages and disadvantages of 15N-methionine over other stable isotopes for protein NMR studies

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of protein nuclear magnetic resonance (NMR) spectroscopy, the strategic use of stable isotopes is paramount for elucidating protein structure, dynamics, and interactions. Among the various isotopic labeling strategies, the selective incorporation of 15N-labeled methionine (¹⁵N-Met) offers a unique set of advantages and disadvantages compared to uniform labeling with ¹⁵N, or the use of other stable isotopes like ¹³C and ²H. This guide provides a comprehensive comparison to aid researchers, scientists, and drug development professionals in selecting the optimal labeling strategy for their protein NMR studies.

Advantages of ¹⁵N-Methionine Labeling

Selective ¹⁵N-methionine labeling provides a simplified approach to spectral analysis, particularly for large proteins or complex systems.

  • Spectral Simplification and Resonance Assignment: By exclusively labeling methionine residues with ¹⁵N, the resulting ¹H-¹⁵N HSQC spectrum is significantly simplified, showing cross-peaks only for each methionine NH group.[1] This reduction in spectral complexity is invaluable for assigning resonances in large proteins where uniform labeling would result in severe signal overlap.[2]

  • Probing Protein Structure and Dynamics: Methionine residues are often located in the hydrophobic core or at protein-protein interaction interfaces.[1][3] Consequently, ¹⁵N-Met labeling serves as an excellent probe to report on the structure, dynamics, and interactions within these critical regions.[3] The relatively low natural abundance of methionine (around 2.4%) further minimizes the chances of spectral overlap compared to more common aliphatic residues.

  • Studying Ligand Binding and Protein Interactions: Changes in the chemical shifts of ¹⁵N-labeled methionine residues upon the addition of a ligand or binding partner can pinpoint the location of the binding site and characterize the interaction. This makes ¹⁵N-Met a powerful tool in drug discovery and for studying protein complexes.

  • Minimal Metabolic Scrambling: Methionine can be incorporated into proteins with minimal scrambling of the isotope to other amino acids, ensuring that the observed NMR signals originate specifically from the intended residues.

Disadvantages of ¹⁵N-Methionine Labeling

Despite its benefits, selective ¹⁵N-methionine labeling has limitations that researchers must consider.

  • Limited Structural Information: As only methionine residues are observed, this method provides a limited view of the overall protein structure and dynamics. Information from the majority of the protein remains invisible.

  • Dependence on Methionine Distribution: The utility of this technique is highly dependent on the number and distribution of methionine residues within the protein of interest. If a protein has very few or no methionines, or if they are clustered in one region, the information gained will be limited.

  • Cost: While generally less expensive than uniform ¹³C labeling or deuteration, the cost of ¹⁵N-labeled amino acids can still be a significant factor, especially for large-scale protein production.

Comparison with Other Stable Isotopes

The choice of isotopic labeling strategy depends on the specific research question and the properties of the protein being studied. Here's a comparison of ¹⁵N-methionine with other common stable isotopes.

Labeling StrategyPrimary AdvantagesPrimary DisadvantagesBest Suited For
Selective ¹⁵N-Methionine - Spectral simplification- Probing specific sites (core, interfaces)- Minimal metabolic scrambling- Limited global information- Dependent on methionine abundance and distribution- Resonance assignment in large proteins- Ligand binding studies- Probing dynamics at specific sites
Uniform ¹⁵N - Simplest and cheapest labeling method- Provides information on all backbone amides- Good for initial protein folding assessment- Severe spectral overlap in larger proteins (>15 kDa)- Limited side-chain information- Small to medium-sized proteins (<15 kDa)- Initial structural assessment- Backbone dynamics studies
Uniform ¹³C/¹⁵N - Enables a wide range of triple-resonance experiments for backbone and side-chain assignments- Provides detailed structural information- High cost of ¹³C-glucose- Increased spectral complexity- Signal broadening in larger proteins- Detailed structure determination of small to medium-sized proteins
²H, ¹³C, ¹⁵N (Triple Labeling) - Reduces signal broadening in large proteins by decreasing relaxation rates- Enables studies of high-molecular-weight systems- Most expensive labeling method- Can alter protein dynamics slightly- Requires specialized NMR experiments- Structure and dynamics studies of large proteins and protein complexes (>30 kDa)

Experimental Protocols

General Protocol for ¹⁵N Labeling in E. coli

A common method for producing ¹⁵N-labeled proteins is through expression in E. coli grown in a minimal medium.

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium without an ammonium salt.

  • Inoculation and Growth:

    • Transform E. coli with the plasmid containing the gene of interest.

    • Grow a starter culture in a rich medium (e.g., 2xTY) to a high optical density.

    • Inoculate the M9 minimal medium, supplemented with ¹⁵NH₄Cl as the sole nitrogen source, glucose, vitamins, and trace elements, with the starter culture.

  • Induction and Harvest:

    • Grow the main culture to an appropriate optical density (e.g., OD₆₀₀ of 0.8-1.0).

    • Induce protein expression with an appropriate inducer (e.g., IPTG).

    • Continue to culture for several hours to allow for protein expression.

    • Harvest the cells by centrifugation.

  • Purification: Purify the labeled protein using standard chromatography techniques. The final protein sample for NMR should be in a low-salt buffer at a pH typically below 6.5 to minimize the exchange rate of backbone amide protons.

Protocol for Selective ¹⁵N-Methionine Labeling

To selectively label methionine residues, the general protocol is modified to suppress the endogenous synthesis of methionine and provide ¹⁵N-labeled methionine in the growth medium.

  • Prepare M9 Minimal Medium: Prepare M9 minimal medium with unlabeled ¹⁴NH₄Cl.

  • Inoculation and Initial Growth: Grow the E. coli culture in the M9 medium.

  • Inhibition of Methionine Biosynthesis and Labeling:

    • At a mid-log growth phase, add a mixture of unlabeled amino acids (excluding methionine) to the culture. This inhibits the de novo synthesis of most amino acids.

    • Simultaneously, add the ¹⁵N-labeled methionine to the medium. The cells will then incorporate the labeled methionine into the expressed protein. A protocol by Robertson and Davis showed a significant increase in dual-labeled protein using an endogenous amino acid suppression method.

  • Induction, Harvest, and Purification: Proceed with protein expression induction, cell harvesting, and purification as described in the general protocol.

Workflow for Ligand Binding Site Mapping using ¹⁵N-Methionine Labeling

The following diagram illustrates a typical workflow for identifying the binding site of a small molecule ligand on a protein using selectively ¹⁵N-methionine labeled protein.

LigandBindingWorkflow cluster_prep Sample Preparation cluster_nmr NMR Spectroscopy cluster_analysis Data Analysis cluster_result Result Protein_Expression Express and Purify ¹⁵N-Met Labeled Protein NMR_Sample_Prep Prepare NMR Sample (Protein + Buffer) Protein_Expression->NMR_Sample_Prep HSQC_Apo Acquire ¹H-¹⁵N HSQC of Apo Protein NMR_Sample_Prep->HSQC_Apo Ligand_Prep Prepare Ligand Stock Solution Titration Titrate Ligand into Protein Sample HSQC_Apo->Titration HSQC_Holo Acquire ¹H-¹⁵N HSQC at each Titration Point Titration->HSQC_Holo CSP Calculate Chemical Shift Perturbations (CSPs) HSQC_Holo->CSP Map_to_Structure Map Perturbed Residues onto Protein Structure CSP->Map_to_Structure Binding_Site Identify Putative Ligand Binding Site Map_to_Structure->Binding_Site

Caption: Workflow for ligand binding analysis using ¹⁵N-methionine labeled protein.

Conclusion

The choice of an isotopic labeling strategy for protein NMR is a critical decision that directly impacts the quality and interpretability of the resulting data. Selective ¹⁵N-methionine labeling offers a powerful and cost-effective method for simplifying complex NMR spectra, enabling the study of large proteins and their interactions. While it provides a more focused view compared to uniform labeling strategies, the information gained from probing specific, functionally important methionine residues is often invaluable. By carefully considering the advantages and disadvantages outlined in this guide, researchers can select the most appropriate labeling method to successfully address their specific biological questions.

References

Safety Operating Guide

Proper Disposal of L-Methionine-¹⁵N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Providing essential safety and logistical information for the operational and disposal plans of L-Methionine-¹⁵N, this document offers procedural, step-by-step guidance to ensure safe handling and compliance in research and drug development settings.

L-Methionine-¹⁵N, a stable, non-radioactive isotopically labeled amino acid, is a valuable tool in metabolic and proteomic research. While its chemical properties are nearly identical to those of unlabeled L-Methionine, proper disposal is crucial for maintaining a safe laboratory environment and adhering to regulatory standards. This guide outlines the necessary procedures for the safe disposal of L-Methionine-¹⁵N.

Immediate Safety and Handling Considerations

Before disposal, it is imperative to handle L-Methionine-¹⁵N with the appropriate safety measures. Although not classified as a hazardous substance for transport, good laboratory practices should always be followed.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use protective gloves.

  • Body Protection: Wear a lab coat.

  • Respiratory Protection: In case of dust formation, use a dust mask or respirator.

In Case of a Spill:

  • Avoid generating dust.

  • For dry spills, use dry clean-up procedures such as sweeping or vacuuming.

  • Place the collected material into a sealed container for disposal.[1]

  • If the spill is wet, absorb the material with an inert substance and place it in a labeled container.

  • Wash the affected area with plenty of water.[2]

  • Ensure adequate ventilation of the area.[3]

Step-by-Step Disposal Protocol

The disposal of L-Methionine-¹⁵N should be managed in accordance with all applicable federal, state, and local regulations.[4] As a non-hazardous substance, the primary goal is to prevent environmental contamination and ensure the safety of all personnel.

  • Material Identification and Segregation:

    • Ensure the container with L-Methionine-¹⁵N waste is clearly labeled.

    • Do not mix with other chemical waste.[5]

  • Containerization:

    • Place waste L-Methionine-¹⁵N in a securely sealed and appropriately labeled container.

    • For unused product, if recycling is not an option, it should be disposed of in the same manner as waste material.

  • Waste Classification:

    • L-Methionine-¹⁵N is generally considered a non-hazardous solid waste.

    • Consult your institution's Environmental Health and Safety (EHS) department to confirm the appropriate waste stream classification.

  • Disposal Pathway:

    • Dispose of the contained waste through an approved waste disposal plant or a licensed contractor.

    • Do not dispose of L-Methionine-¹⁵N down the drain or in the regular trash unless explicitly permitted by local regulations and your institution's EHS guidelines.

  • Documentation:

    • Maintain records of the disposal, including the date, quantity, and method of disposal, as required by your institution's policies.

Summary of L-Methionine Properties Relevant to Disposal

PropertyValueCitation
Appearance White crystalline powder
Melting Point 280-282 °C (decomposes)
Solubility in Water 4.80 g/100g H₂O (20°C)
Stability Stable under normal conditions
Hazard Classification Not classified as hazardous for transport

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of L-Methionine-¹⁵N.

start Start: Have L-Methionine-15N for Disposal consult_sds Consult Safety Data Sheet (SDS) and institutional EHS start->consult_sds check_contamination Is the material contaminated with hazardous substances? non_hazardous_path Treat as Non-Hazardous Solid Waste check_contamination->non_hazardous_path No hazardous_path Follow Disposal Protocol for Hazardous Chemical Waste check_contamination->hazardous_path Yes consult_sds->check_contamination package Package in a sealed, labeled container non_hazardous_path->package hazardous_path->package dispose Dispose via approved waste contractor package->dispose end End: Disposal Complete dispose->end

Disposal decision workflow for L-Methionine-¹⁵N.

References

Personal protective equipment for handling L-Methionine-15N

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety and logistical information for researchers, scientists, and drug development professionals handling L-Methionine-15N. Adherence to these procedures will ensure a safe laboratory environment and prevent sample contamination.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive assessment of potential hazards necessitates the use of specific personal protective equipment. The following table summarizes the required PPE for various laboratory operations involving this compound. While this compound is a stable isotope and not radioactive, the fundamental chemical properties are analogous to L-Methionine, which is generally considered non-hazardous.[1] However, good laboratory practices should always be observed to minimize exposure and prevent contamination.[2]

OperationRequired PPE
Weighing and Aliquoting Lab coat, safety glasses with side shields, disposable nitrile gloves.[3][4][5]
Dissolving in Solvents Lab coat, chemical splash goggles, disposable nitrile gloves (consider double gloving).
General Handling Lab coat, safety glasses, disposable nitrile gloves.
Cleaning and Disposal Lab coat, safety glasses or goggles, disposable nitrile gloves.

Note: Always work in a well-ventilated area. A fume hood may be necessary when working with volatile solvents.

Operational Plan: Step-by-Step Handling Procedure

This section outlines a standard operating procedure for the safe handling of this compound from receipt to disposal. Following these steps will ensure personnel safety and maintain the isotopic purity of the compound.

  • Receiving and Storage:

    • Upon receipt, inspect the container for any damage.

    • Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

    • Keep the container tightly closed when not in use.

  • Preparation and Handling:

    • Before handling, ensure all required PPE is correctly worn.

    • Work in a designated area to prevent cross-contamination with natural abundance materials.

    • Avoid generating dust when handling the solid form.

    • If dissolving in a solvent, add the solid to the solvent slowly.

  • In Case of a Spill:

    • For a dry spill, carefully sweep or vacuum the material and place it into a labeled container for disposal. Avoid creating dust.

    • For a wet spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Unused Product: Dispose of unused this compound as non-hazardous chemical waste, following all local, state, and federal regulations. Do not dispose of it down the drain.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, wipes, and containers, should be disposed of as chemical waste.

  • Empty Containers: Empty containers should be rinsed thoroughly with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste. Once cleaned, the container can be recycled or disposed of according to institutional guidelines.

Experimental Workflow

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE B Prepare Well-Ventilated Workspace A->B C Weigh this compound B->C Proceed to handling D Dissolve in Solvent C->D E Perform Experiment D->E F Clean Workspace E->F Experiment complete G Dispose of Waste F->G H Doff PPE G->H

Caption: Standard workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.